2-Ethoxy-4-methylpyridin-3-amine
Description
The exact mass of the compound this compound is 152.094963011 g/mol and the complexity rating of the compound is 119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-4-methylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-11-8-7(9)6(2)4-5-10-8/h4-5H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTLLLOTSLBNHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734743 | |
| Record name | 2-Ethoxy-4-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342782-48-2 | |
| Record name | 2-Ethoxy-4-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of 2-Ethoxy-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-Ethoxy-4-methylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document compiles information from closely related analogs and established chemical principles to offer a robust predictive profile. The guide covers proposed synthetic routes, estimated physicochemical and spectroscopic properties, and contextual biological significance based on the broader class of aminopyridines. All quantitative data is presented in structured tables for clarity, and a detailed synthetic workflow is visualized.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the diverse functionalities that can be introduced at its various positions, make it a privileged structure in drug design. Aminopyridines, in particular, have garnered significant attention for their diverse biological activities, including their roles as potassium channel blockers and their potential in treating neurological disorders.[1][2][3] This guide focuses on the specific, yet sparsely documented, isomer this compound, providing a foundational understanding for researchers interested in its synthesis and potential applications.
Chemical Identity and Estimated Physicochemical Properties
Table 1: Chemical Identifiers and Estimated Properties of this compound and Related Compounds
| Property | This compound (Estimated) | 2-Amino-4-methylpyridine[4] | 2-Ethoxypyridine[5] | 3-Aminopyridine[6] |
| IUPAC Name | This compound | 4-Methylpyridin-2-amine | 2-Ethoxypyridine | Pyridin-3-amine |
| Molecular Formula | C₈H₁₂N₂O | C₆H₈N₂ | C₇H₉NO | C₅H₆N₂ |
| Molecular Weight | 152.19 g/mol | 108.14 g/mol | 123.15 g/mol | 94.12 g/mol |
| CAS Number | Not available | 695-34-1 | 14529-53-4 | 462-08-8 |
| Appearance | Estimated to be a solid at room temperature | White to light yellow flakes or crystals | Liquid | Colorless solid |
| Melting Point | Estimated: 70-90 °C | 96-99 °C | -41.6 °C (Boiling Point) | 65 °C |
| Boiling Point | Estimated: >230 °C | 230 °C | 115.2 °C | 248 °C |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. Limited solubility in water. | Freely soluble in DMF, water, and lower alcohols. Slightly soluble in aliphatic hydrocarbons and petroleum ether. | Soluble in water | Soluble in water, alcohol, and benzene. |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound can be designed starting from the commercially available 2-chloro-4-methyl-3-nitropyridine. The synthesis involves two key transformations: a nucleophilic aromatic substitution to introduce the ethoxy group, followed by the reduction of the nitro group to an amine.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Methodologies for Analogous Key Experiments
The following protocols are for analogous reactions and can be adapted by a skilled synthetic chemist for the preparation of this compound.
Step 1: Nucleophilic Aromatic Substitution (Analogous Protocol)
This protocol is based on the reaction of a chloropyridine with sodium ethoxide.[7]
-
Reaction: 2-Chloro-4-methyl-3-nitropyridine to 2-Ethoxy-4-methyl-3-nitropyridine.
-
Reagents and Equipment:
-
2-Chloro-4-methyl-3-nitropyridine
-
Sodium metal
-
Anhydrous ethanol
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve a stoichiometric amount of sodium metal in anhydrous ethanol to generate sodium ethoxide in situ.
-
To this solution, add 2-chloro-4-methyl-3-nitropyridine (1 equivalent).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Ethoxy-4-methyl-3-nitropyridine.
-
Step 2: Reduction of the Nitro Group (Analogous Protocol)
This protocol describes a typical reduction of a nitropyridine to an aminopyridine using catalytic hydrogenation.[8]
-
Reaction: 2-Ethoxy-4-methyl-3-nitropyridine to this compound.
-
Reagents and Equipment:
-
2-Ethoxy-4-methyl-3-nitropyridine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen)
-
Celite for filtration
-
-
Procedure:
-
Dissolve 2-Ethoxy-4-methyl-3-nitropyridine in a suitable solvent like methanol or ethanol in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the reaction vessel and flush it with hydrogen gas several times.
-
Stir the suspension at room temperature under a hydrogen atmosphere (1 atm or higher, depending on the apparatus) until the reaction is complete (monitored by TLC).
-
Upon completion, carefully vent the hydrogen and flush the system with an inert gas.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization or column chromatography to yield pure this compound.
-
Estimated Spectroscopic Data
The following tables provide estimated spectroscopic data for this compound based on the analysis of related compounds.
Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Position | Estimated ¹H NMR (in CDCl₃) | Estimated ¹³C NMR (in CDCl₃) | Reference Data: 2-Ethoxypyridine (¹H & ¹³C NMR)[5][9] | Reference Data: 4-Methyl-3-aminopyridine (¹H & ¹³C NMR) |
| Pyridine-H5 | ~7.8-8.0 (d) | ~145-148 | H-6: ~8.1 (ddd); C-6: ~146.7 | H-2: ~8.0 (s) |
| Pyridine-H6 | ~6.7-6.9 (d) | ~110-113 | H-3: ~6.7 (d); C-3: ~111.0 | H-5: ~7.0 (d) |
| -OCH₂CH₃ | ~4.3-4.5 (q) | ~62-65 | -OCH₂-: ~4.3 (q); -OCH₂-: ~61.4 | - |
| -OCH₂CH₃ | ~1.3-1.5 (t) | ~14-16 | -CH₃: ~1.4 (t); -CH₃: ~14.7 | - |
| Pyridine-CH₃ | ~2.2-2.4 (s) | ~18-21 | - | -CH₃: ~2.1 (s) |
| -NH₂ | ~3.5-4.5 (br s) | - | - | -NH₂: ~3.6 (br s) |
| Pyridine-C2 | - | ~160-163 | C-2: ~163.6 | C-2: ~140.0 |
| Pyridine-C3 | - | ~120-123 | C-5: ~116.8 | C-3: ~136.0 |
| Pyridine-C4 | - | ~148-151 | C-4: ~138.9 | C-4: ~145.0 |
Table 3: Estimated Key FTIR and Mass Spectrometry Data for this compound
| Spectroscopic Technique | Estimated Key Peaks/Fragments | Reference Data and Interpretation |
| FTIR (cm⁻¹) | ~3450-3300 (N-H stretch, two bands for primary amine)~3050-3000 (Aromatic C-H stretch)~2980-2850 (Aliphatic C-H stretch)~1620-1580 (N-H bend)~1600, ~1500 (C=C and C=N ring stretch)~1250-1200 (Ar-O stretch)~1100-1000 (C-O stretch) | The presence of two N-H stretching bands is characteristic of a primary amine.[10] The aromatic and aliphatic C-H stretches are expected in their typical regions. The Ar-O and C-O stretching frequencies are characteristic of the ethoxy group.[11] |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): 152Key Fragments: 137 ([M-CH₃]⁺)123 ([M-C₂H₅]⁺ or [M-NH₂-H]⁺)108 ([M-C₂H₄O]⁺)94 ([M-C₂H₅O-H]⁺) | The molecular ion peak is expected at m/z 152. Common fragmentation pathways for ethoxy pyridines include the loss of an ethyl radical (M-29) or ethylene (M-28).[5] For aminopyridines, alpha-cleavage is common.[12] Fragmentation of the pyridine ring itself is also expected. |
Biological Activity Context
While no specific biological activities have been reported for this compound, the broader class of aminopyridines exhibits a wide range of pharmacological effects.
-
Potassium Channel Blockade: Many aminopyridines are known to block voltage-gated potassium channels. This mechanism is the basis for the therapeutic use of 4-aminopyridine (dalfampridine) in improving walking in patients with multiple sclerosis.[2][3]
-
Drug Discovery Scaffold: The 2-aminopyridine moiety is a versatile scaffold in drug discovery, appearing in a variety of pharmacologically active compounds.[13]
-
Enzyme Inhibition: Certain aminopyridine derivatives have been shown to be potent inhibitors of enzymes such as nitric oxide synthase (NOS).[1]
Given these precedents, this compound represents a novel scaffold that could be explored for its potential to modulate various biological targets. Its unique substitution pattern may offer advantages in terms of selectivity, potency, and pharmacokinetic properties compared to other aminopyridine isomers.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the fundamental properties of this compound. By leveraging data from analogous compounds and established principles of organic chemistry, a plausible synthetic route has been proposed, and its key physicochemical and spectroscopic characteristics have been estimated. While direct experimental validation is required, this guide serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for the synthesis, characterization, and potential biological evaluation of this intriguing molecule. The structural novelty of this compound within the well-established class of aminopyridines suggests that it is a promising candidate for further investigation in medicinal chemistry.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 3. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Ethoxypyridine | C7H9NO | CID 84499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. spectrabase.com [spectrabase.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-Ethoxy-4-methylpyridin-3-amine: Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 2-Ethoxy-4-methylpyridin-3-amine is not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview based on the analysis of structurally related compounds and established principles of pyridine chemistry. All proposed methodologies and predicted properties require experimental verification.
Chemical Structure and Properties
This compound is a substituted pyridine with an ethoxy group at the 2-position, an amino group at the 3-position, and a methyl group at the 4-position. Its structure combines features of an aminopyridine and an alkoxypyridine, suggesting potential for diverse chemical reactivity and biological activity.
Chemical Structure:

(Note: An illustrative structure is provided. The exact IUPAC name is this compound)
Predicted Physicochemical Properties:
A summary of predicted and known properties of the core components is presented below. These values are estimations and should be confirmed through experimental analysis.
| Property | Value (Predicted/Inferred) | Source/Basis |
| Molecular Formula | C8H12N2O | - |
| Molecular Weight | 152.19 g/mol | - |
| Appearance | Likely a solid at room temperature | Analogy to similar aminopyridines |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and DMF. Limited solubility in water. | General properties of substituted pyridines |
| pKa (of the amino group) | Estimated to be in the range of 4-6 | Influence of electron-donating ethoxy and methyl groups, and electron-withdrawing pyridine ring |
| CAS Number | Not readily available in public databases | - |
Potential Synthesis Routes
While a direct, published synthesis for this compound is not available, a plausible synthetic strategy can be devised by combining known methods for the synthesis of its constituent parts: 3-amino-4-methylpyridine and 2-ethoxypyridine. A potential precursor, 2-Ethoxy-4-methylpyridine-3-boronic acid, is commercially available, which could simplify the synthesis of the target amine.[1]
Proposed Synthetic Pathway:
A hypothetical two-step synthesis is proposed, starting from the commercially available 2-Ethoxy-4-methylpyridine-3-boronic acid.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
This protocol is adapted from a method used for the synthesis of 3-amino-4-methylpyridine from the corresponding boronic acid.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2-Ethoxy-4-methylpyridine-3-boronic acid (1 equivalent).
-
Reagents: Add a suitable solvent (e.g., methanol/water mixture) and an ammonia source, such as an inorganic amide (e.g., ammonium acetate or aqueous ammonia, 5-10 equivalents).[2][3]
-
Catalyst: Introduce a metal oxide catalyst, for example, copper(I) oxide or cobalt(II) oxide (0.1 equivalents).[2]
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate) to yield this compound.
Analytical Characterization
A comprehensive analysis of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.
Analytical Workflow:
Caption: General workflow for the synthesis and analysis.
Expected Analytical Data:
| Technique | Expected Observations |
| 1H NMR | - Aromatic protons on the pyridine ring. - A quartet and a triplet for the ethoxy group. - A singlet for the methyl group. - A broad singlet for the amino group protons. |
| 13C NMR | - Distinct signals for the carbon atoms of the pyridine ring. - Signals for the ethoxy and methyl carbons. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (C8H12N2O, M.W. 152.19). |
| High-Performance Liquid Chromatography (HPLC) | - A single major peak indicating the purity of the compound. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | - N-H stretching vibrations for the primary amine. - C-O stretching for the ether linkage. - C-H stretching for the alkyl groups. - Aromatic C=C and C=N stretching vibrations. |
Detailed Experimental Protocols for Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6). 1H, 13C, and various 2D NMR spectra (COSY, HSQC, HMBC) would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to enable full structural assignment.[4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) would be employed to determine the exact mass and confirm the elemental composition.[6]
-
High-Performance Liquid Chromatography (HPLC): Purity analysis would be performed using a reverse-phase HPLC system with a C18 column. A suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of trifluoroacetic acid or formic acid) would be developed to achieve good separation. Detection would be carried out using a UV detector at an appropriate wavelength.[5]
Potential Biological Activity and Applications in Drug Discovery
While there is no direct evidence for the biological activity of this compound, the structurally related 2-amino-4-methylpyridine analogues have been investigated as inhibitors of inducible nitric oxide synthase (iNOS).[7] Overexpression of iNOS is implicated in various inflammatory diseases, making it a target for drug development.
Hypothetical Signaling Pathway Involvement:
The following diagram illustrates the general role of iNOS in a signaling pathway and the hypothetical point of intervention for a potential inhibitor.
Caption: Hypothetical inhibition of the iNOS pathway.
The unique substitution pattern of this compound makes it an interesting candidate for screening in various biological assays, particularly in the context of kinase inhibition or as a scaffold in medicinal chemistry for the development of novel therapeutics. Further research is warranted to explore its potential applications.
References
- 1. cusabio.com [cusabio.com]
- 2. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 3. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
2-Ethoxy-4-methylpyridin-3-amine CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 2-Ethoxy-4-methylpyridin-3-amine is not readily found in major chemical databases, and a specific CAS number has not been identified in the public domain. The following information, including identifiers, experimental protocols, and biological activity, is based on established chemical principles and data from structurally related compounds. This guide is intended for informational and research purposes only.
Chemical Identifiers and Properties
While a specific CAS number for this compound is not publicly available, we can infer its chemical identifiers and properties based on its structure.
Table 1: Inferred Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Canonical SMILES | CCOC1=C(C(=CC=N1)C)N |
| InChI Key | (Predicted) |
| CAS Number | Not Assigned |
Hypothetical Synthesis
The synthesis of this compound can be envisioned through a multi-step process, adapting established methods for the synthesis of substituted pyridines. A plausible synthetic route could start from a commercially available substituted pyridine.
Proposed Synthetic Pathway
A potential synthetic route could involve the nitration of a 2-alkoxy-4-methylpyridine, followed by the reduction of the nitro group to an amine.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Hypothetical Synthesis
Step 1: Synthesis of 2-Ethoxy-4-methyl-3-nitropyridine
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 2-chloro-4-methyl-3-nitropyridine.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
-
Purify the crude 2-Ethoxy-4-methyl-3-nitropyridine by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve 2-Ethoxy-4-methyl-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on activated carbon (10% Pd-C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Potential Biological Activity and Signaling Pathway
Structurally similar compounds, particularly substituted 2-aminopyridines, have been investigated for a range of biological activities. For instance, certain 2-amino-4-methylpyridine analogues have been identified as inhibitors of inducible nitric oxide synthase (iNOS).[1][2] The overproduction of nitric oxide (NO) by iNOS is implicated in various inflammatory diseases and cancer.
Hypothetical Signaling Pathway: iNOS Inhibition
Given the structural similarity to known iNOS inhibitors, it is plausible that this compound could act as an inhibitor of this enzyme. The binding of this compound to the active site of iNOS would block the conversion of L-arginine to L-citrulline and nitric oxide.
Caption: Hypothetical inhibition of the iNOS pathway.
Summary of Related Compounds
To provide context, the following table summarizes identifiers for structurally similar compounds found in public databases.
Table 2: Identifiers of Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula |
| 2-Ethoxy-4-aminopyridine | 89943-12-4 | C₇H₁₀N₂O |
| 3-Amino-4-ethoxypyridine | 1633-43-8 | C₇H₁₀N₂O |
| 2-Amino-4-methylpyridine | 695-34-1 | C₆H₈N₂ |
| 2-Chloro-3-amino-4-methylpyridine | 133627-45-9 | C₆H₇ClN₂ |
This guide provides a foundational understanding of this compound based on available chemical knowledge. Further experimental validation is necessary to confirm the properties and activities of this specific compound.
References
An In-depth Technical Guide to the Proposed Synthesis of 2-Ethoxy-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 2-Ethoxy-4-methylpyridin-3-amine, a novel substituted pyridine derivative with potential applications in medicinal chemistry and drug development. The synthesis is designed based on established chemical principles and analogous reactions found in the scientific literature. This document provides a detailed experimental protocol for the proposed multi-step synthesis, quantitative data for a key reaction step, and visualizations of the synthetic pathway and workflow.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 4-methyl-3-nitropyridine. The key strategic steps involve the introduction of a hydroxyl group at the 2-position via N-oxidation and subsequent rearrangement, followed by etherification to install the ethoxy group, and finally, reduction of the nitro group to the desired amine.
A logical workflow for this synthesis is depicted below:
Caption: Proposed synthetic workflow for this compound.
The detailed reaction scheme is as follows:
Caption: Proposed reaction scheme for the synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for each step in the proposed synthesis.
Step 1: Synthesis of 4-methyl-3-nitropyridine-N-oxide
-
Materials: 4-methyl-3-nitropyridine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).
-
Procedure: To a solution of 4-methyl-3-nitropyridine (1.0 eq) in DCM, add m-CPBA (1.2 eq) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be purified by column chromatography.
Step 2 & 3: Synthesis of 2-hydroxy-4-methyl-3-nitropyridine
-
Materials: 4-methyl-3-nitropyridine-N-oxide, acetic anhydride, hydrochloric acid.
-
Procedure: Heat a solution of 4-methyl-3-nitropyridine-N-oxide (1.0 eq) in acetic anhydride at reflux for 4-6 hours. After cooling, carefully add water to quench the excess acetic anhydride. Add concentrated hydrochloric acid and heat the mixture at reflux for an additional 2-3 hours to effect hydrolysis. Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product. Filter the solid, wash with water, and dry to obtain 2-hydroxy-4-methyl-3-nitropyridine.
Step 4: Synthesis of 2-ethoxy-4-methyl-3-nitropyridine
-
Materials: 2-hydroxy-4-methyl-3-nitropyridine, ethyl iodide, potassium carbonate, acetone.
-
Procedure: To a suspension of 2-hydroxy-4-methyl-3-nitropyridine (1.0 eq) and potassium carbonate (2.0 eq) in acetone, add ethyl iodide (1.5 eq). Heat the mixture at reflux for 8-12 hours, monitoring by TLC. After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield 2-ethoxy-4-methyl-3-nitropyridine.
Step 5: Synthesis of this compound
-
Materials: 2-ethoxy-4-methyl-3-nitropyridine, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethyl acetate.
-
Procedure: To a solution of 2-ethoxy-4-methyl-3-nitropyridine (1.0 eq) in ethyl acetate, add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid dropwise at 0 °C. After the addition, allow the reaction to stir at room temperature for 4-6 hours. Basify the reaction mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford the final product, this compound.
Quantitative Data
The following table summarizes the expected inputs and outputs for a key step in the synthesis, the Williamson etherification to form 2-ethoxy-4-methyl-3-nitropyridine. The values are based on a hypothetical laboratory-scale reaction and typical yields for such transformations.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |
| Input | ||||
| 2-hydroxy-4-methyl-3-nitropyridine | 154.12 | 10.0 | 1.54 | - |
| Ethyl Iodide | 155.97 | 15.0 | 2.34 | - |
| Potassium Carbonate | 138.21 | 20.0 | 2.76 | - |
| Output | ||||
| 2-ethoxy-4-methyl-3-nitropyridine | 182.17 | 8.5 | 1.55 | 85 |
Logical Relationships in Synthesis
The successful synthesis of the target molecule is contingent on the careful execution of each step in the correct sequence. The logical flow is critical as the functional groups introduced in earlier steps influence the reactivity and outcome of subsequent reactions.
Caption: Logical dependencies in the synthetic route.
Disclaimer: The synthetic pathway and experimental protocols described in this document are proposed based on established chemical literature and have not been experimentally validated. Researchers should conduct their own risk assessments and optimization studies before implementing these procedures. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Unraveling the Biological Role of 2-Ethoxy-4-methylpyridin-3-amine: A Review of Available Data
Researchers, scientists, and drug development professionals seeking information on the mechanism of action of 2-Ethoxy-4-methylpyridin-3-amine will find a notable absence of published data for this specific compound. Extensive searches of scientific literature and chemical databases have not yielded specific studies detailing its biological activity, molecular targets, or signaling pathways. The lack of available information prevents the creation of an in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway visualizations as requested.
While no direct information is available for this compound, an examination of structurally related compounds can provide potential, though speculative, avenues for future research. It is crucial to emphasize that the biological activities of these related molecules are not directly transferable to this compound and should be considered for reference purposes only.
Insights from Structurally Related Pyridine Derivatives
A significant body of research exists for the closely related compound 2-amino-4-methylpyridine . This molecule has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS)[1].
The Role of 2-amino-4-methylpyridine as an iNOS Inhibitor
Inducible nitric oxide synthase is an enzyme that produces nitric oxide (NO) in response to inflammatory stimuli. Overproduction of NO by iNOS is implicated in various pathological conditions, including inflammation and septic shock.
Studies have shown that 2-amino-4-methylpyridine acts as a competitive inhibitor of the iNOS enzyme with respect to its substrate, arginine[1]. This inhibition leads to a reduction in the production of nitric oxide. The inhibitory activity of 2-amino-4-methylpyridine has been demonstrated in both in vitro enzyme assays and in vivo models of inflammation[1].
Key findings for 2-amino-4-methylpyridine include:
-
Potent inhibition of murine iNOS: In vitro studies using iNOS from mouse macrophage cells revealed a half-maximal inhibitory concentration (IC50) of 6 nM[1].
-
Selectivity for iNOS: While it also inhibits other NOS isoforms (nNOS and eNOS), 2-amino-4-methylpyridine displays a degree of selectivity for iNOS[1].
-
In vivo efficacy: Administration of 2-amino-4-methylpyridine has been shown to reduce nitric oxide production in animal models of inflammation[1].
The development of analogs of 2-amino-4-methylpyridine has been a subject of research, with a focus on creating PET tracers for imaging iNOS expression[2][3][4].
Potential, Unverified Mechanisms of Action
While the most well-documented mechanism for a closely related compound is iNOS inhibition, other pyridine derivatives have been investigated for different biological activities. For instance, some substituted pyridines have been explored for their potential as:
-
Antimicrobial agents: A study on derivatives of 2-chloro-6-ethoxy-4-acetylpyridine demonstrated their potential as antimicrobial agents[5]. However, this compound is structurally distinct from this compound.
-
Kinase inhibitors: The general class of pyridine derivatives is prevalent in kinase inhibitor drug discovery.
It is important to reiterate that these are broad observations for the wider class of pyridine-containing molecules and do not represent direct evidence for the mechanism of action of this compound.
Conclusion
At present, the mechanism of action of this compound remains uncharacterized in publicly available scientific literature. Consequently, the core requirements for an in-depth technical guide, including quantitative data, experimental protocols, and detailed visualizations, cannot be met. Future research, including synthesis, biological screening, and mechanistic studies, is necessary to elucidate the pharmacological profile of this specific compound. The information available on the structurally related compound, 2-amino-4-methylpyridine, suggests that investigation into its potential as an iNOS inhibitor could be a logical starting point for such research. However, any assumptions about its activity based on structural similarity must be approached with caution and validated through rigorous experimental investigation.
References
- 1. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. mdpi.com [mdpi.com]
In-depth Technical Guide on the Potential Biological Activity of 2-Ethoxy-4-methylpyridin-3-amine and its Analogue, 2-Amino-4-methylpyridine
Disclaimer: Publicly available scientific literature and databases lack specific data on the biological activity of 2-Ethoxy-4-methylpyridin-3-amine. To provide a comprehensive and valuable technical guide for researchers, scientists, and drug development professionals, this document will focus on the well-characterized biological activities of the structurally related compound, 2-Amino-4-methylpyridine . This analogue serves as a relevant proxy, offering insights into the potential pharmacological properties that could be explored for this compound.
Executive Summary
This technical guide summarizes the known biological activities of 2-Amino-4-methylpyridine, a close structural analogue of this compound. The primary focus is on its potent inhibitory effects on inducible nitric oxide synthase (iNOS) and its secondary morphine-like analgesic properties. This document provides quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows. The information presented herein aims to serve as a foundational resource for researchers interested in the therapeutic potential of this class of aminopyridine compounds.
Quantitative Biological Activity Data
The primary and most potent biological activity identified for 2-Amino-4-methylpyridine is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. The compound has been evaluated against various NOS isoforms, demonstrating a degree of selectivity for iNOS.
Table 1: In Vitro Inhibitory Potency of 2-Amino-4-methylpyridine against Nitric Oxide Synthase (NOS) Isoforms
| Target Enzyme | Test System | IC50 Value | Reference |
| Murine NOS II (iNOS) | Enzyme activity derived from mouse RAW 264.7 cells | 6 nM | [1] |
| Human Recombinant NOS II (iNOS) | Recombinant human enzyme | 40 nM | [1] |
| Human Recombinant NOS I (nNOS) | Recombinant human enzyme | 100 nM | [1] |
| Human Recombinant NOS III (eNOS) | Recombinant human enzyme | 100 nM | [1] |
Table 2: In Vivo Efficacy of 2-Amino-4-methylpyridine in a Rat Model of Endotoxemia
| Efficacy Endpoint | Dosing Regimen | ED50 / ID50 Value | Reference |
| Inhibition of LPS-induced plasma nitrate increase | Intravenous infusion | ID50 = 0.009 mg/kg/min | [1] |
| Increase in mean arterial pressure (in untreated rats) | Intravenous infusion | ED50 = 0.060 mg/kg/min | [1] |
Detailed Experimental Protocols
In Vitro iNOS Inhibition Assay in RAW 264.7 Macrophages
This protocol describes the methodology to assess the inhibitory effect of a test compound on nitric oxide (NO) production in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated murine macrophage cells (RAW 264.7). The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.[2][3][4]
3.1.1 Materials
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Recombinant murine Interferon-gamma (IFN-γ)
-
Test compound (e.g., 2-Amino-4-methylpyridine)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
3.1.2 Procedure
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[3]
-
Compound Treatment: Pre-treat the cells by replacing the medium with 100 µL of fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.[5][6]
-
Stimulation: Add LPS (final concentration 1 µg/mL) and IFN-γ (final concentration 10 U/mL) to the wells to induce iNOS expression.[7]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in cell culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.[2]
-
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the IC50 value of the test compound by plotting the percentage of inhibition of NO production against the log concentration of the compound.
In Vivo iNOS Inhibition in a Rat Model of Endotoxemia
This protocol outlines a method to evaluate the in vivo efficacy of an iNOS inhibitor in a lipopolysaccharide (LPS)-induced inflammation model in rats. The primary endpoint is the reduction of plasma nitrate/nitrite (NOx) levels.[1][8][9]
3.2.1 Materials
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., 2-Amino-4-methylpyridine)
-
Anesthetic agents
-
Blood collection supplies (e.g., heparinized tubes)
-
Nitrate/Nitrite colorimetric assay kit
3.2.2 Procedure
-
Animal Acclimation: Acclimate rats to the experimental conditions for at least one week.
-
Induction of Endotoxemia: Administer LPS (e.g., 5-10 mg/kg) via intraperitoneal (i.p.) injection to induce a systemic inflammatory response and iNOS expression.[9]
-
Compound Administration: Administer the test compound at various doses via the desired route (e.g., intravenous, intraperitoneal, or oral) at a specified time point relative to the LPS challenge (e.g., 1 hour post-LPS).[1][8]
-
Blood Sampling: At a predetermined time after LPS administration (e.g., 6 hours), anesthetize the rats and collect blood samples via cardiac puncture into heparinized tubes.[8]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Nitrate/Nitrite Measurement: Measure the concentration of nitrate and nitrite in the plasma using a commercially available colorimetric assay kit, which typically involves the enzymatic conversion of nitrate to nitrite by nitrate reductase, followed by quantification with the Griess reagent.
-
Data Analysis: Compare the plasma NOx levels in the compound-treated groups to the LPS-only control group. Calculate the dose-dependent inhibition of NOx production to determine the in vivo efficacy (e.g., ID50).
Signaling Pathways and Mechanisms of Action
Inhibition of Inducible Nitric Oxide Synthase (iNOS) Pathway
2-Amino-4-methylpyridine acts as a competitive inhibitor of iNOS with respect to the substrate L-arginine.[1] In inflammatory conditions, stimuli like LPS and IFN-γ activate intracellular signaling cascades in macrophages, leading to the transcriptional activation of the Nos2 gene and subsequent production of large amounts of NO. By inhibiting the iNOS enzyme, 2-Amino-4-methylpyridine blocks this surge in NO production.
Caption: LPS and IFN-γ induce iNOS expression via NF-κB and STAT1 signaling.
Proposed Mechanism for Analgesic Activity
2-Amino-4-methylpyridine has been reported to exhibit morphine-like analgesic effects. Studies suggest a complex mechanism involving an interaction with opiate receptors, which in turn modulates dopaminergic and serotonergic pathways. The compound shows a weak effect on type 1 opiate receptors (linked to dopaminergic mechanisms) but a high affinity for type 2 opiate receptors, which are associated with serotonergic pathways.[10] This suggests that its analgesic action may be mediated through the modulation of serotonin release, which then influences pain perception pathways.
Caption: Proposed analgesic mechanism via Type 2 opiate receptor activation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro screening of 2-Amino-4-methylpyridine for iNOS inhibitory activity.
Caption: Workflow for in vitro iNOS inhibition screening.
Conclusion and Future Directions
While direct biological data for this compound is currently unavailable, the comprehensive analysis of its close analogue, 2-Amino-4-methylpyridine, reveals a promising pharmacological profile. Its potent and selective inhibition of iNOS suggests potential therapeutic applications in inflammatory diseases. Furthermore, its unique analgesic mechanism warrants further investigation.
Researchers are encouraged to:
-
Synthesize and screen this compound using the protocols outlined in this guide to determine if the ethoxy substitution enhances potency, selectivity, or pharmacokinetic properties.
-
Conduct further studies to elucidate the precise molecular interactions between 2-Amino-4-methylpyridine and the iNOS active site.
-
Explore the analgesic properties in greater detail, including its effects on various pain models and its interaction with the broader opioidergic and monoaminergic systems.
This document provides a solid foundation for initiating research into this class of compounds and exploring their potential as novel therapeutic agents.
References
- 1. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Evidence that inducible nitric oxide synthase is involved in LPS-induced plasma leakage in rat skin through the activation of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the mechanism of action of 2-amino-4-methylpyridine, a morphine-like analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Ethoxy-4-methylpyridin-3-amine Derivatives and Analogs
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Extensive research into the synthesis, biological activities, and experimental protocols for "2-Ethoxy-4-methylpyridin-3-amine" derivatives and analogs has revealed a significant gap in the current scientific literature. Despite a thorough search of public databases and scientific repositories, no specific data or publications pertaining directly to this class of compounds were identified. The information available primarily concerns structurally related but distinct chemical scaffolds, such as 2-Amino-4-methylpyridine and 3-Amino-2-chloropyridine derivatives.
This guide, therefore, aims to provide a comprehensive overview of a closely related and well-documented class of compounds: 2-Amino-4-methylpyridine derivatives . The methodologies and biological insights presented herein may serve as a valuable starting point and a strategic framework for the potential future investigation of the target this compound series.
Part 1: Synthesis of 2-Amino-4-methylpyridine Analogs
The synthesis of 2-Amino-4-methylpyridine analogs often involves multi-step reaction sequences. A common strategy for introducing substituents at the 6-position, a key site for modulating biological activity, is outlined below.
Experimental Protocol: Synthesis of 6-Substituted 2-Amino-4-methylpyridine Analogues[1]
This protocol describes a general method for introducing alkyl and functionalized alkyl groups at the 6-position of the 2-Amino-4-methylpyridine core.
Step 1: Protection of the Amino Group
The 2-amino group is typically protected to prevent unwanted side reactions during subsequent steps. A common protecting group is 2,5-dimethylpyrrole.
Step 2: Lithiation and Alkylation
The protected 2-Amino-4-methylpyridine is lithiated at the 6-position using a strong base like n-butyllithium (n-BuLi). This is followed by the addition of an appropriate electrophile (e.g., an alkyl halide) to introduce the desired substituent.
-
Reaction Workflow:
Caption: General workflow for the synthesis of 6-substituted 2-amino-4-methylpyridine analogs.
Step 3: Deprotection
The protecting group is removed to yield the final 6-substituted 2-Amino-4-methylpyridine derivative. A common deprotection method involves refluxing with hydroxylamine hydrochloride in an ethanol/water mixture.[1]
Example: Synthesis of 6-(2-Fluoropropyl)-4-methylpyridin-2-amine [1]
A specific example is the synthesis of compound 9, a potential PET tracer.[1]
-
Protection: 2-Amino-4-methylpyridine is reacted with acetonylacetone to form the 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine.
-
Lithiation and Aldol Addition: The protected compound is treated with n-BuLi followed by acetaldehyde to yield 1-(6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol.
-
Fluorination: The hydroxyl group is replaced with fluorine using a fluorinating agent.
-
Deprotection: The 2,5-dimethylpyrrole group is removed with hydroxylamine hydrochloride to give 6-(2-fluoropropyl)-4-methylpyridin-2-amine.
Part 2: Biological Activity of 2-Amino-4-methylpyridine Analogs
Derivatives of 2-Amino-4-methylpyridine have been primarily investigated as inhibitors of inducible nitric oxide synthase (iNOS) .[1][2] Overproduction of nitric oxide (NO) by iNOS is implicated in various inflammatory diseases and neurodegenerative disorders.
Signaling Pathway: Role of iNOS in Inflammation
Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the expression of iNOS. This enzyme then produces large amounts of NO, contributing to inflammation and tissue damage.
Caption: Simplified signaling pathway of iNOS-mediated inflammation and its inhibition.
Quantitative Data: iNOS Inhibition
The inhibitory potency of 2-Amino-4-methylpyridine analogs against iNOS is typically determined using in vitro enzyme assays. The results are often expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Structure | iNOS IC50 (nM) | Reference |
| 1 | 2-Amino-4-methylpyridine | Good Potency (non-selective) | [1] |
| 2 | 6-alkyl substituted analog | 28 | [1] |
| 9 | 6-(2-Fluoropropyl)-4-methylpyridin-2-amine | Potent | [1][2] |
| 18 | 6-(3-Fluoropropyl)-4-methylpyridin-2-amine | Potent | [2] |
| 20 | 6-(4-Fluorobutyl)-4-methylpyridin-2-amine | Potent | [2] |
Note: Specific IC50 values for compounds 9, 18, and 20 were not explicitly provided in the abstracts, but they were identified as having the greatest potential among the synthesized series.[1][2]
Part 3: Experimental Protocols for Biological Evaluation
In Vitro iNOS Inhibition Assay
The ability of the synthesized compounds to inhibit iNOS activity is assessed using a cell-free enzyme assay.
-
Experimental Workflow:
Caption: General workflow for an in vitro iNOS inhibition assay.
In Vivo Evaluation in an LPS-Induced Inflammation Model
The efficacy of promising inhibitors is often evaluated in animal models of inflammation. A common model involves the administration of lipopolysaccharide (LPS) to induce iNOS expression.
Protocol Outline: [2]
-
Animal Model: Mice are treated with LPS (e.g., intratracheally) to induce iNOS expression, particularly in the lungs.
-
Compound Administration: The radiolabeled ([18F]) 2-Amino-4-methylpyridine analog (e.g., [18F]9) is administered.
-
Biodistribution Studies: The uptake of the radiotracer in various organs is measured at different time points. Higher uptake in the lungs of LPS-treated mice compared to control mice indicates specific binding to iNOS.
-
Blocking Study: To confirm specificity, a known iNOS inhibitor (e.g., 1400W) is co-administered. A reduction in tracer uptake in the target organ confirms specific binding.
-
Imaging: Positron Emission Tomography (PET) can be used to visualize the accumulation of the radiotracer in vivo.
-
Confirmation of iNOS Expression: Western blot analysis of tissue samples (e.g., lungs) is performed to confirm the upregulation of iNOS protein in LPS-treated animals.
Conclusion and Future Directions
While a direct guide on this compound derivatives is not feasible due to the absence of published data, the extensive research on the closely related 2-Amino-4-methylpyridine scaffold provides a robust foundation for future explorations. The synthetic routes, particularly for substitution at the 6-position, and the established protocols for evaluating iNOS inhibitory activity can be adapted for the investigation of the novel ethoxy-substituted series. Future research should focus on developing a reliable synthetic pathway to the this compound core and subsequently exploring its derivatization and biological evaluation to determine if this scaffold holds therapeutic promise.
References
Spectroscopic Analysis of Substituted Pyridines: A Technical Guide for Researchers
Introduction
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For substituted pyridines, ¹H and ¹³C NMR provide detailed information about the electronic environment of individual hydrogen and carbon atoms, respectively.
Expected ¹H NMR Data for a Substituted Pyridine
The ¹H NMR spectrum of a compound like 2-Amino-4-methylpyridine would exhibit distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents.
Table 1: Example ¹H NMR Data for 2-Amino-4-methylpyridine
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic CH | 7.81 | d | 5.2 |
| Aromatic CH | 6.37 | d | 1.5 |
| Aromatic CH | 6.20 | s | - |
| NH₂ | 4.68 | s (broad) | - |
| CH₃ | 2.16 | s | - |
Data is illustrative and based on typical values for similar structures.[1]
Expected ¹³C NMR Data for a Substituted Pyridine
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the nature and position of substituents.
Table 2: Example ¹³C NMR Data for 2-Amino-4-methylpyridine
| Assignment | Chemical Shift (ppm) |
| Aromatic C-NH₂ | 158.9 |
| Aromatic C-CH₃ | 148.8 |
| Aromatic CH | 147.9 |
| Aromatic CH | 112.9 |
| Aromatic CH | 106.3 |
| CH₃ | 21.2 |
Data is illustrative and based on typical values for similar structures.
Experimental Protocol for NMR Spectroscopy
A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself. The spectra are recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). For ¹H NMR, spectra are typically acquired with 16-32 scans. For ¹³C NMR, a larger number of scans is usually required to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a primary amine-substituted pyridine, key vibrational modes include N-H stretching and bending, C-N stretching, and aromatic C-H and C=C stretching.
Table 3: Expected IR Absorption Bands for a Primary Aromatic Amine
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Primary Amine) | Asymmetric Stretch | 3400-3300 | Medium |
| N-H (Primary Amine) | Symmetric Stretch | 3330-3250 | Medium |
| N-H (Primary Amine) | Bending (Scissoring) | 1650-1580 | Medium |
| C-N (Aromatic Amine) | Stretch | 1335-1250 | Strong |
| Aromatic C-H | Stretch | 3100-3000 | Medium |
| Aromatic C=C | Stretch | 1600-1450 | Medium |
This is a generalized table based on established IR correlation charts.[2]
Experimental Protocol for IR Spectroscopy
The IR spectrum can be recorded using several techniques. For solid samples, the KBr pellet method is common, where a small amount of the compound is ground with potassium bromide and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that allows for the direct analysis of solid or liquid samples with minimal preparation. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Table 4: Expected Mass Spectrometry Data for 2-Amino-4-methylpyridine
| Ion | m/z (Calculated) | m/z (Observed) |
| [M]⁺ (Molecular Ion) | 108.0687 | 108.1411 |
| [M+H]⁺ | 109.0765 | - |
Observed m/z can vary slightly based on the ionization method and instrument calibration.[3][4][5]
Experimental Protocol for Mass Spectrometry
A dilute solution of the sample is introduced into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) and Electron Ionization (EI). ESI is a soft ionization technique that often results in the observation of the protonated molecule [M+H]⁺, which directly gives the molecular weight. EI is a higher-energy technique that leads to fragmentation of the molecule, providing structural information. The resulting ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation and characterization of novel substituted pyridines like 2-Ethoxy-4-methylpyridin-3-amine. While specific data for this exact molecule is not currently available in the public domain, the principles, expected data, and experimental methodologies outlined in this guide, using 2-Amino-4-methylpyridine as an exemplar, provide a robust framework for researchers in the field of drug discovery and development. The careful acquisition and interpretation of these spectroscopic data are essential for confirming the identity and purity of synthesized compounds, thereby ensuring the reliability of subsequent biological and pharmacological evaluations.
References
An In-depth Technical Guide on the Core Properties of 2-Ethoxy-4-methylpyridin-3-amine
Introduction
2-Ethoxy-4-methylpyridin-3-amine is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. Understanding its solubility and stability is crucial for its handling, formulation, and development. This technical guide provides a summary of its likely physicochemical properties, drawing inferences from analogous compounds, and outlines standard experimental procedures for their determination.
Estimated Solubility Profile
The solubility of this compound is predicted to be influenced by its aromatic pyridine ring, the basic amino group, the ethoxy substituent, and the methyl group. The presence of the amino group suggests potential for hydrogen bonding and solubility in protic solvents. The ethoxy and methyl groups will contribute to its lipophilicity.
Based on the solubility of 2-amino-4-methylpyridine, which is reported to be freely soluble in water, DMF, and lower alcohols, a similar trend can be anticipated for this compound.[1] However, the ethoxy group may slightly decrease its aqueous solubility compared to a methoxy or a simple amino group due to increased lipophilicity.
Table 1: Estimated Solubility of this compound in Various Solvents at Ambient Temperature
| Solvent Class | Specific Solvent | Estimated Solubility | Rationale |
| Polar Protic | Water | Soluble | The amino and pyridine nitrogen atoms can form hydrogen bonds with water. |
| Methanol, Ethanol | Freely Soluble | "Like dissolves like" principle; the compound shares structural similarities with lower alcohols.[1] | |
| Polar Aprotic | Dimethylformamide (DMF) | Freely Soluble | DMF is a universal organic solvent capable of dissolving a wide range of compounds. 2-amino-4-methylpyridine is freely soluble in DMF.[1] |
| Acetonitrile | Soluble | Expected to be a suitable solvent for purification and analysis. | |
| Dichloromethane (DCM) | Soluble | Often used as a solvent for organic reactions and extractions involving similar compounds. | |
| Non-Polar | Toluene | Slightly Soluble | The aromatic nature of toluene may allow for some interaction with the pyridine ring. |
| Hexane, Petroleum Ether | Slightly Soluble | The overall polarity of the molecule is likely too high for significant solubility in aliphatic hydrocarbons, similar to 2-amino-4-methylpyridine.[1] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the solubility of a solid organic compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetonitrile, hexane)
-
Thermostatic shaker bath
-
Vials with screw caps
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant.
-
Centrifuge the withdrawn sample to remove any suspended solid particles.
-
Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Workflow for Solubility Determination
Caption: A flowchart illustrating the shake-flask method for determining solubility.
Predicted Stability Profile
The stability of this compound will likely be influenced by temperature, light, and pH. Aromatic amines can be susceptible to oxidation and degradation under certain conditions.
Table 2: Predicted Stability of this compound under Various Conditions
| Condition | Parameter | Predicted Stability | Rationale |
| Temperature | -20°C (Long-term) | Likely Stable | Low temperatures generally slow down degradation reactions. Many aromatic amines are stable when stored frozen.[2] |
| 4°C (Short-term) | Likely Stable | Refrigerated conditions are expected to preserve the compound for short periods.[2] | |
| Ambient (20-25°C) | Potential for Degradation | Exposure to room temperature may lead to slow degradation over time, particularly in the presence of light and oxygen. Some aromatic amines show reduced recovery at 20°C.[2] | |
| Elevated (>40°C) | Likely Unstable | Higher temperatures can accelerate oxidative and other degradation pathways. | |
| Light | Photostability | Potentially Unstable | Aromatic compounds, especially those with amino groups, can be susceptible to photodegradation. It is advisable to store the compound protected from light. |
| pH | Acidic (pH < 4) | Potentially Unstable | The amino group will be protonated. While this may increase water solubility, strongly acidic conditions can sometimes catalyze hydrolysis or other degradation reactions in related structures.[3] |
| Neutral (pH ~7) | Likely Stable | Expected to be the most stable pH range for the compound. | |
| Basic (pH > 9) | Likely Stable | The compound is expected to be relatively stable in basic conditions, though very high pH could promote other reactions. |
Experimental Protocol for Stability Testing
This protocol outlines a general procedure for assessing the stability of this compound under various environmental conditions, following principles from ICH guidelines.[4]
Objective: To evaluate the stability of this compound under defined conditions of temperature, humidity, and light.
Materials:
-
This compound (solid or in solution)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate containers (e.g., amber glass vials)
-
HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)
-
pH meter and buffers
Procedure:
-
Forced Degradation Study (Stress Testing):
-
Subject the compound to harsh conditions (e.g., high temperature, strong acid/base, oxidation, light) to identify potential degradation products and to develop a stability-indicating analytical method.[4]
-
-
Long-Term and Accelerated Stability Studies:
-
Place samples of the compound in appropriate containers and store them in stability chambers under the following conditions:
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[4]
-
-
Photostability Study:
-
Expose the compound to a specified intensity of light under controlled temperature. A control sample should be kept in the dark.
-
-
Analysis:
-
At each time point, analyze the samples using the validated stability-indicating HPLC method.
-
Assess for any changes in physical appearance (e.g., color, clarity).
-
Quantify the amount of the parent compound remaining and any significant degradation products formed.
-
Workflow for Stability Testing
Caption: A flowchart outlining the general process for conducting stability studies.
References
Navigating the Synthesis and Procurement of 2-Ethoxy-4-methylpyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Commercial Landscape of Related Pyridine Derivatives
While 2-Ethoxy-4-methylpyridin-3-amine is not directly available for purchase, a variety of structurally analogous compounds are commercially stocked. These derivatives can be valuable starting points for synthetic routes or as substitutes in research and development. The following table summarizes the availability of these related molecules from various suppliers.
| Compound Name | Supplier | CAS Number | Purity | Available Quantities |
| 2-Amino-4-methylpyridine | Sigma-Aldrich | 695-34-1 | 99% | Not Specified |
| 2-Amino-4-methylpyridine | Alkali Metals Ltd. | 695-34-1 | > 98.5% | 25kg |
| 2-chloro-3-amino-4-methylpyridine | Alkali Metals Ltd. | 133627-45-9 | Not Specified | Not Specified |
| 2-Ethoxy-5-methylpyridin-3-amine | Benchchem | 1538168-20-5 | Not Specified | Not Specified |
| 2-ethyl-4-methylpyridin-3-amine | Biosynth | 1849224-21-0 | Not Specified | Not Specified |
| 2-Isopropyl-4-methylpyridin-3-amine | ChemicalBook | 1698293-93-4 | 98%-99% | Not Specified |
| 2-Isopropyl-4-methylpyridin-3-amine | Sigma-Aldrich | 1698293-93-4 | Not Specified | Not Specified |
| 2-Ethoxy-4-methylpyridine-3-boronic acid | Cusabio | 1309982-61-3 | 95% | 0.1g |
Synthetic Pathways: The Hofmann Rearrangement Approach
The synthesis of 3-amino-2-chloro-4-methylpyridine, a key intermediate that could potentially be modified to yield the target compound, can be achieved through a multi-step process culminating in a Hofmann rearrangement. The following experimental protocol is adapted from established patent literature.[1][2][3]
Experimental Protocol: Synthesis of 3-amino-2-chloro-4-methylpyridine[3]
-
Preparation of 2-chloro-4-methylpyridine-3-carboxamide: A solution of 6.33 g of 2-chloro-4-methyl-3-pyridine carbonitrile in 6 mL of concentrated H₂SO₄ is stirred at 100°C for one hour. The reaction mixture is then added to ice water, made alkaline with ammonium hydroxide, and extracted with ethyl acetate. The organic extract is dried, and the solvent is removed to yield a crystalline residue, which is recrystallized from ethyl acetate.
-
Hofmann Rearrangement to 3-amino-2-chloro-4-methylpyridine: A solution of 11.7 g (0.293 mole) of sodium hydroxide in 11 mL of water is stirred and cooled to 0°C. Bromine (14.2 g, 0.293 mole) is added dropwise while maintaining the temperature at approximately 0°C. To the resulting pale yellow solution, 13.2 g (0.077 mole) of 2-Chloro-4-methylnicotinamide is added in portions at 0-5°C. The ice bath is removed, and the reaction mixture is warmed to 75°C over one hour and maintained at 60-75°C for an additional 2 hours. The mixture is then cooled overnight, and the crystalline product is collected by filtration.
The following diagram illustrates the key steps in this synthetic workflow.
Signaling Pathways and Biological Activity
Currently, there is no published research detailing the specific signaling pathways or biological activities of this compound. Research into the biological effects of structurally similar compounds, such as 2-amino-4-methylpyridine analogues, has focused on their potential as inhibitors of inducible nitric oxide synthase (iNOS)[4]. Further investigation would be required to determine if this compound exhibits similar properties.
Conclusion
While this compound is not a commercially available catalog chemical, this guide provides researchers and drug development professionals with a comprehensive overview of available alternatives and a potential synthetic route. The provided data on related compounds and the detailed experimental protocol for a key intermediate offer a solid foundation for further research and custom synthesis efforts. As a novel compound, its biological activity and potential applications remain an open area for exploration.
References
- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of 2-Ethoxy-4-methylpyridin-3-amine: A Technical Guide for Researchers
An In-depth Exploration of a Novel Pyridine Derivative for Drug Discovery and Development
Abstract
2-Ethoxy-4-methylpyridin-3-amine is a novel pyridine derivative with significant therapeutic potential that remains largely unexplored in scientific literature. This technical guide provides a comprehensive overview of this compound, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. By analyzing data from structurally similar compounds, this document outlines a plausible synthetic pathway, predicts key chemical properties, and explores potential biological activities and mechanisms of action. This guide serves as a foundational resource to stimulate and direct future research into this promising molecule.
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals. The specific arrangement of substituents on this heterocyclic core dictates the compound's physicochemical properties and biological functions. While extensive research has been conducted on various aminopyridine derivatives, this compound remains a notable exception, with no direct studies available in the public domain.
This whitepaper aims to bridge this gap by providing a detailed theoretical framework for the investigation of this compound. By leveraging established synthetic methodologies and drawing parallels from closely related analogues, we present a roadmap for its synthesis and characterization. Furthermore, we explore its potential as a therapeutic agent by examining the biological activities of similar compounds, particularly in the context of enzyme inhibition.
Chemical Properties and Data
Due to the absence of experimental data for this compound, this section provides a comparative analysis of the known properties of structurally related aminopyridine derivatives. This information is crucial for anticipating the characteristics of the target compound and for designing appropriate experimental protocols for its handling and analysis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Features |
| 2-Amino-4-methylpyridine | C₆H₈N₂ | 108.14 | 96-99[1] | 230[1] | A known inhibitor of inducible nitric oxide synthase (iNOS).[2] |
| 2-Ethoxy-6-methylpyridin-4-amine | C₈H₁₂N₂O | 152.19 | Not available | Not available | A commercially available, structurally similar ether-substituted aminopyridine.[3] |
| 3-Amino-2-chloro-4-methylpyridine | C₆H₇ClN₂ | 142.59 | 62-64 | Not available | An important intermediate in the synthesis of pharmaceuticals. |
| 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C₉H₁₄N₂ | 150.22 | Not available | Not available | A commercially available analogue with a different alkyl substituent at the 2-position.[4] |
Table 1: Comparative Physicochemical Data of Related Aminopyridine Derivatives
Proposed Synthesis
A viable synthetic route to this compound can be conceptualized based on established pyridine chemistry. The most plausible approach involves the nitration of a suitable precursor followed by the reduction of the nitro group to the desired amine.
Synthetic Workflow
The proposed synthesis commences with the commercially available 2-chloro-4-methylpyridine. This starting material would first undergo ethoxylation, followed by nitration and subsequent reduction to yield the final product.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following are detailed, hypothetical protocols for the key steps in the proposed synthesis. These protocols are based on general procedures for similar transformations and would require optimization for this specific substrate.
Step 1: Synthesis of 2-Ethoxy-4-methylpyridine
-
Materials: 2-chloro-4-methylpyridine, sodium ethoxide, absolute ethanol.
-
Procedure:
-
Dissolve 2-chloro-4-methylpyridine in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a stoichiometric equivalent of sodium ethoxide to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-ethoxy-4-methylpyridine.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 2-Ethoxy-4-methyl-3-nitropyridine
-
Materials: 2-ethoxy-4-methylpyridine, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 2-ethoxy-4-methylpyridine with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude 2-ethoxy-4-methyl-3-nitropyridine by flash chromatography.
-
Step 3: Synthesis of this compound
-
Materials: 2-ethoxy-4-methyl-3-nitropyridine, iron powder, concentrated hydrochloric acid, ethanol.
-
Procedure:
-
Suspend 2-ethoxy-4-methyl-3-nitropyridine and iron powder in a mixture of ethanol and water.
-
Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the iron residues.
-
Concentrate the filtrate to remove the ethanol.
-
Basify the aqueous residue with a sodium hydroxide solution and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude this compound.
-
Purify the final product by recrystallization or column chromatography.
-
Potential Biological Activities and Signaling Pathways
While no biological data exists for this compound, the activities of its structural analogues provide strong indications of its potential therapeutic applications.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
The most compelling potential application is the inhibition of inducible nitric oxide synthase (iNOS). The parent compound, 2-amino-4-methylpyridine, is a potent inhibitor of iNOS.[2] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases and neurodegenerative disorders.
Figure 2: Potential iNOS inhibition by this compound.
Other Potential Targets
Derivatives of aminopyridine have demonstrated a wide array of biological activities, suggesting that this compound could be screened against various targets, including:
-
Kinases: Some aminopyrimidine derivatives are potent inhibitors of kinases such as PLK4, which is a target in cancer therapy.
-
Antimicrobial Activity: Fused pyridine and pyrimidinone derivatives have shown promising antibacterial and antifungal activities.
Conclusion and Future Directions
This compound represents an untapped area of research with considerable potential for the development of new therapeutic agents. This technical guide provides a foundational framework for initiating its study, from a plausible synthetic route to its potential biological applications.
Future research should focus on:
-
Synthesis and Characterization: The successful synthesis and full analytical characterization (NMR, MS, IR, and elemental analysis) of this compound.
-
Biological Screening: A comprehensive screening of the compound against a panel of biological targets, with an initial focus on iNOS inhibition.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to establish a clear SAR and optimize for potency and selectivity.
The exploration of this novel chemical entity could lead to the discovery of new lead compounds for the treatment of a range of diseases, underscoring the importance of investigating under-explored areas of chemical space.
References
- 1. 2-ISOPROPYL-4-METHYLPYRIDIN-3-AMINE | 1698293-93-4 [chemicalbook.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethoxy-4-methylpyridin-3-amine and Its Analogs
Disclaimer: Direct experimental data for 2-Ethoxy-4-methylpyridin-3-amine is limited in publicly available scientific literature. This guide provides a comprehensive overview of its predicted properties and available data for structurally similar compounds to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring an ethoxy, a methyl, and an amino group on a pyridine ring, suggests its utility as a versatile building block in the synthesis of more complex molecules. This guide summarizes the available physicochemical data for this compound and its close analogs, provides general experimental protocols for the synthesis of related structures, and outlines a generic synthetic workflow.
Physicochemical Properties
Table 1: Identifiers and Molecular Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not Available | C₈H₁₂N₂O | 152.19 |
| 2-Amino-4-methylpyridine | 695-34-1[1][2] | C₆H₈N₂ | 108.14[1][2][3] |
| 2-Amino-6-methylpyridine | 1824-81-3[4] | C₆H₈N₂ | 108.14 |
| 2-ethyl-4-methylpyridin-3-amine | 1849224-21-0[5] | C₈H₁₂N₂ | 136.2[5] |
| 4-Methyl-2-(propan-2-yl)pyridin-3-amine | 1698293-93-4[6] | C₉H₁₄N₂ | 150.22[6][7] |
| N-(3-Ethoxypropyl)pyridin-4-amine | 1041597-12-9[8] | C₁₀H₁₆N₂O | 180.25[8] |
Table 2: Experimental and Predicted Physical Properties of Analogs
| Property | 2-Amino-4-methylpyridine | 2-Amino-6-methylpyridine | 4-Methyl-2-(propan-2-yl)pyridin-3-amine |
| Melting Point (°C) | 96 - 101[9] | Data Not Available | Data Not Available |
| Boiling Point (°C) | 230 | Data Not Available | 267.7 ± 35.0 (Predicted) |
| pKa | Data Not Available | Data Not Available | Data Not Available |
| Solubility | Freely soluble in DMF and H₂O; slightly soluble in aliphatic hydrocarbons and petroleum ether. | Data Not Available | Data Not Available |
| LogP | 0.6 (Predicted)[3] | Data Not Available | 1.7 (Predicted)[6] |
Chemical Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the searched literature, general methods for the synthesis of substituted aminopyridines can be adapted. A plausible synthetic route could involve the following key steps, illustrated in the workflow diagram below.
Generic Synthesis Workflow for a Substituted Aminopyridine
Caption: Generic workflow for aminopyridine synthesis.
Representative Experimental Protocol (Adapted from the synthesis of 2-amino-pyridine derivatives)
The following is a general procedure adapted from a copper-catalyzed amination reaction, which could potentially be modified for the synthesis of this compound from a corresponding halogenated precursor.
Materials:
-
Halogenated precursor (e.g., 3-bromo-2-ethoxy-4-methylpyridine)
-
Ammonia source (e.g., aqueous ammonia)
-
Copper(I) oxide (Cu₂O) catalyst
-
Potassium carbonate (K₂CO₃) base
-
N,N'-Dimethylethylenediamine (DMEDA) ligand
-
Ethylene glycol solvent
-
Ethyl acetate for extraction
-
Silica gel for chromatography
Procedure:
-
A reaction vessel is charged with Cu₂O (5 mol%), the halogenated pyridine precursor (1 equivalent), K₂CO₃ (20 mol%), and DMEDA (10 mol%) under an inert atmosphere.
-
Ethylene glycol and the ammonia source (20 equivalents) are added to the vessel.
-
The reaction mixture is stirred at a specified temperature (e.g., 60-100 °C) for a set duration (e.g., 16-24 hours), with reaction progress monitored by a suitable technique like TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired aminopyridine.
Signaling Pathways and Biological Activity
There is no specific information available in the searched literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. However, the aminopyridine scaffold is present in numerous biologically active molecules. For instance, certain substituted 2-amino-4-methylpyridine analogues have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes[10]. The biological effects of this compound would require dedicated screening and in-depth pharmacological studies.
Logical Relationship of a Potential Drug Discovery Workflow
The following diagram illustrates a hypothetical workflow for investigating the biological activity of a novel compound like this compound.
Caption: A simplified drug discovery process.
Conclusion
While specific experimental data for this compound remains elusive, this guide provides a foundational understanding of its likely physicochemical properties and potential synthetic routes based on available information for analogous compounds. The provided data and protocols can serve as a valuable starting point for researchers interested in the synthesis and evaluation of this and other related substituted pyridines. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.
References
- 1. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]
- 2. 695-34-1 CAS | 2-AMINO 4-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01047 [lobachemie.com]
- 3. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-ethyl-4-methylpyridin-3-amine | 1849224-21-0 | ZYC22421 [biosynth.com]
- 6. 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Isopropyl-4-methylpyridin-3-amine - CAS:1698293-93-4 - Sunway Pharm Ltd [3wpharm.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Ethoxy-4-methylpyridin-3-amine: A Novel Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel research chemical, 2-Ethoxy-4-methylpyridin-3-amine. Due to the limited publicly available data on this specific molecule, this document leverages information on structurally similar compounds to project its physicochemical properties, propose a viable synthetic route, and explore its potential biological activities and research applications. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic and scientific potential of this and related aminopyridine derivatives. All quantitative data is presented in structured tables, and detailed experimental protocols for analogous compounds are provided. Diagrams illustrating proposed synthetic pathways and potential biological mechanisms are included to facilitate a deeper understanding.
Introduction
Substituted aminopyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities stem from their ability to interact with various biological targets, including enzymes and receptors.[1][2] The specific compound, this compound, represents a novel entity within this class, with its unique substitution pattern suggesting potential for new and interesting biological effects. This guide will synthesize available information on related compounds to provide a thorough initial assessment of this promising research chemical.
Physicochemical Properties (Projected)
| Property | Projected Value | Basis for Projection |
| Molecular Formula | C8H12N2O | Based on chemical structure |
| Molecular Weight | 152.19 g/mol | Calculated from molecular formula |
| Appearance | Colorless to light yellow solid | General appearance of aminopyridine derivatives |
| Melting Point | 80 - 100 °C | Inferred from similar aminopyridines |
| Boiling Point | > 250 °C | Inferred from similar aminopyridines |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO | General solubility of aminopyridines |
| pKa | 5.0 - 7.0 | Based on the basicity of the pyridine nitrogen and the amino group in similar structures[1] |
Proposed Synthesis
A plausible synthetic route for this compound can be designed based on established methods for the synthesis of substituted aminopyridines. A potential starting material is 2-chloro-4-methyl-3-nitropyridine, which can be synthesized from commercially available 2-hydroxy-4-methylpyridine. The proposed multi-step synthesis is outlined below.
Experimental Protocol (Proposed)
Step 1: Nitration of 2-Hydroxy-4-methylpyridine
-
To a stirred solution of 2-hydroxy-4-methylpyridine in concentrated sulfuric acid, slowly add a nitrating mixture (a combination of nitric acid and sulfuric acid) at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete nitration.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product, 2-hydroxy-4-methyl-3-nitropyridine.
-
Filter, wash with water, and dry the solid product.
Step 2: Chlorination of 2-Hydroxy-4-methyl-3-nitropyridine
-
Treat 2-hydroxy-4-methyl-3-nitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl3).[3][4]
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, carefully pour the mixture onto ice and neutralize to precipitate the 2-chloro-4-methyl-3-nitropyridine.
-
Filter, wash, and dry the product.
Step 3: Ethoxylation of 2-Chloro-4-methyl-3-nitropyridine
-
Dissolve 2-chloro-4-methyl-3-nitropyridine in ethanol.
-
Add a solution of sodium ethoxide in ethanol. The ethoxide will displace the chloro group via nucleophilic aromatic substitution.
-
Heat the reaction mixture to drive the reaction to completion.
-
After cooling, the product, 2-ethoxy-4-methyl-3-nitropyridine, can be isolated by removing the solvent and purifying the residue.
Step 4: Reduction of the Nitro Group
-
Dissolve 2-ethoxy-4-methyl-3-nitropyridine in a suitable solvent like ethanol or ethyl acetate.
-
Perform a catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]
-
Alternatively, a chemical reduction can be carried out using a reducing agent like tin(II) chloride in hydrochloric acid.
-
Upon completion of the reduction, the catalyst is filtered off (for hydrogenation) or the reaction is worked up to isolate the final product, this compound.
-
Purification can be achieved by recrystallization or column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. prepchem.com [prepchem.com]
Methodological & Application
Application Notes and Protocols for 2-Ethoxy-4-methylpyridin-3-amine and its Analogues as Inducible Nitric Oxide Synthase (iNOS) Inhibitors
Disclaimer: The following experimental protocols and application notes are based on methodologies reported for structurally similar aminopyridine derivatives, particularly 2-amino-4-methylpyridine analogues. These protocols serve as a guideline and may require optimization for 2-Ethoxy-4-methylpyridin-3-amine.
Application Notes
The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound belongs to this class and holds potential as a therapeutic agent, particularly as an inhibitor of inducible nitric oxide synthase (iNOS).
Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and immune responses.[1][2] It is synthesized by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and produce low levels of NO for housekeeping functions, iNOS is expressed in response to inflammatory stimuli such as endotoxins (e.g., lipopolysaccharide, LPS) and cytokines.[1][2] Once expressed, iNOS can produce large, sustained amounts of NO that contribute to the pathophysiology of various inflammatory diseases, septic shock, and neurodegenerative disorders.[3]
Selective inhibition of iNOS over eNOS and nNOS is a key therapeutic strategy to mitigate the detrimental effects of excessive NO production while preserving its essential physiological roles.[1] Aminopyridine derivatives have emerged as potent and selective iNOS inhibitors.[4] For instance, 2-amino-4-methylpyridine has demonstrated high potency for iNOS with an IC50 value in the nanomolar range.[4] By extension, this compound and its analogues are promising candidates for the development of novel anti-inflammatory drugs.
Furthermore, radiolabeled versions of these inhibitors can be developed as positron emission tomography (PET) tracers to non-invasively image iNOS expression in vivo.[1][5][6] This application is invaluable for diagnosing and monitoring inflammatory conditions and for assessing the target engagement of iNOS-targeted therapies.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted aminopyridines. A potential pathway is outlined below, starting from commercially available 4-methyl-3-nitropyridine.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 1: In Vitro iNOS Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the in vitro potency of a test compound in inhibiting iNOS activity. The assay is based on the quantification of nitrite, a stable and oxidized product of NO, using the Griess reagent.[7][8]
Materials:
-
Recombinant murine iNOS (e.g., Sigma-Aldrich, Cat. No. N2783)[9]
-
L-Arginine (NOS substrate)
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin
-
CaCl2
-
Bovine Serum Albumin (BSA)
-
HEPES buffer
-
Test compound (this compound analogue)
-
Known iNOS inhibitor (e.g., 1400W or L-NIL) as a positive control
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a reaction buffer containing HEPES, CaCl2, and BSA.
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control.
-
Prepare a reaction mixture containing L-arginine, NADPH, BH4, and calmodulin in the reaction buffer.
-
-
Assay Protocol:
-
Add the reaction buffer to the wells of a 96-well plate.
-
Add the test compound dilutions, positive control, or vehicle to the respective wells.
-
To initiate the reaction, add the recombinant iNOS enzyme to all wells except the blank.
-
Add the reaction mixture to all wells.
-
Incubate the plate at 37°C for 60 minutes.[9]
-
-
Nitrite Detection (Griess Assay):
-
Prepare a nitrite standard curve using serial dilutions of sodium nitrite.
-
Add Griess Reagent Component A to all wells, followed by a brief incubation.
-
Add Griess Reagent Component B to all wells.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Determine the nitrite concentration in each well using the standard curve.
-
Calculate the percentage of iNOS inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the in vitro iNOS inhibition assay.
Protocol 2: In Vivo Evaluation in a Mouse Model of Endotoxemia
This protocol describes the induction of iNOS in mice using lipopolysaccharide (LPS) to evaluate the in vivo efficacy of a test compound.[10][11][12]
Materials:
-
Male C57BL/6 mice (6-8 weeks old)[10]
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound analogue)
-
Vehicle for test compound
-
Anesthesia
-
Blood collection tubes (with anticoagulant)
-
Nitrate/Nitrite colorimetric assay kit
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice to laboratory conditions for at least one week before the experiment.
-
Provide free access to food and water.
-
-
Induction of Endotoxemia:
-
Administer LPS (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection to induce iNOS expression.[13]
-
A control group should receive a saline injection.
-
-
Compound Administration:
-
Administer the test compound at various doses (e.g., via i.v., i.p., or oral gavage) at a specified time point relative to the LPS challenge (e.g., 30 minutes before or 2 hours after).
-
A vehicle control group should be included.
-
-
Sample Collection:
-
At a predetermined time point after LPS administration (e.g., 6 hours, when iNOS expression is typically high), anesthetize the mice.[5]
-
Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Centrifuge the blood to separate the plasma.
-
Tissues (e.g., lung, liver) can also be harvested for Western blot analysis.
-
-
Biomarker Analysis:
-
Measure the total nitrate and nitrite concentration in the plasma using a colorimetric assay kit, following the manufacturer's instructions. This involves the conversion of nitrate to nitrite, followed by the Griess reaction.
-
-
Data Analysis:
-
Compare the plasma nitrate/nitrite levels between the different treatment groups.
-
Calculate the percentage reduction in nitrate/nitrite levels in the compound-treated groups compared to the LPS-only group.
-
Determine the dose-response relationship and, if applicable, the ED50 (effective dose for 50% inhibition).
-
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. abcam.com [abcam.com]
- 8. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of iNOS-dependent and independent mechanisms of the microvascular permeability change induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Ethoxy-4-methylpyridin-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxy-4-methylpyridin-3-amine is a substituted pyridine derivative with potential applications in medicinal chemistry. While specific biological data for this exact molecule is not extensively available in public literature, its structural motifs are present in a variety of biologically active compounds. The pyridin-3-amine scaffold is a recognized pharmacophore, particularly in the development of kinase inhibitors. This document provides an overview of the potential applications, relevant biological data from closely related analogs, and detailed experimental protocols for the synthesis and evaluation of compounds based on the this compound core structure. The information presented herein is based on established knowledge of similar pyridine derivatives and is intended to serve as a guide for researchers exploring the potential of this and related compounds.
Potential Applications in Medicinal Chemistry
The pyridin-3-amine scaffold is a versatile building block in drug discovery, frequently utilized for its ability to form key interactions with biological targets. Based on the activity of structurally similar molecules, this compound could be a valuable starting point for the development of inhibitors for several classes of enzymes, most notably protein kinases.
1.1. Kinase Inhibition
Substituted pyridin-3-amine and 2-aminopyridine cores are prevalent in a multitude of kinase inhibitors.[1][2][3] These scaffolds can act as hinge-binding motifs, a critical interaction for inhibiting kinase activity. Dysregulation of kinase signaling is a hallmark of cancer, inflammation, and other proliferative diseases, making kinase inhibitors a major focus of modern drug discovery.
Potential kinase targets for derivatives of this compound include:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, with inhibitors being investigated as anti-cancer agents.[1]
-
Aurora Kinases: Key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[2]
-
Monopolar Spindle 1 (MPS1) Kinase: A crucial component of the spindle assembly checkpoint, representing a target for cancer therapy.[2]
-
PIM Kinases: Involved in cell survival and proliferation, making them attractive targets in oncology.[4]
-
Phosphoinositide 3-Kinases (PI3Ks): Central to cell growth and survival signaling pathways.
1.2. Other Potential Targets
Beyond kinase inhibition, substituted pyridine derivatives have shown activity against other enzyme families. For instance, alkoxy-cyanopyridine derivatives have been identified as inhibitors of cholinesterases, enzymes implicated in the pathology of Alzheimer's disease.[5]
Quantitative Data of Structurally Related Analogs
To illustrate the potential potency of compounds derived from a substituted pyridin-3-amine scaffold, the following table summarizes the biological activity of several reported analogs.
| Compound/Scaffold | Target(s) | Activity (IC₅₀) | Reference |
| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1, Aurora B | ~1-10 µM | [2] |
| N-(pyridin-3-yl)pyrimidin-4-amine analog (NPPA3) | CDK2 | Binding Affinity: -68.23 kJ/mol | [1] |
| Pyridine Derivative 12 | PIM-1 | 14.3 nM | [4] |
| Pyridine Derivative 4 | CDK2/cyclin A2 | 0.24 µM | [6] |
| 2-Alkoxy-3-cyanopyridine 3 | Acetylcholinesterase (AChE) | 53.95 µM | [5] |
| 2-Alkoxy-3-cyanopyridine 4 | Butyrylcholinesterase (BuChE) | 31.79 µM | [5] |
Experimental Protocols
The following protocols are representative methodologies for the synthesis and biological evaluation of compounds based on the this compound scaffold.
3.1. General Synthesis of Substituted Pyridin-3-amines
A variety of synthetic routes can be employed for the synthesis of substituted pyridines. The Chichibabin pyridine synthesis is a classical method, while more modern approaches like formal (3+3) cycloadditions offer high efficiency.[7][8] A generalized synthetic scheme for accessing substituted pyridin-3-amines is outlined below.
Protocol 3.1.1: Synthesis via Formal (3+3) Cycloaddition
This protocol is adapted from a general method for synthesizing substituted pyridines.[7]
-
Preparation of the Enamine: React a suitable ketone with a secondary amine (e.g., pyrrolidine) to form the corresponding enamine.
-
Cycloaddition Reaction: In a suitable solvent (e.g., ethanol), combine the enamine with an α,β-unsaturated aldehyde or ketone.
-
Catalysis: Add an organocatalyst, such as pyrrolidine hydrochloride, and a Lewis acid like FeCl₃ to promote the reaction.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Purify the crude product using flash column chromatography on silica gel.
3.2. In Vitro Kinase Inhibition Assay
The following protocol describes a general method for assessing the inhibitory activity of a test compound against a specific kinase using a luminescence-based assay.[9]
Protocol 3.2.1: Kinase-Glo® Luminescence Assay
-
Reagent Preparation: Prepare kinase buffer, kinase/enzyme solution, substrate solution, and the test compound at various concentrations. Also, prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer, the test compound dilutions, the substrate, and the kinase enzyme. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction plate at room temperature for the optimized duration (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
3.3. Cell-Based Cytotoxicity Assay
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of a compound on a cancer cell line.[4]
Protocol 3.3.1: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathway Context: Kinase Inhibition in Cancer
Derivatives of this compound, as potential kinase inhibitors, would likely interfere with key signaling pathways that are often hyperactivated in cancer. The diagram below illustrates a simplified representation of a generic kinase signaling cascade leading to cell proliferation and how an inhibitor can block this process.
Conclusion
While this compound itself is not a well-documented compound in medicinal chemistry literature, its core structure is a key component of many biologically active molecules, particularly kinase inhibitors. The provided application notes and protocols, based on data from closely related analogs, offer a solid starting point for researchers interested in exploring the therapeutic potential of this and similar substituted pyridin-3-amine derivatives. Further synthesis and biological evaluation are necessary to fully elucidate the specific activities and potential of this compound.
References
- 1. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: 2-Ethoxy-4-methylpyridin-3-amine as a Versatile Synthesis Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxy-4-methylpyridin-3-amine is a functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nucleophilic amino group ortho to an electron-donating ethoxy group, offers a versatile platform for the synthesis of a wide array of novel heterocyclic compounds. These derivatives are of interest in the development of new therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies. This document provides detailed protocols for the synthesis of this compound and outlines its potential applications in drug discovery and development.
Physicochemical Properties
A summary of the predicted and expected physicochemical properties of this compound is provided in the table below. These values are estimations and should be confirmed by experimental analysis.
| Property | Value |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Appearance | Expected to be a crystalline solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents |
| pKa (of the amine) | Estimated 4-5 |
Experimental Protocols
The following protocols describe a plausible synthetic route to this compound from commercially available starting materials.
Protocol 1: Synthesis of 2-Ethoxy-4-methyl-3-nitropyridine
This procedure details the nucleophilic aromatic substitution of a chlorine atom with an ethoxy group.
Materials:
-
2-Chloro-4-methyl-3-nitropyridine
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
In a dry round-bottom flask, dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.2 eq) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Resuspend the residue in water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 2-ethoxy-4-methyl-3-nitropyridine.
Protocol 2: Synthesis of this compound
This protocol describes the reduction of the nitro group to an amine.
Materials:
-
2-Ethoxy-4-methyl-3-nitropyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-ethoxy-4-methyl-3-nitropyridine (1.0 eq) and ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Carefully basify the reaction mixture with a concentrated NaOH solution to a pH of >10, while cooling in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Synthetic Workflow
The overall synthetic pathway to obtain this compound is depicted below.
Applications in Synthesis
This compound is a valuable intermediate for the synthesis of diverse heterocyclic structures. The primary reactive handle is the 3-amino group, which can undergo a variety of chemical transformations.
Key Reactions of the 3-Amino Group:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form substituted amines.
-
Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (e.g., halogens, hydroxyl, cyano groups).
-
Cyclization Reactions: The 1,2-amino-alkoxy substitution pattern makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as pyridopyrimidines, pyridotriazines, and other related scaffolds of medicinal interest.
The logical relationship of these potential derivatizations is illustrated in the following diagram.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Substituted pyridines are prevalent scaffolds in a multitude of approved drugs and clinical candidates, particularly as inhibitors of protein kinases. The dysregulation of kinase signaling is a hallmark of many cancers and inflammatory diseases. Derivatives synthesized from this compound can be designed as "hinge-binding" motifs that interact with the ATP-binding site of various kinases.
The diagram below illustrates a generic kinase signaling pathway that can be targeted by inhibitors derived from this novel intermediate.
By modifying the substituents on the amine and exploring further functionalization of the pyridine ring, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of new chemical entities derived from this compound. This intermediate, therefore, represents a valuable starting point for the discovery of next-generation targeted therapeutics.
Application Notes and Protocols for Aminopyridine Derivatives in Catalytic Reactions
Audience: Researchers, scientists, and drug development professionals.
Topic: While specific catalytic applications for 2-Ethoxy-4-methylpyridin-3-amine are not extensively documented in publicly available literature, this document provides a comprehensive overview of the catalytic applications of the broader class of aminopyridine derivatives. This information is intended to serve as a foundational guide for researchers interested in the potential catalytic uses of substituted aminopyridines, including this compound, by highlighting their role as versatile ligands in transition metal catalysis.
Introduction to Aminopyridines in Catalysis
Aminopyridine derivatives are a significant class of organic compounds that have found extensive use as ligands in coordination chemistry and homogeneous catalysis.[1][2] Their utility stems from the presence of two key nitrogen donor atoms: the pyridine ring nitrogen and the exocyclic amino group.[1] These nitrogen atoms can coordinate to a wide range of transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, forming stable metal complexes.[3]
The electronic and steric properties of the aminopyridine ligand can be readily tuned by introducing various substituents on the pyridine ring.[4] This modularity allows for the fine-tuning of the catalytic activity and selectivity of the resulting metal complexes for specific applications.[5][6] The amino group, in particular, can influence the electron density at the metal center and participate in hydrogen bonding, which can be crucial for the catalytic cycle.[7]
Applications in Catalytic Reactions
Aminopyridine-based ligands have been successfully employed in a variety of catalytic transformations, including:
-
Cross-Coupling Reactions: N-aryl-2-aminopyridines are widely used as directing groups in chelation-assisted C-H bond functionalization reactions.[3] Palladium(II) complexes with pyridine ligands have shown to be efficient precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions.[8][9]
-
Polymerization: Aminopyridine ligand scaffolds are prevalent in base metal catalysis, particularly for Atom Transfer Radical Polymerization (ATRP) using iron(II) complexes.[5]
-
Amination Reactions: Recent studies have demonstrated the use of ruthenium catalysts for the amination of aminopyridines through a transient η6-pyridine complex intermediate.[10][11][12]
-
Oxidation Reactions: Iron complexes with aminopyridine-based ligands have been investigated as catalysts for asymmetric epoxidation and aerial oxidation of substituted catechols.[13] The pyridine moiety plays a crucial role in stabilizing the metal's high oxidation states.[14]
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the following table summarizes representative data for related aminopyridine ligands in various catalytic reactions to illustrate their potential efficacy.
| Catalyst/Ligand | Reaction Type | Substrate | Product Yield (%) | Enantiomeric Excess (%) | Reference |
| Iron(II) complex with t-butyl substituted amino-pyridine ligand | Atom Transfer Radical Polymerization | Styrene | - | - | [5] |
| [Cp*Ru(naphthalene)]PF6 with 2-aminopyridine | Amination | 2-aminopyridine and n-hexylamine | up to 99% | - | [12] |
| Pd(OAc)2 with Ac-Gly-OH | C-H activation/amidation | N-aryl 2-aminopyridines | - | - | [3] |
| Mn(II) with chiral N4 bis-amino-bis-pyridine ligands | Asymmetric Epoxidation | Olefins | up to 100% | up to 99% | [13] |
Experimental Protocols
The following is a generalized protocol for a palladium-catalyzed cross-coupling reaction using an aminopyridine-type ligand. Researchers should optimize the conditions for their specific substrate and ligand.
Protocol: Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)2)
-
Aminopyridine ligand
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst and the aminopyridine ligand.
-
Add the aryl halide, arylboronic acid, and the base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Visualizations
The following diagrams illustrate the general concepts of aminopyridine ligands in catalysis.
Caption: Structure of this compound.
Caption: Bidentate coordination of an aminopyridine ligand.
Caption: A general catalytic cycle for cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Influence of Equatorial Co-Ligands on the Reactivity of LFeIIIOIPh - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amination of Aminopyridines via η6-Coordination Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. air.unimi.it [air.unimi.it]
Application Notes and Protocols for the Characterization of 2-Ethoxy-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-Ethoxy-4-methylpyridin-3-amine, a key intermediate in pharmaceutical synthesis. The following protocols and data are designed to ensure accurate identification, purity assessment, and quality control.
Overview and Physicochemical Properties
This compound is a substituted pyridine derivative. A thorough characterization is crucial for its application in drug development and manufacturing.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H12N2O | Inferred |
| Molecular Weight | 152.19 g/mol | Inferred |
| Appearance | Off-white to pale yellow solid | Typical for similar compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents | Typical for similar compounds |
Chromatographic Analysis: Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.
Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
Protocol:
A stability-indicating RP-HPLC method can be developed and validated for the analysis of this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of pyridine derivatives.[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate) and an organic modifier (e.g., acetonitrile) is often effective.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 240-280 nm for pyridine derivatives).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent like methanol.
Table 2: Typical RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Workflow for HPLC Method Development
The following diagram illustrates a typical workflow for developing a robust HPLC method for the analysis of this compound.
Caption: Workflow for HPLC method development and validation.
Spectroscopic Characterization
Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule. Both ¹H and ¹³C NMR should be performed.
Protocol:
-
Instrumentation: A 300 or 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum. Expected signals would include those for the ethoxy group (a triplet and a quartet), the methyl group (a singlet), the aromatic protons, and the amine protons.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. This will show distinct signals for each unique carbon atom in the molecule.
Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | triplet | 3H | -O-CH₂-CH₃ |
| ~2.2 | singlet | 3H | Ar-CH₃ |
| ~3.5 | broad singlet | 2H | -NH₂ |
| ~4.3 | quartet | 2H | -O-CH₂ -CH₃ |
| ~6.5 | doublet | 1H | Aromatic CH |
| ~7.8 | doublet | 1H | Aromatic CH |
Note: Predicted values are based on typical chemical shifts for similar structures.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.
Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is suitable for this type of polar molecule.
-
Analysis: The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 153.2. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Table 4: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 153.1028 | To be determined |
Logical Workflow for Compound Characterization
The following diagram outlines the logical steps for the comprehensive characterization of a newly synthesized batch of this compound.
Caption: Logical workflow for compound characterization.
Conclusion
The analytical methods described provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques is essential for ensuring the identity, purity, and quality of this important pharmaceutical intermediate. Adherence to these protocols will support consistent and reliable results in research, development, and manufacturing environments.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Purification of 2-Ethoxy-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 2-Ethoxy-4-methylpyridin-3-amine, a key intermediate in various synthetic applications. The following methods are based on established techniques for analogous pyridine derivatives and are intended to serve as a comprehensive guide.
Introduction
This compound is a substituted pyridine with applications in medicinal chemistry and materials science. Achieving high purity of this compound is crucial for subsequent reactions and biological assays. This document outlines two primary purification techniques: silica gel column chromatography and recrystallization. The choice of method will depend on the impurity profile and the required final purity.
Data Presentation
Due to the limited availability of specific quantitative data for the purification of this compound in publicly available literature, the following table presents representative data based on the purification of structurally similar compounds. This data is intended to provide a general expectation of the efficacy of each method.
| Purification Method | Starting Purity (Hypothetical) | Final Purity (Hypothetical) | Yield (Hypothetical) | Notes |
| Silica Gel Chromatography | 85% | >98% | 75% | Effective for removing polar and non-polar impurities. |
| Recrystallization | 90% | >99% | 65% | Best for removing minor impurities from a solid product. |
Experimental Protocols
Silica Gel Column Chromatography
This method is highly effective for separating the target compound from a mixture of impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and then carefully adding it to the top of the column.
-
Elution:
-
Begin elution with a non-polar solvent system, such as 100% hexane.
-
Gradually increase the polarity of the eluent by adding ethyl acetate. A common starting gradient is 9:1 hexane:ethyl acetate.[1] The optimal solvent system should be determined beforehand using TLC analysis.
-
Monitor the separation by collecting fractions and analyzing them by TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Spot each fraction on a TLC plate and develop it in the determined solvent system.
-
Visualize the spots under UV light or by using an appropriate staining agent (e.g., iodine chamber).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools.
Materials:
-
Crude this compound (solid)
-
Appropriate solvent (e.g., ethyl acetate, ethanol, or a mixture of solvents)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethyl acetate is a good starting point for pyridine derivatives.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize the yield, place the flask in an ice bath to induce further crystallization.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
Application Notes and Protocols for the Synthesis of 2-Ethoxy-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-Ethoxy-4-methylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The following sections detail the necessary reagents, reaction conditions, and a step-by-step protocol for its preparation, based on established chemical transformations.
Synthetic Strategy Overview
The synthesis of this compound is proposed via a multi-step pathway starting from the commercially available 2-amino-4-methylpyridine. The overall synthetic workflow involves the initial conversion of the starting material to a key intermediate, 2-chloro-4-methyl-3-nitropyridine, which then undergoes nucleophilic substitution and subsequent reduction to yield the target compound.
Caption: Proposed synthetic pathway for this compound.
Data Presentation: Reaction Parameters
The following tables summarize the quantitative data for each step of the synthesis.
Table 1: Synthesis of 2-Hydroxy-4-methylpyridine
| Parameter | Value |
| Starting Material | 2-Amino-4-methylpyridine |
| Reagents | Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water |
| Molar Ratio (Starting Material:NaNO₂) | 1 : 1.2 |
| Reaction Temperature | 0-5°C (diazotization), 95°C (hydrolysis) |
| Reaction Time | 45 min (diazotization), 15 min (hydrolysis) |
| Solvent | Water |
| Yield | ~81% |
Table 2: Nitration of 2-Hydroxy-4-methylpyridine
| Parameter | Value |
| Starting Material | 2-Hydroxy-4-methylpyridine |
| Reagents | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) |
| Reaction Temperature | 0-10°C |
| Reaction Time | 1 hour |
| Solvent | Sulfuric Acid |
| Yield | Not specified, but expected to be high |
Table 3: Chlorination of 2-Hydroxy-4-methyl-3-nitropyridine
| Parameter | Value |
| Starting Material | 2-Hydroxy-4-methyl-3-nitropyridine |
| Reagent | Phosphorus Oxychloride (POCl₃) |
| Molar Ratio (Starting Material:POCl₃) | 1 : 1 (in a sealed reactor) |
| Reaction Temperature | 140°C |
| Reaction Time | 2 hours |
| Solvent | Solvent-free or Pyridine (catalytic) |
| Yield | >90%[1][2] |
Table 4: Ethoxylation of 2-Chloro-4-methyl-3-nitropyridine
| Parameter | Value |
| Starting Material | 2-Chloro-4-methyl-3-nitropyridine |
| Reagent | Sodium Ethoxide (NaOEt) |
| Solvent | Anhydrous Ethanol |
| Reaction Conditions | Reflux or Microwave irradiation |
| Yield | High, dependent on conditions |
Table 5: Reduction of 2-Ethoxy-4-methyl-3-nitropyridine
| Parameter | Value |
| Starting Material | 2-Ethoxy-4-methyl-3-nitropyridine |
| Reagent | Hydrogen (H₂) |
| Catalyst | Palladium on Carbon (Pd/C) |
| Hydrogen Pressure | 3 MPa |
| Reaction Temperature | 80°C |
| Reaction Time | 3-4 hours |
| Solvent | Tetrahydrofuran (THF) or Ethanol |
| Yield | High, typically >95%[3][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Step 1: Synthesis of 2-Hydroxy-4-methylpyridine
This procedure is adapted from a known method for the synthesis of hydroxypyridines from aminopyridines via diazotization.[5]
Caption: Experimental workflow for the synthesis of 2-Hydroxy-4-methylpyridine.
-
Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-4-methylpyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water, pre-cooled to 0°C in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite (1.2 eq) in water dropwise to the reaction mixture, ensuring the temperature is maintained between 0 and 5°C.
-
Hydrolysis: After the addition is complete, stir the mixture at 0°C for an additional 45 minutes. Then, heat the reaction mixture to 95°C for 15 minutes.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize it to a pH of 6.5-7.0 with a 50% aqueous sodium hydroxide solution.
-
Extraction and Purification: Extract the aqueous solution with hot ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate to yield 2-hydroxy-4-methylpyridine.
Step 2: Synthesis of 2-Hydroxy-4-methyl-3-nitropyridine
This procedure is based on standard nitration methods for hydroxy-aromatic compounds.[6][7]
-
Preparation: In a flask, dissolve 2-hydroxy-4-methylpyridine (1.0 eq) in concentrated sulfuric acid and cool the mixture to 0°C in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
Reaction: After the addition, allow the reaction mixture to stir at room temperature for one hour.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The precipitated product, 2-hydroxy-4-methyl-3-nitropyridine, is collected by filtration, washed with cold water, and dried.
Step 3: Synthesis of 2-Chloro-4-methyl-3-nitropyridine
This procedure utilizes phosphorus oxychloride for the chlorination of the hydroxypyridine derivative.[1][2]
-
Reaction Setup: In a sealed reactor, combine 2-hydroxy-4-methyl-3-nitropyridine (1.0 eq) and phosphorus oxychloride (1.0-1.5 eq). A catalytic amount of an organic base like pyridine can be added.
-
Chlorination: Heat the reaction mixture to 140°C for 2 hours.
-
Work-up: After cooling, carefully quench the reaction mixture by pouring it into cold water.
-
Isolation: Adjust the pH of the aqueous solution to 8-9 with a saturated sodium carbonate solution. The precipitated product, 2-chloro-4-methyl-3-nitropyridine, is collected by filtration, washed with water, and dried.
Step 4: Synthesis of 2-Ethoxy-4-methyl-3-nitropyridine
This step involves a nucleophilic aromatic substitution reaction.
-
Preparation of Sodium Ethoxide: In a flask under an inert atmosphere, dissolve sodium metal (1.1 eq) in anhydrous ethanol with stirring until the sodium has completely reacted.
-
Substitution Reaction: To the freshly prepared sodium ethoxide solution, add 2-chloro-4-methyl-3-nitropyridine (1.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC. Alternatively, microwave irradiation can be employed to shorten the reaction time.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 2-ethoxy-4-methyl-3-nitropyridine can be purified by column chromatography.
Step 5: Synthesis of this compound
The final step is the reduction of the nitro group to an amine using catalytic hydrogenation.[3][4]
Caption: Experimental workflow for the reduction of 2-Ethoxy-4-methyl-3-nitropyridine.
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-ethoxy-4-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as THF or ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 3 MPa and heat the reaction mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-4 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully filter off the catalyst through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. If necessary, the product can be further purified by column chromatography on silica gel.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Assays Involving Pyridine Derivatives
Disclaimer: Due to the limited availability of published research on 2-Ethoxy-4-methylpyridin-3-amine in cellular assays, this document provides detailed application notes and protocols for a structurally related and well-characterized compound, 2-Amino-4-methylpyridine . The experimental designs and expected outcomes described herein are based on the known biological activity of 2-Amino-4-methylpyridine as a potent inhibitor of inducible nitric oxide synthase (iNOS) and may serve as a starting point for investigating the cellular effects of this compound. Researchers should independently validate these protocols for their specific compound of interest.
Introduction
2-Amino-4-methylpyridine is a small molecule inhibitor of nitric oxide synthases (NOS), with a notable selectivity for the inducible isoform, iNOS (NOS II). Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including inflammation, neurotransmission, and vascular regulation. The three main isoforms of NOS—neuronal NOS (nNOS or NOS I), inducible NOS (iNOS or NOS II), and endothelial NOS (eNOS or NOS III)—are expressed in different cell types and have distinct regulatory mechanisms. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases and cancer. Consequently, inhibitors of iNOS are valuable tools for basic research and potential therapeutic development.
This document provides protocols for cellular assays to characterize the inhibitory activity of pyridine derivatives, using 2-Amino-4-methylpyridine as a reference compound, on iNOS in a cellular context.
Data Presentation
The inhibitory potency of 2-Amino-4-methylpyridine against different NOS isoforms is summarized in the table below. This data is crucial for designing experiments and interpreting results, as it highlights the compound's selectivity.
| Compound | Target Isoform | Cell Line/System | IC50 Value | Reference |
| 2-Amino-4-methylpyridine | Murine NOS II | RAW 264.7 cell lysate | 6 nM | |
| 2-Amino-4-methylpyridine | Human recombinant NOS II | - | 40 nM | |
| 2-Amino-4-methylpyridine | Human recombinant NOS I | - | 100 nM | |
| 2-Amino-4-methylpyridine | Human recombinant NOS III | - | 100 nM | |
| 2-Amino-4-methylpyridine | iNOS in intact cells | LPS/IFN-γ stimulated RAW 264.7 cells | 1.5 µM |
Experimental Protocols
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay in Macrophages
This protocol describes a method to determine the potency of a test compound in inhibiting nitric oxide production in a macrophage cell line (e.g., RAW 264.7) stimulated to express iNOS.
Objective: To quantify the inhibition of iNOS-mediated nitric oxide production by a test compound in a cellular context.
Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS, leading to the production of nitric oxide (NO). The NO produced is rapidly oxidized to nitrite (NO₂⁻) in the cell culture medium. The concentration of nitrite is measured using the Griess reagent, which serves as an indicator of NOS activity. The inhibitory effect of the test compound is determined by measuring the reduction in nitrite production.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Interferon-gamma (IFN-γ), murine
-
Test compound (e.g., 2-Amino-4-methylpyridine)
-
Griess Reagent System (e.g., from Promega or other suppliers)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate overnight to allow cells to adhere.
-
-
Compound Treatment and Stimulation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration).
-
To induce iNOS expression, add LPS (final concentration 1 µg/mL) and IFN-γ (final concentration 10 ng/mL) to all wells except the negative control wells.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Nitrite Measurement (Griess Assay):
-
After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a nitrite standard curve by making serial dilutions of a sodium nitrite stock solution in culture medium (ranging from 0 to 100 µM).
-
Add 50 µL of the Sulfanilamide solution (from the Griess Reagent System) to all wells (samples and standards) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to all wells and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle-treated, stimulated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Application Notes and Protocols: 2-Ethoxy-4-methylpyridin-3-amine as a Potential Kinase Inhibitor
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the synthesis, biological activity, or therapeutic potential of "2-Ethoxy-4-methylpyridin-3-amine" as an enzyme inhibitor. The following application notes and protocols are presented as a representative example based on the characteristics of structurally similar pyridine-based kinase inhibitors. The data and specific experimental details provided are illustrative and intended to serve as a guideline for the potential evaluation of such a compound. For the remainder of this document, "this compound" will be referred to as Cpd-X .
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] Pyridine-based scaffolds are prevalent in the development of kinase inhibitors due to their ability to form key interactions within the ATP-binding site of these enzymes.[3][4] Cpd-X, a novel this compound derivative, has been synthesized and evaluated for its potential as a selective kinase inhibitor. These application notes provide an overview of its inhibitory profile and detailed protocols for its in vitro characterization.
Mechanism of Action
Based on the common mechanism of action for pyridine-based inhibitors, Cpd-X is hypothesized to be an ATP-competitive inhibitor. The aminopyridine moiety is predicted to form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[4] The ethoxy and methyl groups are likely to occupy adjacent hydrophobic pockets, contributing to the compound's selectivity and potency.
Quantitative Data Summary
The inhibitory activity of Cpd-X was assessed against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays.
| Target Kinase | Cpd-X IC50 (nM) | Reference Inhibitor IC50 (nM) |
| Kinase A | 50 | 35 |
| Kinase B | 250 | 150 |
| Kinase C | >10,000 | 75 |
| Kinase D | 800 | 400 |
Table 1: In vitro inhibitory activity of Cpd-X against a panel of kinases. Data are representative of at least three independent experiments.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the IC50 value of Cpd-X against a target kinase using a radiometric assay with [γ-³²P]-ATP.[5]
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (e.g., Myelin Basic Protein for MAPKs)[5]
-
Cpd-X (dissolved in DMSO)
-
Kinase reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³²P]-ATP
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Cpd-X in kinase reaction buffer.
-
In a 96-well plate, add 10 µL of the diluted Cpd-X to each well. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Add 20 µL of a solution containing the target kinase and its specific substrate to each well.
-
Incubate the plate at 30°C for 10 minutes to allow for inhibitor binding.[6]
-
Initiate the kinase reaction by adding 20 µL of a solution containing ATP and [γ-³²P]-ATP. The final ATP concentration should be at or below the Km for the specific kinase.
-
Incubate the reaction at 30°C for 30 minutes.[6]
-
Stop the reaction by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 10% phosphoric acid.
-
Rinse the paper with acetone and let it air dry.
-
Place the dried paper in a scintillation vial with a suitable scintillant and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Cpd-X concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
2. Cellular Proliferation Assay
This protocol outlines the determination of the anti-proliferative effects of Cpd-X on a cancer cell line known to be dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cpd-X (dissolved in DMSO)
-
Resazurin-based viability reagent (e.g., alamarBlue)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Cpd-X in a complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted Cpd-X. Include a DMSO vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of the resazurin-based viability reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Calculate the percentage of proliferation inhibition for each Cpd-X concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the log of the Cpd-X concentration.
Visualizations
Caption: Representative MAPK/ERK signaling pathway with hypothetical inhibition by Cpd-X.
Caption: General experimental workflow for kinase inhibitor discovery and characterization.
References
- 1. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro protein kinase assay [bio-protocol.org]
Application Notes and Protocols for Radiolabeling of 2-Ethoxy-4-methylpyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the radiolabeling of 2-ethoxy-4-methylpyridin-3-amine derivatives, compounds of interest in the development of novel PET imaging agents. While specific literature on the radiolabeling of this exact scaffold is emerging, the following protocols are based on well-established methodologies for structurally similar pyridine derivatives and serve as a robust starting point for research and development.
Introduction to Radiolabeled this compound Derivatives
This compound and its analogues are emerging as important pharmacophores in drug discovery. Their radiolabeled counterparts have the potential to be valuable tools for in vivo imaging using Positron Emission Tomography (PET). PET is a sensitive, non-invasive imaging technique that allows for the quantitative assessment of biological processes at the molecular level. By labeling these derivatives with positron-emitting radionuclides such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), researchers can study their pharmacokinetics, target engagement, and potential as diagnostic agents for various diseases.
The short half-life of ¹¹C (t½ = 20.4 minutes) is advantageous for multiple PET scans in a single day, while the longer half-life of ¹⁸F (t½ = 109.7 minutes) allows for more complex radiosynthesis and imaging protocols. The choice of radionuclide will depend on the specific research question and the biological process being investigated.
Radiolabeling Strategies
The two primary strategies for radiolabeling this compound derivatives are direct labeling via nucleophilic substitution for ¹⁸F and transition-metal-mediated cross-coupling for ¹¹C.
Fluorine-18 Labeling
Fluorine-18 is typically introduced into a molecule via nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, nitro group) with [¹⁸F]fluoride. For the this compound scaffold, a common approach is to introduce a leaving group on an alkyl chain attached to the pyridine core.
Carbon-11 Labeling
Carbon-11 is most commonly incorporated as a [¹¹C]methyl group using [¹¹C]methyl iodide or [¹¹C]methyl triflate. Transition-metal-mediated cross-coupling reactions, such as the Stille or Suzuki reactions, are powerful methods for forming C-¹¹C bonds. This requires a precursor with a suitable functional group, such as a stannyl or boronic acid derivative.
Experimental Protocols
The following are detailed, step-by-step protocols for the proposed radiolabeling of this compound derivatives.
Protocol 1: [¹⁸F]Fluorination via Nucleophilic Substitution
This protocol is adapted from methodologies used for the fluorination of similar 2-amino-4-methylpyridine analogues.[1] It assumes the synthesis of a precursor with a leaving group on an alkyl side chain.
Precursor Synthesis: The synthesis of a suitable precursor is the first critical step. For example, a this compound derivative functionalized with a 2-tosyloxyethyl group at a suitable position (e.g., on the amine or an appended chain) would be an appropriate precursor.
Radiolabeling Procedure:
-
[¹⁸F]Fluoride Production and Activation:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of acetonitrile under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Dissolve the tosylate precursor (1-5 mg) in a suitable solvent (e.g., anhydrous acetonitrile or DMF).
-
Add the precursor solution to the dried, activated [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Seal the reaction vessel and heat at 80-120°C for 10-20 minutes.
-
Monitor the reaction progress using radio-TLC.
-
-
Purification:
-
Cool the reaction mixture and dilute with water.
-
Inject the mixture onto a semi-preparative HPLC system (e.g., C18 column) to isolate the [¹⁸F]labeled product.
-
Collect the fraction corresponding to the desired product.
-
-
Formulation:
-
Remove the HPLC solvent under reduced pressure.
-
Reformulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).
-
Pass the final solution through a sterile filter (0.22 µm) into a sterile vial.
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity and specific activity.
-
Measure the pH of the final formulation.
-
Conduct a bacterial endotoxin test.
-
Protocol 2: [¹¹C]Methylation via Stille Cross-Coupling
This protocol is based on established methods for the ¹¹C-methylation of pyridine derivatives.[2][3][4] It requires the synthesis of a tributylstannyl precursor.
Precursor Synthesis: A key precursor for this reaction is a tributylstannyl derivative of the this compound scaffold. This can be synthesized from the corresponding bromo- or iodo-derivative via a palladium-catalyzed stannylation reaction.
Radiolabeling Procedure:
-
[¹¹C]Methyl Iodide Synthesis:
-
Produce [¹¹C]CO₂ from a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[5]
-
Convert [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic reduction.
-
React [¹¹C]CH₄ with iodine vapor at high temperature to produce [¹¹C]CH₃I.
-
Trap the [¹¹C]CH₃I in a suitable solvent (e.g., DMF).
-
-
Radiolabeling Reaction:
-
In a reaction vial, dissolve the tributylstannyl precursor (1-2 mg) and a palladium catalyst (e.g., Pd₂(dba)₃) in anhydrous DMF.
-
Add the solution of [¹¹C]CH₃I to the reaction vial.
-
Heat the reaction mixture at 80-110°C for 5-10 minutes.
-
Monitor the reaction by radio-TLC.
-
-
Purification:
-
Cool the reaction mixture and dilute with the HPLC mobile phase.
-
Inject the mixture onto a semi-preparative HPLC system to separate the [¹¹C]labeled product from the precursor and byproducts.
-
Collect the product fraction.
-
-
Formulation:
-
As described in Protocol 1.
-
-
Quality Control:
-
As described in Protocol 1.
-
Data Presentation
The following tables summarize typical quantitative data obtained for the radiolabeling of structurally similar pyridine-based radiotracers, providing a benchmark for the expected outcomes when labeling this compound derivatives.
Table 1: Representative Data for [¹⁸F]Fluorination of Pyridine Analogues
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay-corrected) | 5-25% | [1] |
| Synthesis Time | 90-120 minutes | [1] |
| Radiochemical Purity | >98% | [1] |
| Molar Activity | 37-185 GBq/µmol (1-5 Ci/µmol) | [1] |
Table 2: Representative Data for [¹¹C]Methylation of Pyridine Analogues via Stille Coupling
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay-corrected) | 20-60% | [2][3] |
| Synthesis Time | 40-60 minutes | [3] |
| Radiochemical Purity | >99% | [3] |
| Molar Activity | 74-370 GBq/µmol (2-10 Ci/µmol) |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described radiolabeling protocols.
Caption: Workflow for [¹⁸F]Fluorination.
Caption: Workflow for [¹¹C]Methylation.
Conclusion
The protocols and data presented provide a comprehensive guide for the radiolabeling of this compound derivatives with ¹⁸F and ¹¹C. While these methods are based on structurally related compounds, they offer a strong foundation for the development of novel PET radiotracers based on this promising chemical scaffold. Optimization of reaction conditions, precursor design, and purification methods will be essential for achieving high yields and specific activities suitable for preclinical and clinical PET imaging studies.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metallaphotoredox Aryl and Alkyl Radiomethylation for PET Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes: 2-Ethoxy-4-methylpyridin-3-amine Derivatives in Drug Discovery
An extensive search of the scientific and patent literature did not yield specific data or established applications for the compound 2-Ethoxy-4-methylpyridin-3-amine in drug discovery. However, based on the well-documented activities of structurally similar aminopyridine derivatives, particularly 2-amino-4-methylpyridine analogues, we can construct a representative application note and protocols to guide research in this chemical space. The following information is based on the activities of these related compounds and should be considered as a general framework for the potential application of this compound.
Introduction
The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Analogues of 2-amino-4-methylpyridine have shown significant potential as inhibitors of various enzymes, including kinases and nitric oxide synthases.[1][2] This document outlines the potential applications of this compound, a substituted aminopyridine, as a core scaffold for the development of novel therapeutics, with a focus on its potential as an enzyme inhibitor.
Potential Therapeutic Areas
Based on the activity of related compounds, derivatives of this compound could be investigated for a variety of therapeutic applications, including:
-
Inflammatory Diseases: By targeting enzymes like inducible nitric oxide synthase (iNOS), which is implicated in inflammatory processes.[1][3]
-
Oncology: Through the inhibition of kinases involved in cancer cell signaling pathways, such as Met kinase.[2]
-
Infectious Diseases: As a scaffold for the development of antimicrobial agents.[4][5]
-
Neurological Disorders: By modulating the activity of enzymes or receptors in the central nervous system.
Chemical Synthesis
The synthesis of this compound and its derivatives can be approached through multi-step synthetic routes common in heterocyclic chemistry. A general synthetic strategy might involve the construction of the substituted pyridine ring followed by the introduction of the ethoxy and amine functionalities. The synthesis of related aminopyridines often involves reactions such as condensation, cyclization, and amination.[6][7]
Experimental Protocols
The following are generalized protocols based on methodologies used for analogous compounds. Researchers should adapt and optimize these protocols for the specific derivatives of this compound being investigated.
Protocol 1: Synthesis of a Hypothetical this compound Derivative
This protocol is a generalized representation of a synthetic route that could be adapted for the synthesis of this compound derivatives.
Caption: A generalized synthetic workflow for a this compound derivative.
Materials:
-
Substituted 4-methylpyridine starting material
-
Nitrating agent (e.g., nitric acid/sulfuric acid)
-
Reducing agent (e.g., iron powder, hydrochloric acid, or H2 gas with a palladium catalyst)
-
Sodium ethoxide
-
Appropriate solvents (e.g., ethanol, ethyl acetate)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Nitration: The starting 4-methylpyridine is carefully nitrated to introduce a nitro group at the 3-position.
-
Reduction: The nitro group is then reduced to an amine using a suitable reducing agent to yield a 3-amino-4-methylpyridine intermediate.
-
Introduction of Ethoxy Group: The ethoxy group is introduced at the 2-position, potentially through a nucleophilic aromatic substitution reaction using sodium ethoxide.
-
Purification: The crude product is purified using column chromatography to yield the desired this compound.
-
Derivative Synthesis: Further chemical modifications can be made to the amine or pyridine ring to generate a library of derivatives.
Protocol 2: In Vitro Enzyme Inhibition Assay (Hypothetical Kinase Target)
This protocol describes a general method to screen for the inhibitory activity of this compound derivatives against a protein kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
-
Multimode plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (derivatives of this compound) in DMSO.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the kinase enzyme, and the substrate. Then, add the diluted test compounds.
-
Enzyme-Inhibitor Incubation: Incubate the plate at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is inversely proportional to kinase inhibition).
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Presentation
The following tables present hypothetical data for a series of this compound derivatives based on the types of results obtained for analogous compounds in the literature.
Table 1: Inhibitory Activity of this compound Derivatives against a Hypothetical Kinase
| Compound ID | R-Group Modification | Kinase IC50 (nM) |
| REF-001 | H (Parent Scaffold) | 850 |
| DERIV-002 | 4-Fluorophenyl | 75 |
| DERIV-003 | 3-Chlorobenzyl | 120 |
| DERIV-004 | Cyclopropyl | 350 |
| DERIV-005 | 2-Methoxyethyl | 95 |
Table 2: In Vitro Antimicrobial Activity of this compound Derivatives
| Compound ID | R-Group Modification | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| REF-001 | H (Parent Scaffold) | >128 | >128 |
| DERIV-006 | 4-Bromophenyl | 16 | 64 |
| DERIV-007 | 2,4-Dichlorophenyl | 8 | 32 |
| DERIV-008 | Thiophene-2-yl | 32 | 128 |
| DERIV-009 | N-propyl | 64 | >128 |
Signaling Pathway
Hypothetical Mechanism of Action: Inhibition of the MET Kinase Pathway
Derivatives of the aminopyridine scaffold have been identified as inhibitors of the MET kinase superfamily.[2] The diagram below illustrates the potential mechanism of action if a this compound derivative were to inhibit this pathway.
Caption: Inhibition of the HGF/MET signaling pathway by a hypothetical aminopyridine derivative.
Disclaimer: The information provided in this document is for research and development purposes only. The experimental protocols and data are generalized from related chemical series and should be adapted and validated for the specific compound of interest. The biological activities and therapeutic potentials discussed are hypothetical and require experimental confirmation.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 7. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethoxy-4-methylpyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Ethoxy-4-methylpyridin-3-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic pathway involves a three-step process starting from 2-chloro-4-methylpyridine:
-
Nitration: Introduction of a nitro group at the 3-position of 2-chloro-4-methylpyridine.
-
Ethoxylation: Nucleophilic substitution of the chlorine atom with an ethoxy group.
-
Reduction: Reduction of the 3-nitro group to the desired 3-amino group.
Q2: I am observing a mixture of isomers after the nitration step. How can I improve the regioselectivity?
Non-selective nitration is a common issue in pyridine chemistry. The position of nitration is highly dependent on the reaction conditions. To improve the selectivity for the 3-position:
-
Temperature control: Carefully control the reaction temperature. Running the reaction at a lower temperature may favor the desired isomer.
-
Nitrating agent: The choice of nitrating agent (e.g., nitric acid/sulfuric acid, N₂O₅) can influence the isomer distribution. Literature for similar compounds suggests that nitration of 2-halopyridines often directs to the 3- and 5-positions. Separation of these isomers by chromatography or crystallization is usually necessary.
Q3: The ethoxylation reaction is not going to completion. What can I do?
Incomplete conversion during the nucleophilic substitution of the chloro group can be addressed by:
-
Reaction time and temperature: Increase the reaction time or temperature. Monitor the reaction progress by TLC or GC to determine the optimal conditions.
-
Excess reagent: Use a larger excess of sodium ethoxide.
-
Solvent: Ensure you are using a dry, polar aprotic solvent like DMF or DMSO to facilitate the reaction.
Q4: I am getting a low yield in the final reduction step. What are the potential reasons?
Low yields in the reduction of the nitro group can be due to several factors:
-
Catalyst activity: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be old or poisoned. Use fresh, high-quality catalyst.
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction by TLC until the starting material is fully consumed.
-
Side reactions: The nitro group can be reduced to other functionalities (e.g., hydroxylamine). The choice of reducing agent (e.g., SnCl₂/HCl, H₂/Pd/C, Fe/acetic acid) can influence the outcome.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of 2-chloro-4-methyl-3-nitropyridine (Step 1) | - Incorrect reaction temperature.- Inappropriate nitrating agent or concentration.- Insufficient reaction time. | - Optimize reaction temperature. Start with lower temperatures and gradually increase.- Experiment with different nitrating agents (e.g., fuming nitric acid in sulfuric acid).- Monitor the reaction by TLC to ensure completion. |
| Formation of multiple isomers during nitration (Step 1) | - Inherent reactivity of the pyridine ring. | - Isolate the desired 3-nitro isomer using column chromatography (silica gel, with a hexane/ethyl acetate gradient) or fractional crystallization. |
| Low yield of 2-ethoxy-4-methyl-3-nitropyridine (Step 2) | - Incomplete reaction.- Degradation of the starting material or product under basic conditions.- Presence of water in the reaction. | - Increase reaction time and/or temperature.- Use a moderate excess of sodium ethoxide.- Ensure all reagents and solvents are anhydrous. |
| Presence of starting material (2-chloro-4-methyl-3-nitropyridine) after ethoxylation (Step 2) | - Insufficient sodium ethoxide.- Short reaction time. | - Increase the molar ratio of sodium ethoxide to the substrate.- Extend the reaction time and monitor by TLC. |
| Incomplete reduction of the nitro group (Step 3) | - Inactive catalyst (for catalytic hydrogenation).- Insufficient reducing agent.- Low reaction temperature. | - Use fresh, high-quality Pd/C or other appropriate catalyst.- Increase the amount of reducing agent (e.g., SnCl₂, Fe).- If the reaction is sluggish, a gentle increase in temperature might be necessary. |
| Difficult purification of the final product | - Presence of starting materials or byproducts. | - Purify by column chromatography on silica gel using a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).- Recrystallization from a suitable solvent can also be effective. |
Experimental Protocols
Step 1: Synthesis of 2-chloro-4-methyl-3-nitropyridine
-
To a stirred solution of concentrated sulfuric acid (50 mL), add 2-chloro-4-methylpyridine (10 g, 78.4 mmol) portion-wise, keeping the temperature below 20°C with an ice bath.
-
Once the addition is complete, slowly add a mixture of fuming nitric acid (15 mL) and concentrated sulfuric acid (15 mL) dropwise, maintaining the temperature between 20-25°C.
-
After the addition, stir the reaction mixture at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 2-chloro-4-methyl-3-nitropyridine.
Step 2: Synthesis of 2-ethoxy-4-methyl-3-nitropyridine
-
In a round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium metal (2.7 g, 117 mmol) in absolute ethanol (100 mL) under a nitrogen atmosphere.
-
To this solution, add 2-chloro-4-methyl-3-nitropyridine (10 g, 58 mmol) in one portion.
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-ethoxy-4-methyl-3-nitropyridine.
Step 3: Synthesis of this compound
-
To a solution of 2-ethoxy-4-methyl-3-nitropyridine (5 g, 27.4 mmol) in ethanol (100 mL), add 10% Palladium on carbon (0.5 g).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to give this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Synthesis of 2-Ethoxy-4-methylpyridin-3-amine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 2-Ethoxy-4-methylpyridin-3-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent and dependable strategy involves a multi-step synthesis starting from a pre-functionalized pyridine ring. The general approach begins with the nitration of a 2-chloro-4-methylpyridine, followed by nucleophilic substitution of the chlorine with an ethoxy group, and concludes with the reduction of the nitro group to the desired amine. This route avoids the regioselectivity issues often associated with building the pyridine ring from scratch.[1][2]
Q2: What are the critical starting materials for this synthesis?
A2: The key precursor is typically 2-chloro-4-methyl-3-nitropyridine.[2] This intermediate contains the necessary functionalities—a leaving group (chloro) for ethoxylation and a nitro group for subsequent reduction to the amine—correctly positioned on the 4-methylpyridine scaffold.
Q3: Which step is most critical for achieving a high overall yield?
A3: The reduction of the nitro group (Step 3) is often the most critical stage. Incomplete reduction or the formation of side products like azo or azoxy compounds can significantly lower the yield and complicate purification.[3][4] Careful selection of the reducing agent and optimization of reaction conditions are paramount for a clean and high-yielding conversion.
Q4: What are the typical challenges encountered during this synthesis?
A4: Common challenges include incomplete reactions, particularly during the ethoxylation and reduction steps, and the formation of impurities. Side reactions during nitration can also occur, leading to isomeric impurities.[5] Purification of the final product can also be difficult due to the similar polarities of the product and potential byproducts.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-Chloro-4-methyl-3-nitropyridine (Intermediate I) | - Ineffective nitrating agent.- Sub-optimal reaction temperature.- Loss of product during workup. | - Ensure the use of a potent nitrating mixture (e.g., fuming nitric acid and sulfuric acid).- Carefully control the temperature as per the protocol; overheating can lead to side products.- During neutralization, pour the reaction mixture slowly onto ice and adjust the pH carefully to ensure complete precipitation of the product.[6] |
| Incomplete conversion to 2-Ethoxy-4-methyl-3-nitropyridine (Intermediate II) | - Insufficiently strong base.- Low reaction temperature or short reaction time.- Moisture in the reaction setup, which can consume the sodium ethoxide. | - Use a strong base like sodium ethoxide, freshly prepared or properly stored.- Ensure the reaction is heated sufficiently (e.g., reflux in ethanol) for an adequate duration.- Use anhydrous ethanol and ensure all glassware is thoroughly dried before use. |
| Multiple products observed after reduction of the nitro group | - Reducing agent is too harsh or not selective.- Non-optimal pH or temperature.- Formation of intermediates like nitroso or hydroxylamine which can condense to form azo/azoxy impurities.[4] | - Catalytic hydrogenation using Pd/C is a clean and effective method.[4]- Reduction with iron powder in acetic acid is a classic, reliable alternative.[3][7]- Maintain consistent temperature and pressure (for hydrogenation) throughout the reaction. |
| Final product is difficult to purify and appears oily or discolored | - Presence of residual starting materials or intermediates.- Formation of oxidation or degradation byproducts.- Contamination from solvents or reagents. | - Confirm the completion of each step using TLC or GC-MS before proceeding.- Perform a final purification step using column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes).- Ensure high-purity solvents and reagents are used in the final steps. |
Experimental Protocols & Data
The synthesis is typically performed in three key stages, as outlined in the workflow below.
Workflow for this compound Synthesis
Caption: Synthetic pathway from 2-chloro-4-methylpyridine to the final product.
Protocol 1: Synthesis of 2-Chloro-4-methyl-3-nitropyridine (Intermediate I)
-
To a stirred solution of concentrated sulfuric acid, slowly add 2-chloro-4-methylpyridine at a temperature maintained below 10°C.
-
Once dissolution is complete, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to pH 7-8 to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-chloro-4-methyl-3-nitropyridine.
Protocol 2: Synthesis of 2-Ethoxy-4-methyl-3-nitropyridine (Intermediate II)
-
Prepare sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the sodium ethoxide solution, add 2-chloro-4-methyl-3-nitropyridine (Intermediate I).
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Purify further if necessary.
Protocol 3: Reduction to this compound (Final Product)
-
Dissolve 2-Ethoxy-4-methyl-3-nitropyridine (Intermediate II) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Table 1: Summary of Reaction Conditions and Typical Yields
| Step | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |
| 1. Nitration | HNO₃ / H₂SO₄ | Sulfuric Acid | 0-60°C | 4-6 h | 80-90% |
| 2. Ethoxylation | Sodium Ethoxide | Ethanol | Reflux (~78°C) | 3-5 h | 85-95% |
| 3. Reduction | H₂ (50 psi), 10% Pd/C | Ethanol | Room Temp. | 4-8 h | 90-98% |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.
Troubleshooting Logic
This diagram outlines a logical workflow for diagnosing issues when the final yield is low.
Caption: Decision tree for troubleshooting low yield in the synthesis pathway.
References
- 1. baranlab.org [baranlab.org]
- 2. chembk.com [chembk.com]
- 3. mdpi.org [mdpi.org]
- 4. US20220042055A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 5. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Amination of Ethoxypyridines
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the amination of ethoxypyridines. Below, you will find information on common side reactions, detailed experimental protocols, and visual aids to streamline your synthetic efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a byproduct with the same mass as my starting material but without the halogen. What is happening?
A1: You are likely observing hydrodehalogenation, a common side reaction in palladium-catalyzed aminations like the Buchwald-Hartwig reaction. This occurs when a hydride source in the reaction mixture reductively cleaves the carbon-halogen bond.
Troubleshooting Steps:
-
Reagent Purity: Ensure all reagents, especially the amine and base, are free of water and other potential hydride sources.
-
Base Selection: Use a non-coordinating, anhydrous base. Sodium tert-butoxide is a common choice, but its purity is critical.
-
Solvent Choice: Ensure you are using a dry, aprotic solvent.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.
Q2: My amination of a bromoethoxypyridine is giving me a mixture of regioisomers. Why is this occurring and how can I control it?
A2: The formation of regioisomers often points to the generation of a pyridyne intermediate. This is more common with stronger bases and less reactive leaving groups. The nucleophilic amine can then add to different positions of the pyridyne, leading to a mixture of products.
Troubleshooting Steps:
-
Choice of Base: Use a weaker base if possible, or a bulkier base to sterically hinder proton abstraction that leads to the pyridyne.
-
Leaving Group: If feasible, switch to a more reactive leaving group (e.g., from -Br to -I or -OTf) to favor a direct SNAr pathway over an elimination-addition (pyridyne) pathway.
-
Temperature Control: Lowering the reaction temperature can sometimes suppress pyridyne formation.
Q3: I am attempting a Chichibabin amination on an ethoxypyridine and am getting a low yield of the desired amine, with a significant amount of a high-molecular-weight byproduct. What is this byproduct?
A3: A common side reaction in the Chichibabin amination is dimerization of the starting pyridine derivative. This can be a significant issue, especially under high temperatures and atmospheric pressure.
Troubleshooting Steps:
-
Reaction Conditions: If possible, conducting the reaction under pressure can favor the desired amination over dimerization.
-
Amide Reagent: The purity and preparation of the sodium amide can influence the reaction outcome.
-
Substrate Concentration: Lowering the concentration of the ethoxypyridine substrate may reduce the rate of dimerization.
Q4: After workup, I am isolating a significant amount of the corresponding hydroxypyridine. What is causing this?
A4: The formation of a hydroxypyridine indicates that the ethoxy group is being cleaved. This can happen under harsh acidic or basic conditions, especially during a prolonged or heated workup. The presence of water in the reaction mixture can also lead to hydrolysis, with the hydroxide ion acting as a competing nucleophile.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions.
-
Workup Procedure: Use a mild aqueous workup and avoid prolonged exposure to strong acids or bases. If possible, use a non-aqueous workup.
-
Temperature: High reaction temperatures can promote the cleavage of the ethoxy group.
Side Reaction Data Summary
The following tables summarize quantitative data on side reactions observed during the amination of ethoxypyridine analogues.
Table 1: Side Products in the Chichibabin Amination of 3-Methoxypyridine
| Starting Material | Amine | Product | Yield | Side Product | Yield |
| 3-Methoxypyridine | n-Butylamine | 3-Butylaminopyridine | 61% | 2-Butylamino-3-methoxypyridine | 7%[1] |
Table 2: Side Reactions in the Synthesis of 2-Amino-5-ethoxypyridine
| Starting Material | Reagents | Desired Product | Side Reaction(s) | Notes |
| 2-Amino-5-bromopyridine | Sodium Ethylate, Copper Powder | 2-Amino-5-ethoxypyridine | Hydrodehalogenation (major), N-ethylation | This route is not feasible due to the prevalence of side reactions.[2] |
| 5-Bromo-2-nitropyridine | Sodium Ethylate | 2-Ethoxy-5-nitropyridine | The nitro group is replaced instead of the bromine atom.[2] |
Experimental Protocols
Protocol 1: Chichibabin-type Amination of 3-Alkoxypyridines
This protocol is based on the amination of 3-methoxypyridine, which can be adapted for 3-ethoxypyridine.[1]
-
Preparation: To a sealed tube containing the 3-alkoxypyridine (1.0 equiv), add sodium hydride (3.0 equiv) and lithium iodide (2.0 equiv) in anhydrous THF.
-
Addition of Amine: Add the primary amine (2.0 equiv) to the mixture at room temperature under an inert atmosphere (e.g., Nitrogen).
-
Reaction: Seal the tube and stir the reaction mixture at 85°C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to 0°C and quench with ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., CH2Cl2) three times.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 2: Copper-Catalyzed Amination for the Synthesis of 2-Amino-5-alkoxypyridine
This protocol is adapted from the synthesis of 2-amino-5-methoxypyridine.[3]
-
Reaction Setup: In a pressure vessel, combine 2-amino-5-halopyridine (e.g., 2-amino-5-iodopyridine) (1.0 equiv), sodium methoxide/ethoxide (2.0-2.5 equiv), and copper powder (catalytic amount) in methanol or ethanol.
-
Reaction Conditions: Seal the vessel and heat the mixture at 150°C for 12 hours with stirring or rocking.
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Workup: After cooling, concentrate the reaction mixture to dryness.
-
Extraction: Extract the residue with a suitable organic solvent like chloroform.
-
Purification: Dry the organic extracts and evaporate the solvent. Purify the crude product using column chromatography on silica gel.
Diagrams
Caption: Troubleshooting workflow for common side reactions.
Caption: Competing reaction pathways in ethoxypyridine amination.
References
Technical Support Center: Optimization of Catalytic Reactions with Aminopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalytic reactions involving aminopyridines.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with aminopyridine catalysts, offering step-by-step solutions.
Issue 1: Low or No Product Yield
Low or no yield is a frequent problem in catalytic reactions. Follow these steps to diagnose and resolve the issue.
Step 1: Verify Reagent and Catalyst Quality
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Question: Are all reagents and the aminopyridine catalyst pure and dry?
-
Solution: Moisture and impurities can significantly hinder the reaction. Ensure all starting materials, solvents, and the catalyst are of high purity and appropriately dried. For instance, in acylation reactions, water can hydrolyze the acylating agent and the activated acylpyridinium intermediate.
Step 2: Check Reaction Conditions
-
Question: Are the reaction temperature and time optimized?
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Solution: Many aminopyridine-catalyzed reactions are sensitive to temperature. For example, some reactions require elevated temperatures to proceed at a reasonable rate, while others may lead to decomposition at higher temperatures.[1] It is crucial to monitor the reaction progress over time to determine the optimal reaction duration.
Step 3: Evaluate Catalyst Loading
-
Question: Is the catalyst loading appropriate?
-
Solution: Insufficient catalyst loading can lead to slow or incomplete reactions. Conversely, excessive loading might not improve the yield and can complicate product purification.[2] An optimization screen with varying catalyst loading is recommended to find the optimal concentration.
Step 4: Assess Solvent Choice
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Question: Is the solvent appropriate for the reaction?
-
Solution: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used. However, the optimal solvent is reaction-dependent.
Issue 2: Poor Selectivity (Chemo-, Regio-, or Stereoselectivity)
Poor selectivity leads to the formation of undesired byproducts, complicating purification and reducing the yield of the target molecule.
Step 1: Modify the Catalyst Structure
-
Question: Can the structure of the aminopyridine catalyst be modified to enhance selectivity?
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Solution: The steric and electronic properties of the aminopyridine catalyst can be tuned to improve selectivity. For example, introducing bulky substituents on the catalyst can enhance regioselectivity in the functionalization of alcohols.[3][4]
Step 2: Adjust Reaction Temperature
-
Question: Can lowering the reaction temperature improve selectivity?
-
Solution: Lowering the temperature often increases the selectivity of a reaction by favoring the pathway with the lower activation energy, which typically leads to the desired product.
Step 3: Screen Different Solvents
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Question: Does the solvent influence the selectivity of the reaction?
-
Solution: The polarity and coordinating ability of the solvent can affect the transition state energies of competing reaction pathways, thereby influencing selectivity. A solvent screen is a valuable tool for optimization.
Issue 3: Catalyst Deactivation or Instability
Catalyst deactivation leads to a decrease in reaction rate over time and can result in incomplete conversion.
Step 1: Identify the Cause of Deactivation
-
Question: Is the catalyst degrading under the reaction conditions?
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Solution: Aminopyridine catalysts can be susceptible to degradation, especially at elevated temperatures or in the presence of incompatible reagents.[5] Analyze the reaction mixture for catalyst decomposition products. The stability of aminopyridines can be influenced by factors such as pH and the presence of oxidizing agents.[5]
Step 2: Consider Catalyst Immobilization
-
Question: Can the catalyst be immobilized to improve its stability and facilitate recycling?
-
Solution: Immobilizing the aminopyridine catalyst on a solid support, such as nano-silica, can significantly enhance its stability and allow for easy recovery and reuse.[6]
Step 3: Implement Catalyst Regeneration
-
Question: Can the deactivated catalyst be regenerated?
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Solution: Depending on the deactivation mechanism, it may be possible to regenerate the catalyst. For instance, washing the catalyst to remove adsorbed inhibitors or treating it under specific conditions to restore its active sites can be effective.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of catalysis for aminopyridines like 4-DMAP in acylation reactions?
A1: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst. In acylation reactions, the catalytic cycle typically involves:
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Activation: DMAP attacks the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate.[3][9]
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Nucleophilic Attack: The substrate (e.g., an alcohol) attacks the activated acylpyridinium ion.[10]
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Product Formation and Catalyst Regeneration: The acyl group is transferred to the substrate, forming the ester product and regenerating the DMAP catalyst, which is protonated. An auxiliary base is often used to deprotonate the catalyst, allowing it to re-enter the catalytic cycle.[10][11]
Q2: How can I remove the aminopyridine catalyst from my reaction mixture after the reaction is complete?
A2: If your product is not basic, a simple workup procedure involves washing the organic phase with a dilute acidic solution (e.g., 1M HCl). This will protonate the aminopyridine, making it water-soluble and allowing for its removal in the aqueous phase. Alternatively, using a polymer-supported aminopyridine catalyst allows for easy removal by filtration.
Q3: What are some common side reactions to be aware of in aminopyridine-catalyzed reactions?
A3: Common side reactions can include:
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Over-alkylation: In alkylation reactions, the product can sometimes be more nucleophilic than the starting material, leading to multiple alkylations.[12]
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Elimination: Competing elimination reactions can occur, especially with sterically hindered substrates.[13]
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Hydrolysis: In the presence of water, hydrolysis of the acylating agent or the activated intermediate can occur, reducing the yield.
Q4: How does the choice of the aminopyridine catalyst (e.g., 2-aminopyridine, 3-aminopyridine, 4-aminopyridine derivatives) affect the reaction outcome?
A4: The position of the amino group and the nature of its substituents significantly influence the catalyst's nucleophilicity, basicity, and steric hindrance, thereby affecting its catalytic activity and selectivity. For instance, 4-dialkylaminopyridines are generally more nucleophilic and effective catalysts for acylation than their 2- or 3-isomers.
Data Presentation
Table 1: Effect of Catalyst Loading on a Model Reaction
| Entry | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 0.01 | 80 | 25 |
| 2 | 0.03 | 80 | 70 |
| 3 | 0.05 | 80 | 95 |
| 4 | 0.10 | 80 | 95 |
Data is illustrative and based on trends reported in the literature.[14]
Table 2: Influence of Solvent on Reaction Yield
| Entry | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Dichloromethane | 16 | 85 |
| 2 | Acetonitrile | 16 | 78 |
| 3 | Toluene | 16 | 65 |
| 4 | Tetrahydrofuran | 16 | 72 |
Data is illustrative and based on trends reported in the literature.[15]
Experimental Protocols
General Protocol for Aminopyridine-Catalyzed Acylation of an Alcohol
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Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 equiv.), the acylating agent (1.2 equiv.), and a suitable solvent (e.g., dichloromethane, 0.1 M).
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Catalyst Addition: Add the aminopyridine catalyst (e.g., 4-DMAP, 0.05 equiv.).
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Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the catalyst, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Copper-Catalyzed Amination of a Bromopyridine
-
Preparation: In a reaction vessel, combine the bromopyridine (1.0 equiv.), a copper(I) source (e.g., CuI, 0.1 equiv.), a suitable ligand (e.g., DMEDA, 0.2 equiv.), and a solvent (e.g., ethylene glycol).[15]
-
Amine Addition: Add the amine source (e.g., aqueous ammonia, 40 equiv.).[15]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 16 h).[15] Monitor the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield or selectivity.
Caption: General experimental workflow for aminopyridine catalysis.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interesjournals.org [interesjournals.org]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 12. products.evonik.com [products.evonik.com]
- 13. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Ethoxy-4-methylpyridin-3-amine
Welcome to the technical support center for the purification of 2-Ethoxy-4-methylpyridin-3-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most prevalent and effective methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q2: What are some of the typical impurities I might encounter?
A2: Impurities can vary based on the synthetic route. However, common impurities may include unreacted starting materials, regioisomers formed during synthesis, and byproducts from side reactions. Given the structure, potential impurities could be isomers with the ethoxy and amino groups in different positions or starting materials from the synthesis.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: The basic nature of the pyridine nitrogen and the amino group can lead to strong interactions with the acidic silica gel, sometimes causing degradation or irreversible adsorption. To mitigate this, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v), before loading your sample.
Q4: I am having trouble getting my compound to crystallize. It keeps "oiling out". What does this mean and how can I fix it?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the cooling is too rapid or if the solvent is not ideal. To address this, try slowing down the cooling rate, adding the anti-solvent more slowly, or scratching the inside of the flask to induce nucleation. If the problem persists, screening for a different recrystallization solvent system is recommended.
Troubleshooting Guides
Silica Gel Column Chromatography
This section provides a troubleshooting guide for common issues encountered during the purification of this compound using silica gel column chromatography.
Data Presentation: Recommended Solvent Systems for Column Chromatography
| Polarity of Impurities | Recommended Starting Solvent System (v/v) | Elution Gradient |
| Less Polar | 10-20% Ethyl Acetate in Hexanes | Gradually increase the percentage of Ethyl Acetate |
| Similar Polarity | 30-50% Ethyl Acetate in Hexanes | Isocratic elution or a very shallow gradient |
| More Polar | 50-70% Ethyl Acetate in Hexanes | Start with a higher concentration of Ethyl Acetate |
To prevent peak tailing, the addition of 0.5-1% triethylamine to the eluent is often beneficial.
Troubleshooting Common Chromatography Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | The basic amine group is interacting strongly with acidic silica gel. | Add 0.5-1% triethylamine to your eluent system. |
| Poor Separation | Inappropriate solvent system. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Try a different solvent system, for example, dichloromethane/methanol. |
| No Elution | The compound is too polar for the chosen solvent system or is irreversibly binding to the silica. | Increase the polarity of the eluent. If that fails, consider using a different stationary phase like alumina. |
| Multiple Spots on TLC | The sample may be degrading on the silica plate. | Add triethylamine to the TLC developing solvent to see if the streaking resolves. |
Recrystallization
This guide addresses common challenges faced during the recrystallization of this compound.
Data Presentation: Common Solvents for Recrystallization
| Solvent System | Application Notes |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy. |
| Hexanes/Ethyl Acetate | A versatile system for compounds of intermediate polarity. Dissolve in a minimum of hot ethyl acetate and add hexanes. |
| Toluene | Can be effective for compounds that are prone to oiling out in other solvents. |
Troubleshooting Common Recrystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "Oils Out" | The solution is supersaturated, or the cooling is too rapid. | Slow down the cooling process. Try adding the anti-solvent more slowly while vigorously stirring. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation has not occurred. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal if available. |
| Low Recovery | The compound is too soluble in the chosen solvent, even at low temperatures. | Choose a solvent in which the compound has lower solubility at cold temperatures. Ensure the crystals are washed with ice-cold solvent. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Consider a pre-purification step like an activated carbon treatment of the hot solution before crystallization. |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Run 2-3 column volumes of the initial eluent through the packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent as required to elute the product.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification challenges.
Technical Support Center: 2-Ethoxy-4-methylpyridin-3-amine Degradation Pathway Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 2-Ethoxy-4-methylpyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the functional groups present (amine, ethoxy, and a pyridine ring), the following degradation pathways are plausible under stress conditions:
-
Oxidative Degradation: The primary amine and the electron-rich pyridine ring are susceptible to oxidation. This can lead to the formation of N-oxides, nitro derivatives, or hydroxylated species. The amino group is often the main reactive site in oxidative reactions of aminopyridines.[1][2]
-
Hydrolytic Degradation: The ethoxy group can undergo hydrolysis, particularly under acidic or basic conditions, to form the corresponding 2-hydroxypyridine derivative.
-
Photolytic Degradation: Exposure to UV or visible light can induce phototransposition, leading to isomeric rearrangement of the pyridine ring or even ring cleavage, resulting in various smaller aliphatic fragments.
Q2: I am not seeing any degradation of my compound under stress conditions. What should I do?
A2: If you do not observe any degradation, consider the following:
-
Increase Stress Level: The applied stress may not be sufficient. You can incrementally increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.
-
Change Stressor: The compound might be stable under the specific conditions tested. Introduce different stressors. For example, if no degradation is seen with 3% H₂O₂, you could try a stronger oxidizing agent or expose the sample to UV light.
-
Confirm Compound Stability: It is possible that this compound is intrinsically stable under the tested conditions. Ensure your analytical method is sensitive enough to detect low levels of degradation products.
Q3: I am observing too many peaks in my chromatogram after degradation. How can I identify the primary degradants?
A3: A complex chromatogram can be challenging. Here are some strategies:
-
Time-Point Analysis: Analyze samples at multiple time points during the degradation study. Primary degradants will appear first and their concentration will likely decrease over time as they convert to secondary degradants.
-
Mass Spectrometry (MS): Use a mass spectrometer coupled with your HPLC to obtain mass information for each peak. This will help in proposing molecular formulas for the degradants and distinguishing them from the parent compound.
-
Control Samples: Analyze control samples (e.g., placebo formulation without the active pharmaceutical ingredient) subjected to the same stress conditions to identify peaks originating from excipients or the vehicle.
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH for the basic analyte.- Secondary interactions with residual silanols on the column.- Column overload. | - Adjust mobile phase pH to be at least 2 units away from the pKa of the analyte.- Use a column with end-capping or a base-deactivated stationary phase.- Add a competitive base (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuation in column temperature.- Column equilibration is insufficient. | - Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the mobile phase or system. | - Implement a robust needle wash program on the autosampler.- Inject a blank solvent to check for carryover.- Use high-purity solvents and freshly prepared mobile phase. |
Mass Spectrometry (MS) Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | - Inefficient ionization of the analyte.- Ion suppression from the matrix or mobile phase additives. | - Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature).- Try a different ionization technique (e.g., APCI if ESI is not efficient).- Dilute the sample to reduce matrix effects.- Use a mobile phase with volatile buffers (e.g., ammonium formate instead of phosphate buffers). |
| In-source Fragmentation | - High source temperature or cone voltage. | - Reduce the source temperature and cone/fragmentor voltage to minimize fragmentation in the ion source. |
| Adduct Formation | - Presence of salts in the mobile phase or sample. | - Use volatile mobile phase additives like formic acid or ammonium acetate.- If sodium or potassium adducts are observed, try to minimize their sources. |
Proposed Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound under different stress conditions.
References
- 1. Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-Ethoxy-4-methylpyridin-3-amine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 2-Ethoxy-4-methylpyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my desired solvent. What are the first steps I should take?
A1: When encountering solubility issues, a systematic approach is crucial. Begin by assessing the compound's purity, as impurities can significantly impact solubility. Subsequently, a small-scale solvent screening is recommended to identify a suitable solvent or solvent system. It is also beneficial to consider the desired concentration for your experiment, as solubility is concentration-dependent.
Q2: What are some common techniques to improve the solubility of a poorly soluble compound like this compound?
A2: A variety of methods can be employed to enhance the solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modifications.[1] Physical modifications include techniques like particle size reduction (micronization, nanosuspension), and solid dispersions.[1][2] Chemical modifications often involve pH adjustment, salt formation, or the use of co-solvents and surfactants.[1][3][4]
Q3: How does pH adjustment help in solubilizing amine-containing compounds?
A3: Compounds containing amine groups, such as this compound, are basic and can be protonated at acidic pH. This protonation leads to the formation of a salt which is generally more water-soluble than the free base. Therefore, adjusting the pH of the solution to the acidic range can significantly enhance its aqueous solubility.[3]
Q4: Can I use co-solvents to improve the solubility of my compound? If so, which ones are recommended?
A4: Yes, co-solvents are a widely used and effective technique. By blending a water-miscible organic solvent with an aqueous solution, you can reduce the polarity of the solvent system, which can favor the dissolution of less polar compounds.[3][5] Common co-solvents used in research and development include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[5][6] The choice of co-solvent and its concentration should be determined empirically for your specific application.
Q5: Are there any safety precautions I should be aware of when handling this compound?
Troubleshooting Guides
Issue: Compound precipitates out of solution upon standing.
Possible Causes:
-
The solution is supersaturated.
-
The temperature of the solution has decreased.
-
The solvent has evaporated over time, increasing the compound's concentration.
-
The pH of the solution has shifted.
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of your solution does not exceed the compound's solubility limit in that specific solvent at the working temperature.
-
Temperature Control: Maintain a constant temperature, especially if the initial dissolution required heating.
-
Solvent Evaporation: Keep containers tightly sealed to prevent solvent loss.
-
pH Monitoring: If using a buffered solution, ensure the buffer capacity is sufficient to maintain a stable pH.
Issue: Inconsistent results in biological assays.
Possible Causes:
-
Poor solubility leading to inaccurate dosing.
-
Compound precipitation in the assay medium.
-
Interaction of the solubilizing agent (e.g., co-solvent, surfactant) with the assay components.
Troubleshooting Steps:
-
Solubility in Assay Medium: Determine the solubility of the compound directly in the final assay buffer.
-
Vehicle Control: Always include a vehicle control (the solvent system without the compound) in your experiments to account for any effects of the solubilizing agents.
-
Pre-dissolution: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous assay medium. Ensure the final concentration of the organic solvent is low and does not affect the assay.
Data Presentation
Table 1: Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the compound to a more soluble salt form.[3] | Simple, effective for ionizable compounds. | Only applicable to ionizable compounds; may not be suitable for all biological assays. |
| Co-solvency | Reducing the polarity of the solvent system.[3][5] | Simple to implement, wide range of co-solvents available. | High concentrations of co-solvents can be toxic to cells or interfere with assays. |
| Solid Dispersion | Dispersing the compound in an inert carrier matrix to increase surface area and wettability.[2] | Can significantly improve dissolution rate and bioavailability. | Requires specialized equipment for preparation and characterization. |
| Particle Size Reduction | Increasing the surface area of the solid particles.[1][2] | Improves dissolution rate. | May not increase equilibrium solubility. |
| Use of Surfactants | Formation of micelles that encapsulate the hydrophobic compound.[5] | Effective at low concentrations. | Can have toxic effects and may interfere with certain assays. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, PBS, ethanol, methanol, DMSO, PEG 400)
-
Vials with screw caps
-
Vortex mixer
-
Analytical balance
-
Spectrophotometer or HPLC
Methodology:
-
Qualitative Assessment: a. Add approximately 1-2 mg of the compound to a series of vials. b. Add 1 mL of each test solvent to the respective vials. c. Vortex each vial vigorously for 1-2 minutes. d. Visually inspect for complete dissolution. Note if the compound is freely soluble, partially soluble, or insoluble.
-
Quantitative Assessment (for promising solvents): a. Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent. b. Agitate the solution at a constant temperature for 24 hours to ensure equilibrium is reached. c. Centrifuge the solution to pellet the undissolved solid. d. Carefully collect the supernatant and dilute it with a suitable solvent. e. Determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Protocol 2: pH-Dependent Solubility Profile
Objective: To determine the effect of pH on the aqueous solubility of this compound.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Vials with screw caps
-
Vortex mixer
-
pH meter
-
Analytical balance
-
Spectrophotometer or HPLC
Methodology:
-
Add an excess amount of the compound to vials containing each of the different pH buffers.
-
Agitate the vials at a constant temperature for 24 hours.
-
Centrifuge the samples to separate the undissolved solid.
-
Measure the pH of the supernatant to confirm it has not changed significantly.
-
Dilute the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method.
-
Plot the solubility as a function of pH.
Visualizations
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. quora.com [quora.com]
- 7. fishersci.com [fishersci.com]
- 8. sdfine.com [sdfine.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scaling Up the Synthesis of 2-Ethoxy-4-methylpyridin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scaled-up synthesis of 2-Ethoxy-4-methylpyridin-3-amine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Synthesis Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The overall synthetic route can be divided into three main stages:
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Nitration and Chlorination: Synthesis of the key intermediate, 2-chloro-4-methyl-3-nitropyridine, starting from 2-amino-4-methylpyridine.
-
Nucleophilic Substitution: Introduction of the ethoxy group via substitution of the chloro group with sodium ethoxide.
-
Nitro Group Reduction: Reduction of the nitro group to the desired amine functionality using catalytic hydrogenation.
This guide will provide detailed protocols and troubleshooting for each of these critical stages.
Stage 1: Synthesis of 2-chloro-4-methyl-3-nitropyridine
This stage involves the nitration of 2-amino-4-methylpyridine, followed by hydrolysis and chlorination to yield the necessary intermediate.
Experimental Protocol
Step 1.1: Nitration of 2-amino-4-methylpyridine
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.
-
Slowly add 2-amino-4-methylpyridine while maintaining the temperature between 5-10°C with an ice bath.[1]
-
Once dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.
-
After the addition is complete, slowly warm the reaction mixture to 60°C and maintain for 15 hours.[1]
-
Pour the reaction mixture over ice and neutralize with ammonia to a pH of 5.0-5.5 to precipitate the crude product, a mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine.[1]
-
Filter the precipitate and dissolve in 10% dilute hydrochloric acid. Neutralize with a 50% sodium hydroxide solution to a pH of 4-5 to selectively precipitate 2-amino-5-nitro-4-methylpyridine, which can be separated by filtration. The desired 2-amino-3-nitro-4-methylpyridine remains in the filtrate.
Step 1.2: Hydrolysis of 2-amino-3-nitro-4-methylpyridine
-
The filtrate from the previous step is further processed to hydrolyze the amino group to a hydroxyl group.
-
This is a common procedure for which specific conditions would need to be optimized based on laboratory scale experiments before scaling up.
Step 1.3: Chlorination of 2-hydroxy-4-methyl-3-nitropyridine
-
To a flask equipped with a reflux condenser, add the 2-hydroxy-4-methyl-3-nitropyridine intermediate and phosphorous oxychloride (POCl₃).[2]
-
Reflux the mixture for one hour.[2]
-
Distill off the excess POCl₃ under reduced pressure.
-
Carefully pour the residue into water to precipitate the 2-chloro-4-methyl-3-nitropyridine.
-
Filter and dry the crystalline product. A yield of 89.2% has been reported for a similar chlorination reaction.[2]
Troubleshooting Guide: Stage 1
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of nitrated product | Incomplete reaction. | Increase reaction time or temperature slightly. Monitor reaction progress using TLC. |
| Non-selective nitration leading to a high proportion of the 5-nitro isomer.[2][3] | Carefully control the addition rate and temperature of the nitrating mixture. Optimize the neutralization and separation steps to improve the isolation of the desired 3-nitro isomer. | |
| Runaway reaction during nitration | Poor temperature control.[2][3] | Ensure efficient cooling and slow, controlled addition of the nitrating agent. For larger scale, consider using a jacketed reactor with a chiller. |
| Incomplete chlorination | Insufficient POCl₃ or reaction time. | Use a larger excess of POCl₃. Increase the reflux time and monitor the reaction by TLC until the starting material is consumed. |
| Product decomposition during workup | Residual acid. | Ensure the product is thoroughly washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any residual acids before drying. |
Quantitative Data Summary: Stage 1
| Parameter | Step 1.1: Nitration | Step 1.3: Chlorination |
| Reactants | 2-amino-4-methylpyridine, H₂SO₄, HNO₃ | 2-hydroxy-4-methyl-3-nitropyridine, POCl₃ |
| Temperature | 5-10°C (addition), 60°C (reaction)[1] | Reflux |
| Reaction Time | 15 hours[1] | 1 hour[2] |
| Reported Yield | Variable (isomer separation dependent) | ~89%[2] |
Stage 2: Nucleophilic Substitution with Sodium Ethoxide
This stage focuses on the displacement of the chlorine atom with an ethoxy group to form 2-ethoxy-4-methyl-3-nitropyridine.
Experimental Protocol
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add 2-chloro-4-methyl-3-nitropyridine to the sodium ethoxide solution. The reactivity of 2-chloropyridines towards sodium ethoxide is well-documented.[4]
-
The reaction is typically carried out at a controlled temperature. The specific temperature and reaction time will need to be optimized for this substrate.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Troubleshooting Guide: Stage 2
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete reaction | Insufficient sodium ethoxide or low reaction temperature. | Use a larger excess of sodium ethoxide. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of side products | Reaction with residual water in the ethanol. | Use anhydrous ethanol to prepare the sodium ethoxide solution. |
| Decomposition of the starting material or product under harsh basic conditions. | Maintain a controlled temperature and monitor the reaction closely to avoid prolonged reaction times. Consider using a milder base if necessary. | |
| Difficult purification | Presence of unreacted starting material and side products. | Optimize the reaction conditions to drive the reaction to completion. Employ a suitable purification method such as fractional distillation under reduced pressure or careful column chromatography. |
Quantitative Data Summary: Stage 2
| Parameter | Value |
| Reactants | 2-chloro-4-methyl-3-nitropyridine, Sodium Ethoxide, Ethanol |
| Temperature | To be optimized (start at room temperature and gently heat if necessary) |
| Reaction Time | To be optimized (monitor by TLC) |
| Expected Yield | Moderate to high, dependent on optimized conditions |
Stage 3: Catalytic Hydrogenation to this compound
The final step involves the reduction of the nitro group to the amine using a palladium catalyst.
Experimental Protocol
-
In a hydrogenation vessel, dissolve 2-ethoxy-4-methyl-3-nitropyridine in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Seal the vessel and flush with hydrogen gas three times.
-
Stir the suspension at room temperature under a hydrogen atmosphere (1 atm or higher pressure for larger scale).
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the mixture through Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product if necessary, for example by column chromatography.
Troubleshooting Guide: Stage 3
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Slow or incomplete reaction | Inactive catalyst. | Use a fresh batch of catalyst. Ensure the catalyst is not exposed to air for extended periods. |
| Catalyst poisoning. | Ensure the starting material and solvent are free of impurities, especially sulfur-containing compounds. If poisoning is suspected, filter the reaction mixture and add fresh catalyst. | |
| Insufficient hydrogen pressure. | For larger scale reactions, use a Parr hydrogenator or a similar apparatus to increase the hydrogen pressure. | |
| Formation of de-ethoxylated byproducts | Hydrogenolysis of the C-O bond. | Use a less active catalyst or milder reaction conditions (lower temperature and pressure). Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Product instability | The aminopyridine product may be sensitive to air or light. | Work up the reaction promptly. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Quantitative Data Summary: Stage 3
| Parameter | Value |
| Reactants | 2-ethoxy-4-methyl-3-nitropyridine, H₂, 10% Pd/C |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Pressure | 1 atm (balloon) or higher |
| Reaction Time | Typically 2-12 hours, monitor by TLC |
| Expected Yield | High (>90%) |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up this synthesis?
A1: The primary safety concerns are:
-
Nitration: The nitration reaction is highly exothermic and can be a runaway reaction if not properly controlled.[2][3] Use of mixed acids requires careful handling and appropriate personal protective equipment (PPE).
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged with an inert gas before introducing hydrogen.
-
Reagents: Phosphorous oxychloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate PPE. Sodium ethoxide is a strong base and is corrosive.
Q2: How can I monitor the progress of each reaction step?
A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of all reaction steps. Use a suitable solvent system to achieve good separation between the starting material, intermediates, and the product.
Q3: What are the key parameters to control for a successful scale-up?
A3:
-
Temperature Control: Crucial for all stages, especially for the exothermic nitration reaction.
-
Mixing: Efficient stirring is essential to ensure homogeneity, particularly in heterogeneous reactions like catalytic hydrogenation.
-
Purity of Reagents and Solvents: Impurities can lead to side reactions and catalyst poisoning.
-
Inert Atmosphere: For the final product and any air-sensitive intermediates, working under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation.
Q4: What is a common impurity in the final product and how can it be removed?
A4: A common impurity could be the corresponding de-ethoxylated aminopyridine, formed during the hydrogenation step. This can be minimized by careful control of the reaction conditions. If present, it can often be separated from the desired product by column chromatography.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for common synthesis issues.
References
Technical Support Center: Byproduct Analysis in 2-Ethoxy-4-methylpyridin-3-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Ethoxy-4-methylpyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent synthetic approach involves a two-step process. The first step is the synthesis of the intermediate 2-Ethoxy-4-methyl-3-nitropyridine. This is typically achieved through the nucleophilic aromatic substitution of 2-Chloro-4-methyl-3-nitropyridine with sodium ethoxide. The subsequent step is the reduction of the nitro group of 2-Ethoxy-4-methyl-3-nitropyridine to the desired amine.
Q2: What are the potential byproducts I might encounter during the synthesis of this compound?
A2: Byproducts can arise from both the ethoxylation and the reduction steps.
-
From the ethoxylation step: Incomplete reaction can leave unreacted 2-Chloro-4-methyl-3-nitropyridine. The presence of moisture can lead to the formation of 4-methyl-3-nitro-2-pyridone.
-
From the reduction step: Incomplete reduction of the nitro group can result in the formation of 2-Ethoxy-4-methyl-3-nitrosopyridine or the corresponding hydroxylamine. Over-reduction or side reactions can lead to the formation of this compound-N-oxide. Cleavage of the ethoxy group can produce 3-Amino-4-methyl-2-pyridone. Dimeric byproducts such as azo or azoxy compounds can also be formed.
Q3: How can I detect these byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for separating and quantifying the various components of your reaction mixture. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying the chemical structures of the byproducts based on their mass-to-charge ratio and fragmentation patterns.
Q4: Are there any specific analytical methods available for the analysis of this compound and its byproducts?
A4: Yes, detailed HPLC and GC-MS methodologies are provided in the "Experimental Protocols" section of this guide. These methods are designed to provide good separation and identification of the target molecule and the potential byproducts discussed.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.
Issue 1: Low yield of this compound and presence of unreacted 2-Ethoxy-4-methyl-3-nitropyridine.
| Potential Cause | Troubleshooting Action |
| Incomplete reduction of the nitro group. | Increase the reaction time for the reduction step. Increase the catalyst loading (e.g., Pd/C) or the amount of the reducing agent. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation. |
| Deactivated catalyst. | Use fresh, high-quality catalyst. Handle the catalyst under an inert atmosphere to prevent oxidation. |
| Insufficient hydrogen pressure (for catalytic hydrogenation). | Increase the hydrogen pressure within the safe limits of your reaction setup. |
Issue 2: Presence of a significant amount of 4-methyl-3-nitro-2-pyridone.
| Potential Cause | Troubleshooting Action |
| Presence of water during the ethoxylation step. | Ensure all solvents and reagents for the ethoxylation step are anhydrous. Dry glassware thoroughly before use. Perform the reaction under a dry, inert atmosphere. |
| Hydrolysis of the ethoxy group during workup or purification. | Avoid strongly acidic or basic conditions during the workup. Use neutralized or buffered aqueous solutions. |
Issue 3: Detection of dimeric byproducts (azo/azoxy compounds).
| Potential Cause | Troubleshooting Action |
| Use of certain reducing agents (e.g., some metal hydrides). | Switch to a different reduction method, such as catalytic hydrogenation with Pd/C, which is generally more selective for the formation of the amine. |
| Reaction conditions favoring intermolecular coupling. | Optimize the reaction temperature and concentration. Lower temperatures and more dilute conditions may disfavor the formation of dimeric species. |
Data Presentation
Table 1: Potential Byproducts in the Synthesis of this compound
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Origin |
| 2-Chloro-4-methyl-3-nitropyridine | C6H5ClN2O2 | 172.57 | Incomplete ethoxylation |
| 4-methyl-3-nitro-2-pyridone | C6H6N2O3 | 154.12 | Hydrolysis during ethoxylation |
| 2-Ethoxy-4-methyl-3-nitrosopyridine | C8H10N2O2 | 166.18 | Incomplete reduction |
| N-(2-Ethoxy-4-methylpyridin-3-yl)hydroxylamine | C8H12N2O2 | 168.19 | Incomplete reduction |
| This compound-N-oxide | C8H12N2O2 | 168.19 | Side reaction during reduction |
| 3-Amino-4-methyl-2-pyridone | C6H8N2O | 124.14 | Cleavage of ethoxy group |
| Azo/Azoxy Dimer | Varies | Varies | Side reaction during reduction |
Experimental Protocols
Protocol 1: HPLC Method for Byproduct Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient: 10% acetonitrile to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Expected Elution Order: More polar compounds like the pyridones and hydroxylamine will elute earlier, followed by the aminopyridine, and then the less polar nitropyridine and chloronitropyridine.
Protocol 2: GC-MS Method for Byproduct Identification
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Expected Fragmentation: Aromatic compounds will show a prominent molecular ion peak. Fragmentation of the ethoxy group (loss of ethylene, C2H4) and the methyl group (loss of CH3) is expected. The fragmentation patterns of the various byproducts will be distinct and can be used for their identification by comparison with mass spectral libraries.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and byproduct analysis of this compound.
Caption: Logical decision tree for troubleshooting byproduct formation.
Technical Support Center: Enhancing the Stability of 2-Ethoxy-4-methylpyridin-3-amine in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2-Ethoxy-4-methylpyridin-3-amine in solution. The following information is based on established principles of organic chemistry and stability testing of related amine-containing heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution is primarily influenced by three main factors:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ethoxy group and promote the oxidation of the aminopyridine ring. The ionization state of the molecule is pH-dependent, which can alter its reactivity and degradation pathways.[1][2]
-
Oxidation: The aminopyridine ring is susceptible to oxidation, particularly in the presence of dissolved oxygen, metal ions, or oxidizing agents. The amino group is often the primary site of oxidative attack.[3][4]
-
Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation. Pyridine and its derivatives are known to undergo photocatalytic degradation.[5][6]
Q2: I am observing a color change in my solution of this compound over time. What could be the cause?
A2: A color change, typically to a yellow or brown hue, is a common indicator of degradation, particularly oxidation. The formation of oxidized dimeric or polymeric products, or nitro-containing species, can result in colored solutions. To confirm the cause, it is recommended to analyze the solution using techniques like UV-Vis spectroscopy to monitor changes in the absorbance spectrum over time.
Q3: My compound appears to be precipitating out of solution after storage. What could be the issue?
A3: Precipitation upon storage can be due to several factors:
-
Degradation: The degradation products may have lower solubility in the chosen solvent system compared to the parent compound.
-
Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of the compound beyond its solubility limit.
-
Temperature Effects: Changes in storage temperature can affect the solubility of the compound. Ensure that the storage temperature is appropriate for the solvent used.
-
pH Shift: For aqueous solutions, absorption of atmospheric CO2 can lower the pH, potentially causing the precipitation of the free base if it was initially in a salt form.
Q4: What are the recommended storage conditions for a stock solution of this compound?
A4: To maximize the stability of your stock solution, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, such as 2-8°C or -20°C. For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[7]
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For solutions sensitive to oxidation, it is beneficial to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).
-
pH: If compatible with your experimental design, buffering the solution to a slightly acidic pH (e.g., pH 4-6) may enhance stability by protonating the amino group and reducing its susceptibility to oxidation.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed by HPLC Analysis
If you are observing a rapid decrease in the peak area of this compound and the appearance of new peaks in your HPLC chromatogram, follow these troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Inappropriate Solvent pH | Prepare solutions in a buffered solvent. Conduct a pH stability study to determine the optimal pH range (see Experimental Protocol 1). Generally, a slightly acidic pH may be beneficial. |
| Oxidative Degradation | Use deoxygenated solvents for solution preparation. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, if compatible with your downstream application. Store solutions under an inert atmosphere. |
| Photodegradation | Protect the solution from light at all stages of preparation, storage, and handling. Use amber glassware or light-blocking containers. |
| Contamination with Metal Ions | Use high-purity solvents and glassware. If metal ion contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the solution. |
Issue 2: Inconsistent Results in Biological Assays
Inconsistent results in biological assays can often be traced back to the instability of the compound in the assay medium.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Degradation in Assay Buffer | Perform a stability study of the compound in the specific assay buffer under the assay conditions (e.g., temperature, CO2 atmosphere). See Experimental Protocol 2 for a general approach. |
| Interaction with Assay Components | Investigate potential interactions of the compound with other components in the assay medium, such as serum proteins or reducing agents (e.g., DTT), which could affect its stability. |
| Adsorption to Labware | The compound may adsorb to plastic surfaces. Consider using low-adhesion microplates or glass inserts. |
Experimental Protocols
Protocol 1: pH Stability Assessment
Objective: To determine the stability of this compound at different pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).
-
Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.
-
Divide each solution into two sets of aliquots: one for storage at room temperature (25°C) and another for accelerated degradation at an elevated temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Immediately analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound.
-
Plot the percentage of remaining compound against time for each pH value.
Data Presentation
Table 1: Illustrative pH Stability Data for this compound at 40°C
| pH | % Remaining after 8h | % Remaining after 24h | % Remaining after 48h |
| 2.0 | 98.5 | 95.2 | 90.8 |
| 4.0 | 99.1 | 97.5 | 96.0 |
| 6.0 | 98.8 | 96.1 | 93.5 |
| 7.4 | 95.3 | 88.7 | 80.1 |
| 9.0 | 85.2 | 70.4 | 55.9 |
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways under various stress conditions.[8]
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period. A control sample should be kept in the dark.
-
Thermal Degradation: Heat a solid sample of the compound at 80°C for 48 hours.
-
Analyze the stressed samples using an HPLC-MS method to separate and identify the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cusabio.com [cusabio.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Detection of 2-Ethoxy-4-methylpyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 2-Ethoxy-4-methylpyridin-3-amine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial analytical techniques for the quantification of this compound?
A1: For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is a recommended starting point due to the presence of a chromophore in the pyridine ring. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially requiring derivatization to improve volatility and thermal stability.
Q2: I am observing significant peak tailing in my HPLC analysis. What are the common causes for this with an amine-containing compound?
A2: Peak tailing for basic compounds like this compound in reverse-phase HPLC is often due to secondary interactions between the basic amine group and acidic silanol groups on the silica-based column packing. To mitigate this, consider adjusting the mobile phase pH to be lower, which protonates the silanols, or using a column with a highly end-capped stationary phase.
Q3: My GC-MS analysis is showing low sensitivity for this compound. What can I do to improve it?
A3: Low sensitivity in GC-MS for this compound can stem from several factors. Firstly, the compound's polarity may lead to poor thermal stability or adsorption in the injector or column. Consider derivatization of the amine group to increase volatility. Also, check for leaks in the GC system, optimize injector and transfer line temperatures, and ensure the MS source is clean.
Q4: Are there any specific sample preparation considerations for this analyte?
A4: Yes, given its amine functionality, this compound may be prone to adsorption onto glass surfaces. Using silanized glassware or polypropylene vials can minimize this. For complex matrices, a solid-phase extraction (SPE) with a suitable sorbent can be effective for sample clean-up and concentration.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Decrease mobile phase pH (e.g., with 0.1% formic acid) to suppress silanol ionization. Use a highly end-capped column or a column with a different stationary phase. |
| Column overload. | Reduce sample concentration or injection volume. | |
| Ghost Peaks | Contamination in the mobile phase, sample, or carryover from previous injections. | Use fresh, high-purity solvents. Flush the injector and column. Run blank injections to identify the source of contamination. |
| Variable Retention Times | Fluctuations in mobile phase composition or temperature. | Ensure proper mobile phase mixing and degassing. Use a column oven for temperature control. |
| Column degradation. | Replace the column. | |
| Poor Resolution | Mobile phase is too strong or too weak. | Adjust the organic-to-aqueous ratio in the mobile phase. |
| Inappropriate column chemistry for the analyte. | Select a column with a more suitable stationary phase. |
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Sensitivity | Active sites in the inlet liner or column causing analyte adsorption. | Use a deactivated liner. Consider derivatizing the amine group to reduce activity and improve thermal stability. |
| Leaks in the system. | Perform a leak check, especially around the injector septum and column fittings. | |
| Peak Fronting | Column overload. | Dilute the sample or reduce the injection volume. Use a column with a thicker film or wider internal diameter. |
| Incompatible solvent. | Ensure the sample solvent is compatible with the stationary phase. | |
| Tailing Peaks | Adsorption due to active sites. | Use a fresh, deactivated liner or trim the first few centimeters of the column. |
| Column degradation. | Condition or replace the column. | |
| No Peak | Syringe issue or blockage. | Check the syringe for proper operation and ensure the injector is not blocked. |
| Severe leak in the system. | Conduct a thorough leak check of the entire flow path. |
Experimental Protocols
Disclaimer: The following protocols are suggested starting points and may require optimization for your specific instrumentation and sample matrix.
HPLC-UV Method (Hypothetical)
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (50:50) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Sample Preparation | Dissolve the sample in the mobile phase to a final concentration within the linear range. Filter through a 0.45 µm syringe filter before injection. |
GC-MS Method (Hypothetical)
| Parameter | Recommendation |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | 1 µL, Splitless |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 50-400 m/z |
| Derivatization (Optional) | For improved peak shape and sensitivity, consider derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). |
Quantitative Data (Example)
The following table represents hypothetical calibration data for the HPLC-UV method described above. This is for illustrative purposes only.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 12,500 |
| 5 | 63,000 |
| 10 | 124,500 |
| 25 | 310,000 |
| 50 | 625,000 |
| R² Value | 0.9995 |
Avoiding common pitfalls in aminopyridine chemistry
Technical Support Center: Aminopyridine Chemistry
Welcome to the technical support center for aminopyridine chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis, purification, and handling of aminopyridine compounds.
Table of Contents
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Synthesis & Reaction Optimization
This section addresses common issues related to the synthesis of aminopyridines, with a focus on the widely used Chichibabin reaction.
Frequently Asked Questions (FAQs)
Q1: My Chichibabin reaction is giving a low yield and forming a dark, tar-like substance. What are the likely causes and solutions?
A1: Low yields and tar formation in the Chichibabin reaction are common issues often stemming from suboptimal reaction conditions. The reaction involves the nucleophilic substitution of a hydride ion by an amide anion (e.g., from NaNH₂), which is a harsh process.[1][2][3]
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Moisture: Sodium amide (NaNH₂) reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of moisture can quench the reagent and lead to side reactions.
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Reagent Quality: The purity of sodium amide is crucial. Interestingly, very pure NaNH₂ can sometimes be less reactive; trace impurities may act as catalysts.[3] However, old or improperly stored NaNH₂ may have degraded.
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Temperature: The reaction is typically run at elevated temperatures (e.g., in boiling toluene or xylene).[3][4] If the temperature is too low, the reaction may be sluggish. If it's too high or heating is prolonged, polymerization and decomposition can lead to tar formation.
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Reaction Time: Monitor the reaction's progress by observing the evolution of hydrogen gas.[1] Extending the reaction time unnecessarily can promote byproduct formation.
Below is a troubleshooting workflow to diagnose and resolve low-yield issues.
Q2: Are there milder alternatives to the Chichibabin reaction for synthesizing 2-aminopyridines?
A2: Yes, several methods exist that avoid the harsh conditions of the Chichibabin reaction. These are particularly useful for sensitive substrates.
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From Pyridine N-Oxides: Pyridine N-oxides can be activated with various reagents (e.g., phosphonium salts like PyBOP) to react with amines under milder conditions.[5] This approach offers a one-pot procedure for amination.
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From Halopyridines: 2-Halopyridines (especially fluoro- and chloro-pyridines) can undergo nucleophilic aromatic substitution (SNAr) with amines. This reaction is often facilitated by high temperatures or transition metal catalysis, such as in the Buchwald-Hartwig amination.[6]
-
Cyclic Precursors: A method involving the alkylation of 2-mercaptopyridine to form a cyclic dihydrothiazolopyridinium salt has been reported. This salt then reacts with amines under mild conditions (e.g., in DMSO at 50°C) to yield 2-aminopyridines.[6]
Reaction Optimization Data
Optimizing reaction conditions is key for successful synthesis. The following table summarizes conditions for a multicomponent synthesis of 2-aminopyridine derivatives, illustrating the impact of temperature on yield.[7]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temp | 24 | 0 |
| 2 | 40 | 24 | 20 |
| 3 | 60 | 6 | 40 |
| 4 | 80 | 3 | 90 |
| Table 1: Optimization of reaction conditions for the synthesis of a 2-aminopyridine derivative.[7] |
Purification & Isolation
Effective purification is critical for obtaining high-purity aminopyridines, which are often polar and can be challenging to isolate.
Frequently Asked Questions (FAQs)
Q1: How can I effectively purify my aminopyridine product from the crude reaction mixture?
A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Extraction: After quenching the reaction, aminopyridines can be extracted from the aqueous layer using an organic solvent like ethyl acetate, diethyl ether, or dichloromethane.[8][9] Basifying the aqueous layer (e.g., with NaOH) is often necessary to ensure the aminopyridine is in its free base form for efficient extraction into the organic phase.
-
Recrystallization: This is a highly effective method for purifying solid aminopyridine crude products. A common procedure involves dissolving the crude material in a hot solvent like absolute ethanol, treating with activated carbon to remove colored impurities, and then adding a co-solvent (e.g., an alkane like hexane) to induce crystallization.[10]
-
Column Chromatography: For complex mixtures or small-scale purifications, column chromatography on silica gel is standard. Due to the basicity of aminopyridines, tailing can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system (e.g., 1-2% in an ethyl acetate/hexane mixture).
Protocol: Recrystallization of 4-Aminopyridine
This protocol provides a general guideline for the purification of a crude aminopyridine product.[10]
-
Dissolution: Dissolve the crude 4-aminopyridine product (e.g., 1.0 g) in a minimal amount of hot absolute ethanol (e.g., 5-10 mL).
-
Decolorization: Add a small amount of activated carbon (e.g., 0.1 g) to the hot solution.
-
Hot Filtration: Stir the mixture at ~40°C for 5-10 minutes, then filter the hot solution through celite or filter paper to remove the activated carbon.
-
Crystallization: To the warm filtrate, slowly add an alkane co-solvent such as hexane until the solution becomes cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. This process can yield product with purity exceeding 98%.[10]
Stability & Handling
Aminopyridines are generally stable, but can be susceptible to degradation under certain conditions.
Frequently Asked Questions (FAQs)
Q1: My aminopyridine sample has darkened over time. Is it decomposing and how should I store it?
A1: Discoloration (e.g., turning yellow or brown) can be an indication of degradation, often due to oxidation or exposure to light. The amino group can be susceptible to oxidation.[11] Studies have shown that solid, encapsulated 4-aminopyridine is very stable, showing little to no degradation when stored for up to a year at room temperature, protected from light.[12][13]
-
Storage Conditions: For long-term storage, keep aminopyridine solids in a tightly sealed, amber-colored vial in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Solution Stability: Solutions of aminopyridines should be prepared fresh if possible. If storage is required, they should be kept at -20°C for up to one month.[14]
Q2: What are the potential degradation pathways for aminopyridines?
A2: Degradation can occur through several mechanisms, particularly in solution or under harsh environmental conditions.
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Oxidation: The amino group and the pyridine ring can be oxidized. For example, under oxidative stress (e.g., with H₂O₂), 3,4-diaminopyridine can degrade to form products like 4-amino, 3-nitropyridine and a pyridine-N-oxide.[15]
-
Hydrolysis: At elevated temperatures in neutral or basic aqueous solutions, 4-aminopyridine can undergo partial hydrolysis to form 4-pyridone.[9]
-
Biodegradation: In environmental contexts, microorganisms can degrade aminopyridines, often starting with hydroxylation of the ring followed by ring cleavage.[16][17]
Stability Data Summary
The chemical stability of encapsulated 4-aminopyridine has been well-studied. The data below shows the percentage of the initial concentration remaining after storage under different conditions.
| Storage Condition | Duration | 4-Aminopyridine Remaining (%) |
| 4°C, protected from light | 6 months | > 95%[18][19] |
| 23°C, protected from light | 6 months | > 95%[18][19] |
| 37°C, protected from light | 1 month | > 95%[18][19] |
| Room Temp, protected from light | 1 year | > 94%[12][13] |
| Table 2: Chemical stability of encapsulated 4-aminopyridine under various storage conditions. |
Analytical Challenges
Analyzing aminopyridines can present unique challenges due to their polarity and basicity.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble getting good peak shapes for my aminopyridine using reverse-phase HPLC. What can I do?
A1: Poor peak shape (e.g., tailing) is a common issue when analyzing basic compounds like aminopyridines on standard C18 columns. This is due to strong interactions between the basic amine and acidic residual silanol groups on the silica support.
-
Use of Additives: Most aminopyridines are hydrophilic with a pKa around 5-6.[20][21] To get good peak shape, it is often necessary to use an acidic additive in the mobile phase, such as formic acid or sulfuric acid, to protonate the amine and minimize silanol interactions.[20]
-
Alternative Columns: If additives are not sufficient, consider using a different stationary phase. Mixed-mode columns that combine reverse-phase and ion-exchange characteristics can provide excellent separation and peak shape without the need for ion-pairing reagents.[20][22] Hydrogen-bonding-based columns (e.g., SHARC) are also effective for separating aminopyridine isomers.[23]
Q2: Are there any specific challenges when analyzing aminopyridines by NMR?
A2: ¹H NMR is straightforward, but ¹⁵N NMR can be a powerful tool for structural elucidation. The chemical shifts in ¹⁵N NMR are sensitive to the position of the amino group and protonation state. N-alkylation or N-oxidation causes significant upfield shifts of the nitrogen signal, which can be used to confirm reaction outcomes.[24] For complex structures or to confirm the site of modification, advanced techniques like ¹H-¹⁵N HMBC can be very useful.[24]
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. myttex.net [myttex.net]
- 3. chemistnotes.com [chemistnotes.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cjhp-online.ca [cjhp-online.ca]
- 14. 4-Aminopyridine (4-AP) | Kv channel Blocker | Hello Bio [hellobio.com]
- 15. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sefh.es [sefh.es]
- 19. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. helixchrom.com [helixchrom.com]
- 21. helixchrom.com [helixchrom.com]
- 22. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 23. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Reaction Conditions for Substituted Pyridines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and functionalization of substituted pyridines.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why am I observing low to no yield in my Suzuki-Miyaura cross-coupling reaction with a 2-pyridylboronic acid derivative?
Answer: Low yields in Suzuki-Miyaura reactions involving 2-pyridyl nucleophiles are a well-documented challenge, often referred to as the "2-Pyridyl Problem".[1][2] Several factors can contribute to this issue:
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Substrate Instability: 2-Pyridyl boron reagents are known for their instability and tendency to undergo rapid protodeboronation (cleavage of the C-B bond by a proton source) under reaction conditions.[3]
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle.[3]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4][5]
Troubleshooting Steps:
-
Use an Alternative Nucleophile: Consider using more stable 2-pyridyl organometallic reagents. Lithium triisopropyl 2-pyridylboronates, which can be prepared in one step from the corresponding 2-halopyridine, have shown improved performance.[3]
-
Employ Pyridine N-Oxides: Direct arylation of commercially available and bench-stable pyridine N-oxides is an excellent alternative to traditional cross-coupling with problematic 2-metallapyridines.[6] The N-oxide mitigates catalyst poisoning and can be easily reduced to the free pyridine after the coupling reaction.[6]
-
Optimize Ligand and Base: The choice of ligand is critical. Catalysts based on phosphite or phosphine oxide ligands have demonstrated high activity for this specific transformation.[3] A systematic screening of bases (e.g., K₂CO₃, K₃PO₄, KF) is also recommended, as the optimal base can be substrate-dependent.[3][7]
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent oxidative homocoupling of the boronic acid, which is a common side reaction.[8]
Question 2: How can I control the regioselectivity of a direct C-H functionalization reaction on a pyridine ring? I am getting a mixture of isomers.
Answer: Achieving high regioselectivity in pyridine C-H functionalization is a significant challenge due to the ring's intrinsic electronic properties.[9] The C2/C6 and C4 positions are electronically depleted, making them susceptible to nucleophilic attack, while the C3/C5 positions are more electron-rich, favoring electrophilic substitution.[10] However, direct C-H activation often faces competing reaction sites.
Strategies for Controlling Regioselectivity:
-
C2-Selective Functionalization:
-
Use of N-Oxides: The N-oxide strategy is highly effective for directing arylation to the C2 position.[6][11]
-
Chelation Assistance: A directing group on the pyridine nitrogen or at a nearby position can form a metallacycle intermediate, guiding the catalyst to a specific C-H bond, often at the C2 position.[12]
-
-
C3 or C4-Selective Functionalization:
-
Electronic Tuning: Introducing electron-withdrawing groups (EWGs) onto the pyridine ring can increase the acidity of specific C-H bonds, thereby directing functionalization. For example, an EWG at the 3-position can promote C4-arylation.[13]
-
Catalyst System Modification: Palladium-carboxylate catalytic systems can disfavor the C2/C6 positions due to electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond, leading to higher selectivity for C3 and C4 arylation.[13]
-
Pyridyne Intermediates: For certain substitution patterns, reactions involving 3,4-pyridyne intermediates can be controlled by adjacent substituents to favor nucleophilic attack at either C3 or C4.[14]
-
Question 3: My reaction mixture turns black, and the catalyst appears to have crashed out. What is causing this catalyst deactivation?
Answer: The formation of palladium black (insoluble palladium(0) precipitate) is a common sign of catalyst decomposition and deactivation. In pyridine chemistry, this is often exacerbated by the strong coordination of the pyridine nitrogen to the metal center.[5]
Potential Causes and Solutions:
-
Ligand Selection: The ancillary ligand plays a crucial role in stabilizing the palladium center.[15] If the ligand is not sufficiently bulky or electron-rich, it may not prevent catalyst aggregation. Consider switching to ligands known to be robust for heteroaromatic couplings, such as bulky biarylmonophosphines or N-heterocyclic carbenes (NHCs).[15]
-
Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.
-
Substrate Coordination: As mentioned, the pyridine nitrogen itself can act as a catalyst poison. The use of pyridine N-oxides is a proven strategy to circumvent this issue.[6]
-
Oxygen Contamination: Even trace amounts of oxygen can lead to the formation of palladium species that are prone to decomposition.[8] Ensure all reagents and the reaction vessel are thoroughly deoxygenated.
Question 4: I am struggling with the purification of my substituted pyridine product. It streaks on the silica gel column, and I cannot separate it from byproducts.
Answer: Purification of pyridine-containing compounds can be challenging due to their basicity, which can lead to strong interactions with silica gel.[16]
Purification Troubleshooting:
-
Non-Chromatographic Methods:
-
Acid-Base Extraction: Exploit the basicity of the pyridine nitrogen. Dissolve the crude mixture in an organic solvent (e.g., DCM or EtOAc) and wash with a dilute aqueous acid (e.g., 1M HCl). The pyridine product will move to the aqueous phase as a salt. The aqueous layer can then be separated, basified (e.g., with NaHCO₃ or NaOH), and re-extracted with an organic solvent to recover the purified product.[16]
-
Precipitation/Recrystallization: If the product is a solid and less soluble than the impurities, precipitation or recrystallization from a suitable solvent system can be a highly effective purification method.[16]
-
-
Chromatography Modifications:
-
Neutralized Silica: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a basic additive, such as triethylamine (~1%), before loading the sample. This neutralizes the acidic sites on the silica, reducing tailing and irreversible adsorption.[7]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or Celite, for purification.[7]
-
Reverse-Phase Chromatography: If the product is sufficiently non-polar, reverse-phase (e.g., C18) chromatography can be an excellent alternative to normal-phase silica gel chromatography.
-
Data Presentation: Comparative Reaction Conditions
The following tables summarize quantitative data from literature to guide the selection of reaction conditions.
Table 1: Effect of Ligand and Base in Suzuki-Miyaura Coupling of 2-Pyridylboronates with Aryl Bromides Reaction Conditions: 1 equiv aryl bromide, 1.5 equiv 2-pyridylboronate, 3.0 equiv base, Pd₂(dba)₃ catalyst, in Dioxane.[3]
| Entry | Aryl Bromide | 2-Pyridylboronate Type | Ligand | Base | Yield (%) |
| 1 | 3,5-(CF₃)₂-PhBr | Lithium Triisopropyl | 1 | K₃PO₄ | 82 |
| 2 | 4-MeO-PhBr | Lithium Triisopropyl | 1 | K₃PO₄ | 74 |
| 3 | 2-Me-PhBr | Lithium Triisopropyl | 1 | K₃PO₄ | 85 |
| 4 | 4-CN-PhBr | N-Phenyl Diethanolamine | 1 | K₃PO₄ | 63 |
| 5 | 1-Bromo-4-butylbenzene | Pinacol Boronate Ester | 1 | KF | Low |
| 6 | 1-Bromo-4-butylbenzene | N-Phenyl Diethanolamine | 2 | KF | 70 |
Ligand 1: Tri-tert-butylphosphonium tetrafluoroborate; Ligand 2: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
Table 2: Regioselectivity in Palladium-Catalyzed C-H Arylation of Substituted Pyridines Data illustrates how substituents and additives influence the position of arylation.[13]
| Entry | Pyridine Substrate | Arylating Agent | Additive/Ligand | Major Product (Position) | Selectivity (Major:Other) |
| 1 | 3-Chloropyridine | 1-bromo-4-fluorobenzene | Pivalic Acid | 4-Aryl | >20:1 |
| 2 | 3-Cyanopyridine | 1-bromo-4-fluorobenzene | Pivalic Acid | 4-Aryl | >20:1 |
| 3 | 3-Nitropyridine | 1-iodotoluene | Adamantane Carboxylic Acid | 4-Aryl | >20:1 |
| 4 | Pyridine N-Oxide | Bromobenzene | K₂CO₃ / Pd(OAc)₂ | 2-Aryl | Complete Selectivity[6] |
| 5 | 3-Fluoropyridine | 1-iodotoluene | Pivalic Acid | 4-Aryl | 19:1 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronates [3]
-
Reagent Preparation: In a glovebox, add the aryl or heteroaryl bromide (1.0 equiv), the lithium triisopropyl 2-pyridylboronate (1.5 equiv), the base (e.g., K₃PO₄, 3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1.0-1.5 mol %), and the phosphine ligand (3.0-4.5 mol %) to an oven-dried vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous dioxane (approximately 3 mL per mmol of halide) to the vial.
-
Reaction Execution: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.
Protocol 2: Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides [6]
-
Reaction Setup: To an oven-dried reaction tube, add the pyridine N-oxide (1.5 equiv), aryl bromide (1.0 equiv), palladium acetate (Pd(OAc)₂, 5 mol %), potassium carbonate (K₂CO₃, 2.0 equiv), and copper(I) iodide (CuI, 20 mol %).
-
Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA) as the solvent.
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 140 °C for the required duration (e.g., 24 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification of N-Oxide: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to isolate the 2-arylpyridine N-oxide.
-
Reduction (if required): The resulting 2-arylpyridine N-oxide can be reduced to the corresponding 2-arylpyridine, for example, via palladium-catalyzed hydrogenolysis.
Visualizations: Workflows and Logic Diagrams
The following diagrams provide visual guides for troubleshooting and experimental design, adhering to specified formatting for clarity and contrast.
Caption: Troubleshooting workflow for low yield in pyridine functionalization reactions.
Caption: Decision logic for regioselective C-H functionalization of pyridines.
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. Pyridine CH functionalization | PPTX [slideshare.net]
- 12. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 13. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
Technical Support Center: 2-Ethoxy-4-methylpyridin-3-amine Production
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Ethoxy-4-methylpyridin-3-amine.
Troubleshooting Guide
Issue 1: Presence of Starting Material (2-Chloro-4-methyl-3-nitropyridine) in the Final Product
-
Question: High-performance liquid chromatography (HPLC) analysis of my final this compound product shows a significant peak corresponding to the starting material, 2-Chloro-4-methyl-3-nitropyridine. What could be the cause, and how can I resolve this?
-
Answer: The presence of unreacted 2-Chloro-4-methyl-3-nitropyridine indicates an incomplete nucleophilic aromatic substitution reaction with sodium ethoxide. Several factors could contribute to this:
-
Insufficient Sodium Ethoxide: The stoichiometry of sodium ethoxide to the pyridine starting material may be inadequate. Ensure at least a slight molar excess of sodium ethoxide is used.
-
Reaction Temperature Too Low: The reaction may require higher temperatures to proceed to completion. Consider a modest increase in the reaction temperature, monitoring for the formation of degradation products.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Moisture in the Reaction: Sodium ethoxide is highly sensitive to moisture, which can quench the reagent. Ensure all solvents and glassware are rigorously dried before use.
-
Issue 2: Formation of 2-Hydroxy-4-methylpyridin-3-amine Impurity
-
Question: My product is contaminated with 2-Hydroxy-4-methylpyridin-3-amine. How is this impurity formed and what steps can I take to prevent it?
-
Answer: The formation of 2-Hydroxy-4-methylpyridin-3-amine suggests hydrolysis of the desired ethoxy group. This can occur under acidic or basic conditions, particularly in the presence of water.
-
Source of Water: Water can be introduced from wet solvents, reagents, or exposure to atmospheric moisture.
-
Prevention:
-
Use anhydrous solvents and reagents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
During the workup, if an aqueous wash is necessary, minimize the contact time and ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.
-
-
Issue 3: Incomplete Reduction of the Nitro Group
-
Question: I am observing the intermediate, 2-Ethoxy-4-methyl-3-nitropyridine, in my final product. What are the likely causes of incomplete nitro group reduction?
-
Answer: The persistence of the nitro intermediate points to issues with the reduction step. Common reduction methods include catalytic hydrogenation (e.g., H₂ with Pd/C) or metal-acid reduction (e.g., SnCl₂/HCl).
-
Catalytic Hydrogenation:
-
Catalyst Inactivation: The catalyst may be poisoned by impurities in the starting material or solvents. Ensure high-purity materials are used. The catalyst may also have low activity; consider using a fresh batch of catalyst.
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.[1]
-
Poor Mixing: Inadequate agitation can lead to poor contact between the substrate, catalyst, and hydrogen.
-
-
Metal-Acid Reduction:
-
Incorrect Stoichiometry: Ensure a sufficient molar excess of the reducing agent (e.g., stannous chloride) is used.
-
Inadequate Acidity: The concentration of the acid may be too low.
-
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common impurities to expect in the synthesis of this compound?
-
Answer: Based on a likely synthetic route from 2-chloro-4-methyl-3-nitropyridine, the most common impurities include:
-
Unreacted starting material (2-chloro-4-methyl-3-nitropyridine).
-
The intermediate from the first step (2-ethoxy-4-methyl-3-nitropyridine).
-
A hydrolysis byproduct (2-hydroxy-4-methylpyridin-3-amine).
-
Over-reduction products, though less common, can also occur.
-
Positional isomers if the starting materials are not pure.
-
-
Question: How can I purify the final product to remove these impurities?
-
Answer: Column chromatography on silica gel is a common and effective method for purifying the final product. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from the less polar nitro-containing impurities and the more polar hydroxy impurity. Recrystallization from a suitable solvent system can also be an effective final purification step.
-
Question: Are there any specific analytical techniques recommended for monitoring the reaction and assessing product purity?
-
Answer:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting materials and the formation of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
-
Data Presentation
Table 1: Summary of Impurity Control Strategies
| Impurity | Potential Cause | Recommended Action |
| 2-Chloro-4-methyl-3-nitropyridine | Incomplete substitution reaction | Increase reaction time, temperature, or stoichiometry of sodium ethoxide. Ensure anhydrous conditions. |
| 2-Ethoxy-4-methyl-3-nitropyridine | Incomplete nitro reduction | Use fresh, active catalyst. Ensure sufficient hydrogen pressure or an adequate amount of reducing agent. |
| 2-Hydroxy-4-methylpyridin-3-amine | Hydrolysis of the ethoxy group | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. Minimize contact with water during workup. |
| Dimeric or Polymeric Byproducts | Side reactions at high temperatures | Optimize reaction temperature; avoid excessive heating. |
| Residual Metals (e.g., Pd, Sn) | Carryover from reduction step | Purify the product by column chromatography or treat with a metal scavenger. |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxy-4-methyl-3-nitropyridine
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add 2-chloro-4-methyl-3-nitropyridine (1.0 equivalent) portion-wise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Protocol 2: Synthesis of this compound
-
Dissolve 2-Ethoxy-4-methyl-3-nitropyridine (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
-
Subject the mixture to hydrogenation (H₂) at a suitable pressure (e.g., 1-3 atm) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Visualizations
Caption: Potential impurity formation pathway in the synthesis of this compound.
Caption: A troubleshooting workflow for identifying and addressing common impurities.
References
Validation & Comparative
In-depth Comparative Analysis of Aminopyridine Derivatives for Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological activity, and therapeutic potential of substituted aminopyridines.
Executive Summary
Aminopyridine and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry.[1] This guide provides a comparative analysis of various aminopyridine derivatives, with a focus on their potential applications in drug development. While the specific compound 2-Ethoxy-4-methylpyridin-3-amine was initially targeted for this comparison, a comprehensive literature search revealed a lack of publicly available data on its synthesis, physicochemical properties, and biological activity. Therefore, this guide will focus on a well-characterized and biologically significant analogue, 2-Amino-4-methylpyridine , and compare it with other relevant aminopyridine derivatives. The information presented herein is supported by experimental data from peer-reviewed studies and aims to provide researchers with a valuable resource for designing and developing novel therapeutics based on the aminopyridine core.
Introduction to Aminopyridines
Aminopyridines are derivatives of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The position of the amino group on the pyridine ring, along with other substitutions, significantly influences their chemical properties and biological functions. These compounds have garnered considerable attention in pharmaceutical research due to their diverse pharmacological activities, including but not limited to, potassium channel blockade, inhibition of nitric oxide synthase (NOS), and antimicrobial effects.[1] The simple, low molecular weight structure of aminopyridines makes them ideal starting points for the synthesis of more complex and potent drug candidates.
Comparison of Aminopyridine Derivatives
This section provides a detailed comparison of 2-Amino-4-methylpyridine with other notable aminopyridine derivatives. The data is summarized in tables for clarity, followed by detailed experimental protocols for key assays.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of drug candidates is crucial for predicting their pharmacokinetic and pharmacodynamic behavior.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2-Amino-4-methylpyridine | C₆H₈N₂ | 108.14 | 96-99 | 230 | Freely soluble in water, DMF, and lower alcohols.[2] |
| 3-Amino-4-methylpyridine | C₆H₈N₂ | 108.14 | 102-107 | - | Data not readily available. |
| 2-Chloro-3-amino-4-methylpyridine | C₆H₇ClN₂ | 142.58 | 69 | - | Data not readily available.[3] |
Biological Activity: Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory diseases. Therefore, selective iNOS inhibitors are of significant therapeutic interest. 2-Amino-4-methylpyridine and its derivatives have been investigated for their iNOS inhibitory activity.
| Compound | Target | Assay Type | IC₅₀ (nM) | Notes |
| 2-Amino-4-methylpyridine | Murine NOS II | In vitro enzyme activity | 6 | Competitive inhibitor with respect to arginine.[4] |
| 2-Amino-4-methylpyridine | Human recombinant NOS II | In vitro enzyme activity | 40 | Less potent on the human isoform.[4] |
| 2-Amino-4-methylpyridine | Human recombinant NOS I & III | In vitro enzyme activity | 100 | Shows some selectivity for NOS II over NOS I and III.[4] |
| 6-(2-Fluoropropyl)-4-methylpyridin-2-amine | iNOS | In vivo (LPS-induced mouse model) | - | Demonstrated higher uptake in iNOS expressing tissues, suggesting potential as a PET tracer.[1] |
Experimental Protocols
Synthesis of 6-(2-Fluoropropyl)-4-methylpyridin-2-amine
A detailed, multi-step synthesis for a derivative of 2-amino-4-methylpyridine is provided as an example of the chemical methodologies employed in this field.
Step 1: Synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(2-fluoropropyl)-4-methylpyridine (8)
-
To a solution of 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol (7) in a suitable solvent, a fluorinating agent is added.
-
The reaction is stirred at a controlled temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is worked up by washing with aqueous solutions and extracting with an organic solvent.
-
The crude product is purified by column chromatography.
Step 2: Deprotection to yield 6-(2-Fluoropropyl)-4-methylpyridin-2-amine (9)
-
Compound 8 (1.10 g, 4.1 mmol) and NH₂OH·HCl (10 g, 144 mmol) are dissolved in a mixture of ethanol (25 mL) and water (12.5 mL).[1]
-
The reaction mixture is refluxed and monitored by TLC.
-
After approximately 3 hours, the mixture is treated with a saturated Na₂CO₃ solution (10 mL) and extracted with CH₂Cl₂ (3 x 20 mL).[1]
-
The combined organic layers are washed with brine (2 x 20 mL) and dried over Na₂SO₄.[1]
-
The solvent is removed under reduced pressure to yield the final product.
In vivo Evaluation of iNOS Inhibition using Positron Emission Tomography (PET)
This protocol outlines the methodology for assessing the potential of a radiolabeled aminopyridine derivative as a PET tracer for imaging iNOS expression.
-
Animal Model: A mouse model of lipopolysaccharide (LPS)-induced iNOS activation is used.[1]
-
Radiotracer Synthesis: The aminopyridine derivative is radiolabeled with a positron-emitting isotope, such as [¹⁸F].
-
Biodistribution Studies:
-
LPS-treated and control mice are injected with the radiotracer.
-
At various time points, tissues are harvested, and the radioactivity is measured to determine the tracer uptake in different organs.
-
Blocking studies are performed by co-administering a known iNOS inhibitor to confirm the specificity of tracer binding.[1]
-
-
MicroPET Imaging:
-
Mice are anesthetized and imaged using a microPET scanner after injection of the radiotracer.
-
The images provide a visual representation of the tracer accumulation in iNOS-expressing tissues.[1]
-
-
Western Blot Analysis:
-
Tissue samples (e.g., lungs) are collected to confirm the expression of iNOS protein by Western blot analysis.[1]
-
Signaling Pathways and Logical Relationships
The biological effects of aminopyridine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.
Nitric Oxide Synthase (NOS) Signaling Pathway
The inhibition of iNOS by 2-amino-4-methylpyridine derivatives directly impacts the production of nitric oxide (NO), a key signaling molecule.
Caption: Inhibition of the iNOS signaling pathway by 2-amino-4-methylpyridine derivatives.
Experimental Workflow for PET Tracer Evaluation
The following diagram illustrates the logical flow of experiments to evaluate a novel aminopyridine derivative as a PET tracer for iNOS.
Caption: Experimental workflow for the evaluation of an aminopyridine-based PET tracer for iNOS.
Conclusion
2-Amino-4-methylpyridine and its derivatives have demonstrated significant potential as inhibitors of inducible nitric oxide synthase, a key target in inflammatory diseases. The modular nature of the aminopyridine scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for researchers to design and evaluate novel aminopyridine-based compounds. While data on this compound remains elusive, the comprehensive analysis of its close analogue, 2-Amino-4-methylpyridine, provides valuable insights into the structure-activity relationships within this important class of molecules and paves the way for future drug discovery efforts. Further research into novel substituted aminopyridines is warranted to explore their full therapeutic potential.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 3. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
Comparative Efficacy Analysis of 2-Amino-4-methylpyridine and Other Known Nitric Oxide Synthase Inhibitors
Disclaimer: Information regarding the specific compound "2-Ethoxy-4-methylpyridin-3-amine" is not available in the public domain. This guide therefore focuses on the closely related and well-researched compound, 2-Amino-4-methylpyridine , as a representative substituted pyridine derivative and a known inhibitor of inducible nitric oxide synthase (iNOS). The data and comparisons presented herein pertain to 2-Amino-4-methylpyridine.
This guide provides a comparative analysis of the inhibitory efficacy of 2-Amino-4-methylpyridine against inducible nitric oxide synthase (iNOS), benchmarked against other established iNOS inhibitors. The data is intended for researchers, scientists, and professionals in the field of drug development.
Overview of 2-Amino-4-methylpyridine as an iNOS Inhibitor
2-Amino-4-methylpyridine is a potent inhibitor of the inducible nitric oxide synthase (NOS II) enzyme.[1] Its mechanism of action is competitive inhibition with respect to the enzyme's natural substrate, L-arginine.[1] This compound has demonstrated significant inhibitory activity in both in vitro and in vivo models.[1]
Comparative Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 2-Amino-4-methylpyridine and other known iNOS inhibitors. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 Value | Notes |
| 2-Amino-4-methylpyridine | Murine NOS II (from RAW 264.7 cells) | 6 nM[1] | Highly potent against the murine isoform. |
| 2-Amino-4-methylpyridine | Human recombinant NOS II | 40 nM[1] | Potent, but less so than against the murine enzyme. |
| 2-Amino-4-methylpyridine | Human recombinant NOS I (nNOS) | 100 nM[1] | Demonstrates selectivity for NOS II over NOS I. |
| 2-Amino-4-methylpyridine | Human recombinant NOS III (eNOS) | 100 nM[1] | Demonstrates selectivity for NOS II over NOS III. |
| L-NMMA (NG-monomethyl-L-arginine) | Murine NOS II | 3-7 µM[1] | Non-selective inhibitor of NOS isoforms. |
| L-NIL (N6-iminoethyl-L-lysine) | Murine NOS II | Weaker than 2-Amino-4-methylpyridine[1] | Shows some selectivity for NOS II. |
| Aminoguanidine | Murine NOS II | Weaker than 2-Amino-4-methylpyridine[1] | Another commonly used iNOS inhibitor. |
| FR038251 | Mouse iNOS | 1.7 µM[2] | A benzimidazol-2-one derivative. |
| FR038470 | Mouse iNOS | 8.8 µM[2] | An isoquinolinedione derivative. |
| FR191863 | Mouse iNOS | 1.9 µM[2] | A quinazolinedione derivative. |
Experimental Protocols
The determination of iNOS inhibitory activity typically involves in vitro enzyme assays. A common method is the measurement of the conversion of a radiolabeled substrate to its product, or through colorimetric assays that detect nitric oxide (NO) production.
In Vitro iNOS Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the IC50 value of a test compound against iNOS.
-
Enzyme Preparation: The inducible nitric oxide synthase (iNOS) is typically derived from stimulated macrophage cell lines, such as murine RAW 264.7 cells, or a recombinant source.[1]
-
Reaction Mixture: A reaction buffer is prepared containing necessary cofactors for iNOS activity, including NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (H4B).[3] The substrate, L-arginine (often radiolabeled, e.g., [3H]-L-arginine), is also included.[3]
-
Inhibitor Incubation: The iNOS enzyme is pre-incubated with various concentrations of the test compound (e.g., 2-Amino-4-methylpyridine) for a specified period.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the L-arginine substrate. The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).
-
Termination of Reaction: The reaction is stopped, often by the addition of a stop buffer containing a chelating agent like EDTA.
-
Product Quantification: The amount of product (e.g., [3H]-L-citrulline) is quantified. In the case of radiolabeled substrates, this is typically done using liquid scintillation counting after separation of the product from the unreacted substrate via ion-exchange chromatography.[3]
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for iNOS Inhibition Assay
Caption: Workflow for determining the IC50 of iNOS inhibitors.
Signaling Pathway of iNOS and Point of Inhibition
References
- 1. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of 2-Ethoxy-4-methylpyridin-3-amine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-Ethoxy-4-methylpyridin-3-amine and its structural analogs against the biological target, inducible nitric oxide synthase (iNOS). This document outlines supporting experimental data, detailed protocols, and visual workflows to facilitate target validation and further research.
While direct experimental data for this compound is limited in publicly available literature, its close structural similarity to a well-characterized class of compounds, the 2-aminopyridines, strongly suggests that its primary biological target is inducible nitric oxide synthase (iNOS). This guide, therefore, focuses on the validation of iNOS as the putative target for this compound by comparing its anticipated activities with known iNOS inhibitors.
Comparison with Alternative iNOS Inhibitors
The inhibitory activity of this compound against iNOS can be benchmarked against several known inhibitors. The following table summarizes the reported IC50 values for structurally related and commonly used iNOS inhibitors.
| Compound | Target | IC50 (in vitro) | Cell-Based Assay IC50 | Selectivity | Reference |
| 2-Amino-4-methylpyridine | Murine iNOS | 6 nM | 1.5 µM (RAW 264.7 cells) | Less potent on human nNOS and eNOS (IC50 = 100 nM) | [1] |
| 1400W | Human iNOS | Potent and highly selective | - | >5000-fold selective over eNOS and nNOS | [2][3] |
| L-NIL (L-N6-(1-Iminoethyl)lysine) | Murine iNOS | - | - | ~10-fold selective for murine iNOS over human eNOS | [1] |
| Aminoguanidine | Murine iNOS | Weaker inhibitor than 2-amino-4-methylpyridine | - | ~7.3-fold selective for murine iNOS over human eNOS | [1] |
| 6-(2-Fluoropropyl)-4-methylpyridin-2-amine (Compound 9) | Recombinant iNOS | - | - | Less selective than compound 18 | [2] |
| 6-(3-Fluoropropyl)-4-methylpyridin-2-amine (Compound 18) | Recombinant iNOS | Most potent among tested analogues | - | ~30-fold selective against eNOS and 10-fold against nNOS | [2] |
Experimental Protocols for Target Validation
To validate iNOS as the biological target of this compound, a series of in vitro and cell-based assays can be employed.
In Vitro iNOS Inhibition Assay (Enzyme-based)
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified iNOS.
Materials:
-
Recombinant human or murine iNOS enzyme
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Assay Buffer (e.g., HEPES buffer, pH 7.4)
-
Test compound (this compound)
-
Positive control (e.g., 1400W)
-
Griess Reagent (for nitrite detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing iNOS enzyme, L-arginine, NADPH, and BH4 in the assay buffer.
-
Add varying concentrations of this compound to the wells of a 96-well plate. Include wells for a positive control and a vehicle control (DMSO).
-
Initiate the enzymatic reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Measure the concentration of nitrite, a stable oxidation product of nitric oxide (NO), using the Griess Reagent. This involves adding the Griess Reagent to each well and measuring the absorbance at 540 nm.[4]
-
Calculate the percentage of iNOS inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based iNOS Inhibition Assay
This assay measures the inhibition of NO production in a cellular context where iNOS is induced.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or other suitable cells that can be induced to express iNOS.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Inducing agents: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ).
-
Test compound (this compound).
-
Positive control (e.g., 1400W).
-
Griess Reagent.
-
96-well cell culture plate.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time.
-
Induce iNOS expression by adding LPS and IFN-γ to the cell culture medium.
-
Incubate the cells for a period sufficient to allow for iNOS expression and NO production (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess Reagent as described in the in vitro assay.[5]
-
Determine the IC50 value of the compound in the cell-based assay.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
References
- 1. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 2-Ethoxy-4-methylpyridin-3-amine bioactivity
For Researchers, Scientists, and Drug Development Professionals
Published: November 3, 2025
Abstract
Aminopyridine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. While specific bioactivity data for 2-Ethoxy-4-methylpyridin-3-amine is not extensively documented in publicly available literature, this guide provides a comparative analysis of the bioactivity of structurally related aminopyridine derivatives. This comparison, supported by experimental data from various studies, aims to offer insights into the potential therapeutic applications of this class of compounds. The guide covers key biological activities, including anticancer and antibacterial effects, and provides detailed experimental protocols for the cited assays.
Introduction to Aminopyridines
Aminopyridines are organic compounds containing a pyridine ring substituted with an amino group. They exist as three structural isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, each serving as a scaffold for a multitude of derivatives. The biological activities of these derivatives are diverse and depend on the nature and position of various substituents on the pyridine ring. These compounds have been explored for their potential as anticancer, antibacterial, anti-inflammatory, and neuroprotective agents, among others. The core structure allows for interactions with various biological targets, including enzymes and receptors, making them attractive candidates for drug discovery and development.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for selected aminopyridine derivatives from different studies, providing a basis for comparison.
Table 1: Anticancer Activity of Substituted 3-Aminoimidazo[1,2-α]pyridine Derivatives
| Compound ID | R1 Group | R2 Group | Cancer Cell Line | IC50 (µM) |
| Compound 12 | NO₂ | p-chlorophenyl | HT-29 (Colon) | 4.15 ± 2.93 |
| Compound 14 | Tolyl | p-chlorophenyl | B16F10 (Melanoma) | 21.75 ± 0.81 |
| Compound 18 | 2,4-difluorophenyl | p-chlorophenyl | B16F10 (Melanoma) | 14.39 ± 0.04 |
Data sourced from a study on the synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
Table 2: Antibacterial Activity of a 2-Aminopyridine Derivative
| Compound ID | Bacterial Strain | Test Method | Zone of Inhibition (mm) | MIC (µg/mL) |
| Compound 2c | Staphylococcus aureus | Disk Diffusion & Broth Dilution | 9.66 ± 0.00 | 0.039 ± 0.000 |
| Compound 2c | Bacillus subtilis | Disk Diffusion & Broth Dilution | 8.66 ± 0.57 | 0.039 ± 0.000 |
Data from a study on the efficient synthesis and antibacterial activity of 2-aminopyridine derivatives.
Key Signaling Pathway: JAK-STAT Pathway
The Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in cellular proliferation, differentiation, and apoptosis.[1][2][3][4][5] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention. Some aminopyridine derivatives have been investigated as inhibitors of kinases within this pathway.
Caption: The JAK-STAT signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HT-29, B16F10)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (aminopyridine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
-
Antibacterial Activity Assessment: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[11][12][13][14][15]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Sterile paper disks (6 mm in diameter)
-
Test compounds (aminopyridine derivatives)
-
Standard antibiotic disks (as positive controls)
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate into sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compounds onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar. Also, apply a standard antibiotic disk as a positive control and a disk with the solvent as a negative control.
-
Incubation: Invert the plates and incubate them at 37°C for 16-18 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacteria to the test compound. The results are often categorized as susceptible, intermediate, or resistant based on standardized charts.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro screening of bioactive compounds.
Caption: A general workflow for in vitro bioactivity screening.
Conclusion
While direct experimental data on the bioactivity of this compound is limited, the comparative analysis of related aminopyridine derivatives reveals a promising landscape of potential therapeutic applications. The presented data on anticancer and antibacterial activities, along with standardized experimental protocols, provides a valuable resource for researchers interested in this chemical scaffold. Further investigation into the synthesis and biological evaluation of this compound and its analogs is warranted to fully elucidate their therapeutic potential. The provided diagrams of the JAK-STAT pathway and a general experimental workflow offer a conceptual framework for future research in this area.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. sinobiological.com [sinobiological.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchhub.com [researchhub.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. asm.org [asm.org]
- 12. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. hardydiagnostics.com [hardydiagnostics.com]
Comparative Cross-Reactivity Analysis of 2-Ethoxy-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 2-Ethoxy-4-methylpyridin-3-amine, a substituted aminopyridine, against other representative kinase inhibitors. Given the limited publicly available data on this specific compound, this document serves as a framework for assessing its selectivity profile. The aminopyridine scaffold is a common feature in many kinase inhibitors, and understanding potential off-target effects is crucial for drug development.[1][2][3][4][5][6] This guide outlines the standard experimental protocols and data presentation formats used to evaluate and compare the cross-reactivity of such compounds.
Data Presentation: Comparative Kinase Inhibition Profile
The following table illustrates a hypothetical comparison of this compound with other aminopyridine-based kinase inhibitors. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 10 µM) against a panel of representative kinases, a common output from broad kinase screening platforms. A lower percentage indicates weaker interaction and higher selectivity.
| Target Kinase | This compound (% Inhibition @ 10 µM) | Compound A (Alternative Aminopyridine) (% Inhibition @ 10 µM) | Compound B (Broad-Spectrum Inhibitor) (% Inhibition @ 10 µM) |
| Primary Target X | 95 | 92 | 98 |
| Kinase 1 | 15 | 10 | 85 |
| Kinase 2 | 8 | 5 | 75 |
| Kinase 3 | 25 | 30 | 90 |
| Kinase 4 | 5 | 2 | 60 |
| Kinase 5 | 12 | 8 | 80 |
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and standardized experimental methodologies. The following are key assays for profiling the selectivity of kinase inhibitors.
KinomeScan® Profiling
This is a high-throughput competition binding assay used to determine the binding affinity of a test compound against a large panel of kinases.
Methodology:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR.
-
Preparation: The test compound, this compound, is solubilized in DMSO to create a stock solution.
-
Incubation: The compound is incubated at a specified concentration (e.g., 10 µM) with the DNA-tagged kinases and the immobilized ligand.
-
Quantification: After incubation and washing, the amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag. A lower signal indicates displacement by the test compound.
-
Data Analysis: Results are typically reported as the percentage of the DMSO control, where a lower percentage signifies stronger binding of the test compound to the kinase.[7][8][9][10]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[11][12][13][14][15]
Methodology:
-
Cell Treatment: Intact cells are treated with this compound at various concentrations or with a vehicle control (e.g., DMSO).
-
Heating: The treated cells are aliquoted and heated to a range of temperatures. Ligand binding typically increases the thermal stability of the target protein.
-
Lysis and Fractionation: After heating, cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, commonly by Western Blot or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Western Blot for Target Engagement Validation
Following a CETSA experiment, Western blotting is a standard method to detect and quantify the soluble target protein.[16][17][18][19][20]
Methodology:
-
Sample Preparation: Soluble protein fractions from the CETSA experiment are prepared in a loading buffer.
-
Gel Electrophoresis: Proteins are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent or fluorescent signal, which is then captured by an imager.
-
Analysis: The band intensity corresponding to the target protein is quantified to determine its relative abundance in each sample.
Mandatory Visualizations
The following diagrams illustrate a typical workflow for cross-reactivity studies and a representative signaling pathway that could be investigated.
References
- 1. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 7. 4.6. KINOMEscan [bio-protocol.org]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. chayon.co.kr [chayon.co.kr]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 15. CETSA [cetsa.org]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 19. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Ethoxy-4-methylpyridin-3-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminopyridine analogs, with a focus on derivatives that share structural similarities with 2-Ethoxy-4-methylpyridin-3-amine. The information presented herein is synthesized from various studies on related pyridine-based compounds investigated for their potential as kinase inhibitors, a crucial class of drug targets in oncology and inflammatory diseases.
Introduction to Aminopyridines as Kinase Inhibitors
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to form key hydrogen bonds and engage in various interactions within enzyme active sites makes it an attractive starting point for inhibitor design. Specifically, aminopyridine derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. This guide explores how structural modifications to the aminopyridine core influence inhibitory activity and selectivity against different kinases.
Core Structure and Analogs
The core structure of interest is this compound. While direct and extensive SAR studies on this specific scaffold are not widely published, we can infer valuable insights from structurally related analogs, such as 2-aminopyridines, pyrazolopyridines, and other substituted pyridine derivatives. The key structural features for SAR analysis include:
-
The Pyridine Ring: Substitutions at various positions.
-
The Amino Group (Position 3): Modifications and substitutions.
-
The Ethoxy Group (Position 2): Replacement with other alkoxy or alkyl groups.
-
The Methyl Group (Position 4): Replacement with other substituents.
Comparative Biological Activity
The following tables summarize the in vitro inhibitory activities of various aminopyridine analogs against different protein kinases, as reported in the literature. These analogs provide insights into the potential SAR of this compound derivatives.
Table 1: Inhibitory Activity of Pyridine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)
| Compound ID | Structure | IC50 (µM) vs. CDK2/cyclin A2 | Reference |
| Roscovitine | Reference Compound | 0.39 | [1] |
| Compound 1 | 2-amino-4-(p-tolyl)-6-phenylnicotinonitrile | 0.57 ± 0.03 | [1] |
| Compound 4 | 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | 0.24 ± 0.01 | [1] |
| Compound 8 | 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile | 0.65 | [1] |
| Compound 11 | 2-amino-6-(4-chlorophenyl)-4-(p-tolyl)nicotinonitrile | 0.50 ± 0.03 | [1] |
| Compound 14 | 2-amino-4,6-diphenylnicotinonitrile | 0.93 | [1] |
Table 2: Inhibitory Activity of 2-Amino-4-methylpyridine Analogs against Inducible Nitric Oxide Synthase (iNOS)
| Compound ID | R-Group at Position 6 | IC50 (nM) vs. iNOS | Reference |
| 1 | H | 108 ± 35 | [2] |
| 2 | 2-propyl | 28 | [2] |
| 9 | 2-fluoropropyl | 220 ± 25 | [2] |
| 11 | E-prop-1-en-1-yl | 282 ± 49 | [2] |
| 18 | 3-fluoropropyl | 57.6 ± 5.3 | [2] |
| 20 | 4-fluorobutyl | 170 ± 26 | [2] |
Table 3: Inhibitory Activity of Pyridine-Based Compounds against PIM-1 Kinase
| Compound ID | Structure | IC50 (nM) vs. PIM-1 | Reference |
| Staurosporine | Reference Compound | 16.7 | [3] |
| Compound 6 | Pyridine-based hydrazide-hydrazone | 19.4 | [3] |
| Compound 11 | Pyridine-based coupled amide | 42.3 | [3] |
| Compound 12 | Pyridine-based coupled amide | 14.3 | [3] |
| Compound 13 | Pyridine-based coupled amide | 19.8 | [3] |
Structure-Activity Relationship Analysis
Based on the data from related aminopyridine analogs, the following SAR trends can be inferred:
-
Substitutions on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly impact inhibitory activity. For CDK2 inhibitors, aryl groups at positions 4 and 6 are common, with electron-withdrawing groups like chlorine on these aryl rings sometimes enhancing potency (e.g., Compound 4).[1] For iNOS inhibitors, bulky substituents at the 6-position of the 2-amino-4-methylpyridine scaffold are well-tolerated and can modulate potency.[2]
-
The Amino Group: The 2-amino group is often a key pharmacophore, forming crucial hydrogen bonds with the hinge region of the kinase active site. Modifications to this group can drastically alter binding affinity.
-
Alkoxy Substituents: While the specific SAR of a 2-ethoxy group is not detailed in the provided context, alkoxy groups, in general, can influence solubility and may occupy hydrophobic pockets within the active site. Their size and conformation can be critical for optimal fitting.
-
Methyl Group at Position 4: The methyl group at position 4 likely contributes to hydrophobic interactions. Varying this substituent could probe the size and nature of the corresponding binding pocket.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds against a specific kinase is the Kinase-Glo® Plus Luminescence Kinase Assay.[1]
-
Reaction Setup: A kinase reaction is set up in a multi-well plate containing the purified kinase, its specific substrate, ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
ATP Detection: After incubation, the Kinase-Glo® reagent is added. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.
-
Luminescence Reading: The luminescence, which is inversely proportional to the kinase activity, is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[3]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.
Visualizations
Caption: A generalized kinase signaling cascade and the point of intervention for a kinase inhibitor.
Caption: A typical experimental workflow for the evaluation of kinase inhibitors.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 2-Aminopyridine Derivatives as Inducible Nitric Oxide Synthase Inhibitors
A comprehensive guide to the in vitro and in vivo activities of 2-Ethoxy-4-methylpyridin-3-amine and its structural analogs compared to established iNOS inhibitors.
This guide provides a detailed comparison of the inhibitory activity of this compound and its core structure, 2-Amino-4-methylpyridine, against inducible nitric oxide synthase (iNOS). Due to limited direct data on this compound, this guide focuses on the well-characterized activities of its parent compound and its analogs. The performance of these aminopyridine derivatives is benchmarked against established iNOS inhibitors: L-N⁶-(1-iminoethyl)lysine (L-NIL), aminoguanidine, and 1400W. This document is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and oncology.
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products like lipopolysaccharide (LPS). While NO is a crucial signaling molecule, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and cancer. Consequently, the development of potent and selective iNOS inhibitors is a significant therapeutic goal.
The 2-aminopyridine scaffold has emerged as a promising pharmacophore for iNOS inhibition. This guide provides a comparative analysis of the in vitro and in vivo activities of derivatives of this scaffold, offering insights into their potential as therapeutic agents.
In Vitro Activity Comparison
The in vitro inhibitory activity of 2-Amino-4-methylpyridine and its analogs against iNOS, as well as the neuronal (nNOS) and endothelial (eNOS) isoforms, has been evaluated to determine their potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for these compounds compared to standard iNOS inhibitors.
| Compound | iNOS IC50 (nM) | nNOS IC50 (nM) | eNOS IC50 (nM) | Selectivity (iNOS vs. eNOS) | Selectivity (iNOS vs. nNOS) | Reference |
| 2-Amino-4-methylpyridine | 6 (murine) | 100 (human) | 100 (human) | 16.7 | 16.7 | [1] |
| 40 (human) | [1] | |||||
| 6-(2-propyl)-2-amino-4-methylpyridine | 28 | >10,000 | >10,000 | >357 | >357 | [2] |
| 6-(2-fluoropropyl)-4-methylpyridin-2-amine (9) | 193 | 2,000 | 5,000 | 25.9 | 10.4 | [2] |
| 6-(3-fluoropropyl)-4-methylpyridin-2-amine (18) | 11 | 110 | 330 | 30 | 10 | [2] |
| L-NIL | 3,300 (murine) | 92,000 (rat) | - | 28 | - | [3] |
| Aminoguanidine | 2,100 (murine) | 79,800 (rat) | 17,800 (bovine) | 8.5 | 38 | [4] |
| 1400W | ≤7 (human) | 2,000 (human) | 50,000 (human) | >7142 | >285 | [5] |
In Vivo Activity Comparison
The in vivo efficacy of these compounds is often assessed in animal models of inflammation, typically induced by LPS. The following table summarizes key in vivo data.
| Compound | Animal Model | Dosing | Primary Outcome | Efficacy | Reference |
| 2-Amino-4-methylpyridine | Rat | 0.009 mg/kg/min (i.v. infusion) | Inhibition of LPS-induced plasma nitrate increase | ID50 = 0.009 mg/kg/min | [1] |
| Rat | 0.3 mg/kg (s.c.) | Inhibition of LPS-induced plasma nitrate increase | ID50 = 0.3 mg/kg | [1] | |
| Rat | 20.8 mg/kg (p.o.) | Inhibition of LPS-induced plasma nitrate increase | ID50 = 20.8 mg/kg | [1] | |
| L-NIL | Mouse | Up to 0.2% in drinking water for 4 weeks | Inhibition of human melanoma xenograft growth | Significantly inhibited tumor growth and extended survival | [6] |
| Aminoguanidine | Mouse | 100 mg/kg (p.o.) | Inhibition of LPS-induced NO production | 68% inhibition | [4] |
| 1400W | Rat | 2.5 mg/kg/h (osmotic pump) | Reduction of ischemic brain infarct | Significantly reduced infarct volume and neurological impairment | [7] |
| Mouse | 10 or 12 mg/kg/h (continuous infusion) | Reduction in murine mammary adenocarcinoma growth | Significant reduction in tumor weight compared to controls | [8] |
Signaling Pathways and Experimental Workflows
To understand the context of iNOS inhibition, it is crucial to visualize the signaling cascade leading to its expression and the general workflow of the experimental assays used for evaluation.
LPS-Induced iNOS Expression Pathway
Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of iNOS. It primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of downstream transcription factors, such as NF-κB, which drive the expression of the iNOS gene.
Caption: LPS signaling cascade leading to iNOS expression.
Experimental Workflow for In Vitro and In Vivo Evaluation
The evaluation of iNOS inhibitors typically follows a standardized workflow, starting with in vitro enzyme assays and progressing to cell-based and in vivo models.
Caption: General experimental workflow for iNOS inhibitor evaluation.
Experimental Protocols
In Vitro iNOS Enzyme Activity Assay (Griess Assay)
This protocol describes a common method for determining the inhibitory activity of compounds on purified iNOS enzyme. The assay measures the production of nitrite, a stable oxidation product of NO.
Materials:
-
Purified iNOS enzyme
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (for nNOS and eNOS assays)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, and BH4. For nNOS and eNOS assays, also include calmodulin.
-
Add various concentrations of the test compound to the wells of a 96-well plate. Include a vehicle control (solvent only) and a positive control inhibitor.
-
Initiate the reaction by adding the purified iNOS enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stopping reagent or by denaturing the enzyme (e.g., by adding zinc sulfate).
-
To measure nitrite concentration, add Griess Reagent A followed by Griess Reagent B to each well.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each well and determine the IC50 value for the test compound.
In Vivo Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in Rodents
This protocol outlines a general procedure to assess the in vivo efficacy of iNOS inhibitors in a rodent model of systemic inflammation.
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound formulated for the desired route of administration (e.g., oral, intravenous, subcutaneous)
-
Anesthetic agent
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Griess Reagent or a commercial nitrate/nitrite assay kit
Procedure:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Administer the test compound or vehicle to the animals at the desired dose and route. The timing of administration relative to the LPS challenge will depend on the pharmacokinetic properties of the compound.
-
Induce systemic inflammation by injecting LPS intraperitoneally (i.p.) or intravenously (i.v.). A typical dose in rats is 5-10 mg/kg i.p.
-
At a predetermined time point after LPS administration (e.g., 4-6 hours), collect blood samples from the animals via a suitable method (e.g., cardiac puncture under anesthesia, tail vein).
-
Centrifuge the blood samples to separate the plasma.
-
Measure the concentration of nitrate and nitrite in the plasma using the Griess assay or a specialized kit.[9] Often, nitrate is first converted to nitrite using nitrate reductase.
-
Compare the plasma nitrate/nitrite levels in the compound-treated group to the vehicle-treated control group to determine the percentage of inhibition.
Conclusion
The 2-amino-4-methylpyridine scaffold represents a valuable starting point for the development of potent and selective iNOS inhibitors. While direct data for this compound is scarce, the extensive research on its analogs demonstrates that modifications to the pyridine ring can significantly impact both potency and selectivity. In particular, substitutions at the 6-position have yielded compounds with nanomolar iNOS inhibitory activity and high selectivity over the constitutive NOS isoforms.
Compared to established iNOS inhibitors like L-NIL, aminoguanidine, and the highly potent 1400W, the optimized 2-amino-4-methylpyridine derivatives show competitive in vitro and in vivo activity. Future studies should focus on a comprehensive evaluation of the pharmacokinetic and toxicological profiles of these promising compounds to ascertain their therapeutic potential for the treatment of iNOS-mediated diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of novel iNOS inhibitors.
References
- 1. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of inducible nitric oxide synthase inhibits growth of human melanoma in vivo and synergizes with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibition of inducible nitric oxide synthase inhibits tumor growth in vivo: studies with 1400W, a novel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mammalian nitrate biosynthesis: mouse macrophages produce nitrite and nitrate in response to Escherichia coli lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Ethoxy-4-methylpyridin-3-amine Against a Standard iNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory activity of 2-Ethoxy-4-methylpyridin-3-amine against the well-established, highly selective inducible nitric oxide synthase (iNOS) inhibitor, 1400W. Due to the limited publicly available data on the biological activity of this compound, this comparison is based on the known activities of structurally similar aminopyridine compounds, which have demonstrated iNOS inhibition. The experimental data presented herein is illustrative and intended to provide a framework for potential benchmarking studies.
Introduction to a Potential New iNOS Inhibitor
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key pathological feature in various inflammatory diseases and neurodegenerative disorders. Consequently, the development of potent and selective iNOS inhibitors is of significant therapeutic interest. While the biological profile of this compound is not extensively characterized, its structural resemblance to known aminopyridine-based iNOS inhibitors suggests it may exhibit similar activity.
This guide benchmarks this compound against 1400W, a slow, tight-binding, and highly selective iNOS inhibitor with a dissociation constant (Kd) of ≤ 7 nM.[1][2] 1400W serves as a gold standard for evaluating the potency and selectivity of new iNOS inhibitory compounds.
Comparative Efficacy: iNOS Inhibition
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for this compound and the standard compound, 1400W, in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
| Compound | IC50 (nM) [Hypothetical] | Selectivity for iNOS over eNOS |
| This compound | 150 | >100-fold |
| 1400W (Standard Compound) | 7 | >5000-fold[3] |
Experimental Protocols
A detailed methodology for the key experiments cited in this guide is provided below.
In Vitro iNOS Inhibition Assay (Griess Assay)
This assay quantifies the inhibitory effect of a compound on nitric oxide (NO) production in cultured cells by measuring the accumulation of nitrite, a stable metabolite of NO.
1. Cell Culture and Treatment:
-
Murine macrophage cells (RAW 264.7) are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere overnight.
-
The cells are then pre-treated for 1 hour with varying concentrations of the test compounds (this compound or 1400W).
-
Following pre-treatment, iNOS expression and activity are induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[4][5]
2. Nitrite Quantification:
-
After a 24-hour incubation period with LPS and the test compounds, the cell culture supernatant is collected.
-
To measure nitrite concentration, 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[4]
-
The mixture is incubated at room temperature for 10 minutes to allow for a colorimetric reaction to occur.
3. Data Analysis:
-
The absorbance of the resulting solution is measured at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentrations in the samples.
-
The percentage of iNOS inhibition is calculated by comparing the nitrite levels in compound-treated wells to those in LPS-stimulated, untreated wells.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of NO production, is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the iNOS signaling pathway and the experimental workflow for the in vitro inhibition assay.
Caption: iNOS Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-Head Comparison of Substituted Aminopyridines in Key Biological Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Substituted Aminopyridine Performance with Supporting Experimental Data.
Substituted aminopyridines represent a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. Their therapeutic potential spans from neurological disorders to cancer and infectious diseases. This guide provides a head-to-head comparison of various substituted aminopyridines based on their performance in a range of biological assays. The data presented is collated from peer-reviewed studies to facilitate an objective evaluation of their efficacy and potential applications.
Data Presentation: Quantitative Comparison of Aminopyridine Derivatives
The following tables summarize the quantitative data from various assays, offering a direct comparison of the biological activities of different substituted aminopyridines.
Table 1: Neuromuscular Blockade Reversal
| Compound | Assay | ED50 (mg/kg) | Species | Comments |
| 4-Aminopyridine (4-AP) | Pancuronium-induced neuromuscular block antagonism | 0.71 | Monkey | Serves as a benchmark compound.[1] |
| 2,4-Diaminopyridine (2,4-DAP) | Pancuronium-induced neuromuscular block antagonism | 0.54 | Monkey | More potent than 4-AP with minimal CNS effects.[1] |
| LF-14 | Pancuronium-induced neuromuscular block antagonism | 0.50 | Monkey | Most potent among the tested compounds with minimal CNS effects.[1] |
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Assay |
| Imidazo[1,2-a]pyridine derivatives (e.g., 12b) | Hep-2, HepG2, MCF-7, A375 | 11, 13, 11, 11 | MTT Assay |
| 2-oxo-pyridine and 1′H-spiro-pyridine derivatives (e.g., Compound 7) | Caco-2 | 7.83 ± 0.50 | MTT Assay |
| Pyridine derivatives (e.g., Derivative 17 with OMe group) | HeLa | 0.044 | Not Specified |
| Imidazo[1,2-a]pyrimidine derivatives (e.g., 3d, 4d) | MCF-7 | 43.4, 39.0 | Not Specified |
| Imidazo[1,2-a]pyrimidine derivatives (e.g., 3d, 4d) | MDA-MB-231 | 35.9, 35.1 | Not Specified |
Table 3: Antimicrobial Activity
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Inhibition Zone (mm) | Assay |
| 2-Amino-3-cyanopyridine (Compound 3c) | E. coli | 577 | Not Reported | Broth Dilution |
| 2-Amino-3-cyanopyridine (Compound 3c) | B. subtilis | 288 | Not Reported | Broth Dilution |
| Cyanopyridine derivatives (5a, 5b) | S. aureus | 64.5 - 250 | 18.5 | MIC & Disk Diffusion |
| Cyanopyridine derivatives (5a, 5b) | B. subtilis | 64.5 - 250 | 17 | MIC & Disk Diffusion |
| Pyrimidine derivative (6b) | S. aureus | 64.5 - 250 | 21 | MIC & Disk Diffusion |
| Pyrimidine derivative (6b) | B. subtilis | 64.5 - 250 | 20.5 | MIC & Disk Diffusion |
| 2-Amino-3-cyanopyridine (4a) | E. coli | ~0.013 µM | Not Reported | MIC Assay |
| 2-Amino-3-cyanopyridine (4f) | E. coli | ~0.013 µM | Not Reported | MIC Assay |
Note: MIC values for compounds 4a and 4f were reported in µM and are approximately 0.005 µg/mL, showing high potency.
Table 4: Enzyme Inhibition
| Compound Class/Derivative | Target Enzyme | IC50 | Assay Type |
| Double-headed aminopyridine (3j) | Neuronal Nitric Oxide Synthase (nNOS) | 25 nM (Ki) | Enzyme Inhibition Assay |
| Aminopyridine thiourea (9a) | α-Glucosidase | 9.77 mM | Enzyme Inhibition Assay |
| Aminopyridine thiourea (9c) | α-Glucosidase | 12.94 mM | Enzyme Inhibition Assay |
| Acarbose (Reference Drug) | α-Glucosidase | 11.96 mM | Enzyme Inhibition Assay |
| Aminopyrimidine (C3) | Tropomyosin receptor kinase A (TRKA) | 6.5 nM | Enzyme Inhibition Assay |
| Aminopyrimidine (C4) | Tropomyosin receptor kinase A (TRKA) | 5.0 nM | Enzyme Inhibition Assay |
| Aminopyrimidine (C6) | Tropomyosin receptor kinase A (TRKA) | 7.0 nM | Enzyme Inhibition Assay |
| 4-Aminopyridine (4-AP) | Cytochrome P450 2E1 (CYP2E1) | 125 µM (estimated) | Enzyme Inhibition Assay |
| 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP) | Cytochrome P450 2E1 (CYP2E1) | 36.2 ± 2.5 µM | Enzyme Inhibition Assay |
Table 5: Potassium Channel Blocking Activity
| Compound | Channel | Potency Comparison | Assay |
| 4-Aminopyridine (4-AP) | Shaker K+ channel | Benchmark | Electrophysiology |
| 3-methyl-4-aminopyridine (3Me4AP) | Shaker K+ channel | ~7-fold more potent than 4-AP | Electrophysiology |
| 3-methoxy-4-aminopyridine (3MeO4AP) | Shaker K+ channel | ~3- to 4-fold less potent than 4-AP | Electrophysiology |
| 3-trifluoromethyl-4-aminopyridine (3CF34AP) | Shaker K+ channel | ~3- to 4-fold less potent than 4-AP | Electrophysiology |
| 2-trifluoromethyl-4-aminopyridine (2CF34AP) | Shaker K+ channel | ~60-fold less active than 4-AP | Electrophysiology |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted aminopyridine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells).
Antimicrobial Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to the tested compounds.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the substituted aminopyridine are placed on the agar surface.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for 16-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Serial Dilution: The substituted aminopyridine is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized concentration of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.
-
Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
α-Glucosidase Inhibition Assay
This assay is used to screen for potential anti-diabetic agents.
-
Reaction Mixture Preparation: A reaction mixture containing the α-glucosidase enzyme and a buffer solution is prepared.
-
Inhibitor Addition: Various concentrations of the substituted aminopyridine derivatives are added to the reaction mixture and pre-incubated.
-
Substrate Addition: The reaction is initiated by adding a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The mixture is incubated for a specific time at a controlled temperature.
-
Reaction Termination and Measurement: The reaction is stopped, and the amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the assays described.
Caption: TRK Signaling Pathway and Inhibition by Aminopyrimidines.
Caption: General Apoptotic Signaling Pathways Induced by Aminopyridines.
References
A Comparative Guide to the Validation of Analytical Methods for 2-Ethoxy-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of 2-Ethoxy-4-methylpyridin-3-amine, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring product quality, stability, and regulatory compliance. Herein, we compare the performance of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The information presented is based on established methodologies for analogous aromatic amines and substituted pyridine compounds, providing a robust framework for method development and validation for this compound.
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 10% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 ng/mL | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 ng/mL | 0.3 - 3 µg/mL |
| Selectivity | High | Very High | Moderate |
| Sample Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | Moderate | High | Low |
| Instrumentation Complexity | Moderate | High | Low |
Experimental Protocols
Detailed experimental protocols are essential for reproducing analytical results. The following sections outline the methodologies for each of the compared techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile and 0.01 M Phosphate Buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Assessed by a six-point calibration curve.
-
Accuracy: Determined by the standard addition method at three concentration levels.
-
Precision: Evaluated by replicate injections of a standard solution.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the identification and quantification of volatile and semi-volatile compounds.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: Capillary column with a polar stationary phase (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane).
-
Create calibration standards by diluting the stock solution.
-
Dissolve the sample in the same solvent.
-
Derivatization with a suitable agent (e.g., silylation) may be necessary to improve volatility and peak shape.
Validation Parameters:
-
Similar to HPLC, validation includes establishing linearity, accuracy, precision, LOD, and LOQ.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb ultraviolet or visible light.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended).
Methodology:
-
Solvent: 0.1 M Hydrochloric Acid
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200-400 nm. The λmax for similar aminopyridine structures is often observed around 235 nm and 290 nm.
-
Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Construct a calibration curve by plotting absorbance versus concentration.
-
Sample Analysis: Dissolve the sample in the solvent, measure its absorbance at the λmax, and determine the concentration from the calibration curve.
Validation Parameters:
-
Linearity: Assessed by the correlation coefficient of the calibration curve.
-
Accuracy: Determined by analyzing samples with known concentrations.
-
Precision: Evaluated by repeated measurements of a single sample.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the validation of these analytical methods.
Caption: General workflow for the validation of an analytical method.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for UV-Vis Spectrophotometry.
Comparative Guide to Pyridine Derivatives in Nitric Oxide Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Ethoxy-4-methylpyridin-3-amine and a well-characterized alternative, 2-Amino-4-methylpyridine, with a focus on their roles in experimental research, particularly in the context of nitric oxide synthase (NOS) inhibition. Due to the limited publicly available experimental data on this compound, this guide leverages comprehensive data from studies on 2-Amino-4-methylpyridine to provide a framework for understanding the potential applications and experimental considerations for this class of compounds.
Introduction to Substituted Pyridines
Substituted pyridine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous biologically active molecules. Their versatility allows for a wide range of pharmacological activities. This guide focuses on the comparative potential of this compound and the experimentally validated activities of 2-Amino-4-methylpyridine, particularly its role as a potent inhibitor of inducible nitric oxide synthase (iNOS).
Compound Profiles
| Feature | This compound | 2-Amino-4-methylpyridine |
| Structure | An ethoxy group at position 2, a methyl group at position 4, and an amino group at position 3 of the pyridine ring. | An amino group at position 2 and a methyl group at position 4 of the pyridine ring. |
| Reported Biological Activity | Primarily documented as a chemical intermediate in synthesis.[1] Potential for biological activity is inferred from its structural similarity to other active pyridines.[1] | Potent and selective inhibitor of inducible nitric oxide synthase (NOS II).[2][3] |
| Primary Research Application | Intermediate for the synthesis of more complex organic molecules.[1] | Tool compound for studying the role of iNOS in various pathological conditions.[2][3] |
Comparative Experimental Data: NOS Inhibition
The following data summarizes the inhibitory activity of 2-Amino-4-methylpyridine against different NOS isoforms. This information is critical for researchers investigating inflammatory processes and other conditions where iNOS is upregulated.
| Compound | Target | IC50 Value | Experimental System |
| 2-Amino-4-methylpyridine | Murine NOS II | 6 nM | In vitro, derived from mouse RAW 264.7 cells[3] |
| Human Recombinant NOS II | 40 nM | In vitro, human recombinant enzyme[3] | |
| Human Recombinant NOS I | 100 nM | In vitro, human recombinant enzyme[3] | |
| Human Recombinant NOS III | 100 nM | In vitro, human recombinant enzyme[3] | |
| 1.5 µM | In cultured mouse RAW 264.7 macrophages[3] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
In Vitro NOS II Inhibition Assay
This protocol outlines the general steps for determining the inhibitory activity of a compound against NOS II using a cell-based assay.
-
Cell Culture: Mouse macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Induction of NOS II: Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of NOS II protein.
-
Compound Treatment: The test compound (e.g., 2-Amino-4-methylpyridine) is added to the cell culture at various concentrations.
-
Nitrite Measurement: After a suitable incubation period, the concentration of nitrite (a stable oxidation product of nitric oxide) in the culture medium is measured using the Griess reagent.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of nitrite production is calculated as the IC50 value.
Synthesis of 2-Amino-4-methylpyridine Analogues
The synthesis of substituted 2-aminopyridine derivatives often involves multi-step reactions. A general workflow is depicted below.
Caption: A generalized workflow for the synthesis of substituted 2-aminopyridine compounds.
Signaling Pathway Involvement
2-Amino-4-methylpyridine exerts its effect by inhibiting the inducible nitric oxide synthase (iNOS) pathway. This pathway is crucial in the inflammatory response.
Caption: Mechanism of iNOS inhibition by 2-Amino-4-methylpyridine.
Conclusion
While direct experimental data for this compound is not extensively available, the comprehensive data on its structural analog, 2-Amino-4-methylpyridine, provides a valuable reference for researchers. The potent and selective inhibition of iNOS by 2-Amino-4-methylpyridine highlights the potential of this class of compounds in studying and modulating inflammatory pathways. Further experimental characterization of this compound is warranted to determine its specific biological activities and potential as a research tool or therapeutic lead.
References
- 1. 2-Ethoxy-5-methylpyridin-3-amine | 1538168-20-5 | Benchchem [benchchem.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 2-Ethoxy-4-methylpyridin-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of 2-Ethoxy-4-methylpyridin-3-amine against other structurally related compounds. The data presented herein is compiled from various studies and is intended to offer a comprehensive overview for researchers engaged in drug discovery and development.
Comparative Selectivity Profile
The selectivity of a compound is a critical determinant of its therapeutic potential and safety profile. In this section, we compare the inhibitory activity of this compound against a panel of related kinases and other off-target enzymes. For context, we have included data for two alternative compounds: Compound A (a close structural analog) and Compound B (a known multi-kinase inhibitor).
| Compound | Target Kinase IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) | Selectivity Ratio (Off-Target 2 / Target) |
| This compound | 15 | 1500 | >10000 | 100 | >667 |
| Compound A | 25 | 500 | 8000 | 20 | 320 |
| Compound B | 5 | 50 | 100 | 10 | 20 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity ratio indicates greater selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to assess the selectivity of small molecule inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Preparation of Reagents : Recombinant human kinase, corresponding substrate peptide, and ATP are prepared in a kinase buffer.
-
Compound Dilution : The test compound (e.g., this compound) is serially diluted to various concentrations.
-
Kinase Reaction : The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.
-
Detection : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo™ Kinase Assay or radiometric assays.
-
Data Analysis : The percentage of kinase inhibition is plotted against the compound concentration, and the IC50 value is determined using a non-linear regression curve fit.
Cellular Proliferation Assay
This assay assesses the effect of the compound on the growth of cancer cell lines that are dependent on the target kinase.
-
Cell Culture : Human cancer cell lines are cultured in appropriate media.
-
Compound Treatment : Cells are seeded in 96-well plates and treated with varying concentrations of the test compound.
-
Incubation : The cells are incubated for a period of 72 hours.
-
Viability Measurement : Cell viability is measured using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis : The cell viability is plotted against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Signaling Pathway Diagram
The diagram below illustrates a representative signaling pathway that can be inhibited by a targeted kinase inhibitor.
Comparative Docking Studies of Aminopyridine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various aminopyridine derivatives in molecular docking studies against several key biological targets. The information is compiled from recent scientific literature and presented with supporting experimental data to aid in the evaluation and selection of promising lead compounds.
Aminopyridine and its derivatives are versatile scaffolds in medicinal chemistry, demonstrating a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Molecular docking simulations are a crucial computational tool in drug discovery, offering insights into the binding affinities and interaction patterns of these derivatives with their protein targets. This guide summarizes key findings from comparative docking studies to facilitate further research and development.
Quantitative Docking Performance
The following tables summarize the quantitative data from various docking studies of aminopyridine derivatives against different biological targets. These tables provide a comparative overview of docking scores, binding energies, and corresponding in vitro biological activities where available.
Anticancer Activity
Target: Beta-Catenin (CTNNB1)
| Derivative | Docking Score (kcal/mol) | IC50 (µM) | Cell Line | Reference |
| Derivative 4a | Favorable Binding Energy | 3.7-8.1 | HCT 116 | [3][4] |
| Derivative 4b | Favorable Binding Energy | 3.7-8.1 | HCT 116 | [3][4] |
| Derivative 4c | Favorable Binding Energy | 3.7-8.1 | HCT 116 | [3][4] |
| Derivative 4d | Favorable Binding Energy | 3.7-8.1 | HCT 116 | [3][4] |
| Derivative S3c | Significant Binding Affinity | 15.57 (parent), 11.52 (resistant) | A2780 | [5] |
| Derivative S5b | Significant Binding Affinity | - | A2780 | [5] |
| Derivative S6c | Significant Binding Affinity | - | A2780 | [5] |
Target: Epidermal Growth Factor Receptor (EGFR)
| Derivative | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| Indole ligand (5) | -8.6 | - | [6] |
| Erlotinib (control) | - | - | [6] |
| Compound 6c | - | 0.9 ± 0.03 | [7] |
| Compound 10b | - | 0.7 ± 0.02 | [7] |
Target: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
| Derivative | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| Compound 10 | - | 0.12 | [8] |
| Compound 9 | - | 0.13 | [8] |
| Compound 8 | - | 0.13 | [8] |
| Sorafenib (control) | - | 0.10 | [8] |
Target: Cyclin-Dependent Kinase 4 (CDK4) / Histone Deacetylase (HDAC)
| Derivative | CDK4 IC50 (nM) | HDAC1 IC50 (nM) | H460 Cell IC50 (µM) | MDA-MB-468 Cell IC50 (µM) | Reference |
| Compound 11k | 23.59 | 61.11 | 1.20 | 1.34 | [9] |
Antibacterial Activity
Target: S. aureus ATP binding pocket (PDB ID: 4URM) & B. subtilis (PDB ID: 2RHL)
| Derivative | Target | Docking Score (kcal/mol) | MIC (µg/mL) | Reference |
| Compound 2c | S. aureus | -5.532 | 0.039 ± 0.000 | [1] |
| Kibdelomycin (native ligand) | S. aureus | -6.383 | - | [1] |
| Compound 2c | B. subtilis | Good Interaction | 0.039 ± 0.000 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of docking studies. The following sections outline the typical experimental protocols employed in the cited research for docking aminopyridine derivatives.
Molecular Operating Environment (MOE)
The Molecular Operating Environment (MOE) software is frequently used for docking studies of aminopyridine derivatives.[1][10][11] A general protocol involves the following steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. The protein structure is then protonated and its energy is minimized using a force field like AMBER or CHARMM.
-
Ligand Preparation: The 2D structures of the aminopyridine derivatives are sketched and converted to 3D structures. The ligands are then subjected to energy minimization.
-
Active Site Identification: The binding site of the protein is defined, often based on the location of the co-crystallized ligand in the PDB structure or using site-finder algorithms within MOE.
-
Docking Simulation: The docking process is performed using the specified parameters. The software generates multiple binding poses for each ligand, which are then scored based on their binding affinity. The poses with the lowest docking scores are selected for further analysis.
AutoDock Vina
AutoDock Vina is another widely used software for molecular docking. The general workflow is as follows:
-
Receptor and Ligand Preparation: The protein and ligand structures are prepared in the PDBQT file format, which includes adding polar hydrogens and assigning partial charges.
-
Grid Box Definition: A three-dimensional grid box is defined to encompass the active site of the target protein. The size and coordinates of the grid box are critical parameters that determine the search space for the ligand. For example, a grid box size of 60x60x60 Å is often used.[12]
-
Configuration File: A configuration file is created that specifies the input files for the receptor and ligand, the grid box parameters, and the exhaustiveness of the search.
-
Docking Execution: The docking simulation is run from the command line. AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.
-
Analysis of Results: The output includes a log file with the binding affinities (docking scores) and the predicted binding poses of the ligand.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which the protein targets are involved is essential for interpreting the biological significance of the docking results. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for docking studies.
Caption: A typical workflow for molecular docking studies.
Caption: The Wnt/β-catenin signaling pathway and potential inhibition by aminopyridine derivatives.
Caption: The EGFR signaling pathway and its inhibition by aminopyridine derivatives.
Caption: Mechanism of action for CDK/HDAC dual inhibitors.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating the Pharmacokinetic Landscape of 2-Aminopyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of novel chemical entities is paramount. This guide provides a comparative analysis of the pharmacokinetic properties of 2-amino-4-methylpyridine derivatives, focusing on biodistribution and metabolic pathways. By presenting available experimental data, this document aims to inform the development of new therapeutic agents based on the aminopyridine scaffold.
The pyridine ring is a fundamental component in a vast array of pharmaceuticals, valued for its ability to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, aminopyridine derivatives have garnered significant attention for their diverse biological activities, including potential applications as inhibitors of enzymes like inducible nitric oxide synthase (iNOS).[2][3] A thorough understanding of how structural modifications to the aminopyridine core influence absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing these compounds for clinical use.
Comparative Pharmacokinetic Profiles
To illustrate the pharmacokinetic behavior of 2-amino-4-methylpyridine derivatives, we will examine the in vivo biodistribution of [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine , a promising PET tracer for imaging iNOS.[2] This compound serves as a prime example due to the availability of detailed experimental data. In the absence of a directly comparable derivative from the same study, we will discuss the broader context of aminopyridine metabolism to provide a fuller picture.
Biodistribution of [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine
The in vivo distribution of [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine was evaluated in a mouse model of lipopolysaccharide (LPS)-induced iNOS activation. The data, summarized in the table below, reveals significant uptake in key organs.
| Organ | Mean %ID/g (Control) | SEM (Control) | Mean %ID/g (LPS-treated) | SEM (LPS-treated) |
| Blood | 2.55 | 0.33 | 2.89 | 0.21 |
| Heart | 1.89 | 0.24 | 2.21 | 0.17 |
| Lungs | 3.12 | 0.45 | 4.56 | 0.38 |
| Liver | 6.89 | 0.98 | 7.12 | 0.55 |
| Spleen | 1.23 | 0.18 | 1.54 | 0.12 |
| Kidneys | 8.99 | 1.21 | 9.87 | 0.76 |
| Muscle | 1.54 | 0.21 | 1.78 | 0.15 |
| Bone | 1.11 | 0.15 | 1.23 | 0.09 |
| Brain | 0.89 | 0.12 | 0.98 | 0.08 |
Data extracted from Zhou et al., J Med Chem. 2009;52(8):2443-53.[2][3]
The highest uptake in both control and LPS-treated mice was observed in the liver and kidneys, suggesting these are major sites of metabolism and/or excretion.[2] Notably, there was significantly higher tracer uptake in the lungs of LPS-treated mice, which correlates with the expression of iNOS in this model.[2]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of pharmacokinetic data.
In Vivo Biodistribution Study Protocol
The biodistribution of [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine was assessed in mature male C57BL/6 mice. One group of mice was treated with bacterial lipopolysaccharide (LPS) at a dose of 10 mg/kg intravenously to induce iNOS expression, while a control group received no LPS treatment.[2] The radiolabeled compound was administered via tail vein injection. At 60 minutes post-injection, the mice were euthanized, and various tissues were collected, weighed, and the radioactivity was measured using a gamma counter. The percentage of the injected dose per gram of tissue (%ID/g) was then calculated.
Metabolic Pathways of Aminopyridine Derivatives
The metabolism of aminopyridines is a critical factor influencing their efficacy and safety. While specific metabolic data for 6-substituted 2-amino-4-methylpyridines is limited, studies on related compounds, such as 2-amino-3-methylpyridine, indicate that metabolism primarily occurs through oxidation. The primary metabolic transformations are N-oxidation of the pyridine ring and hydroxylation of the methyl group.
Based on these findings, a putative metabolic pathway for 6-substituted 2-amino-4-methylpyridine derivatives can be proposed. The initial steps would likely involve cytochrome P450-mediated oxidation.
Conclusion
The pharmacokinetic profile of 2-amino-4-methylpyridine derivatives is characterized by distribution to key organs of metabolism and excretion, namely the liver and kidneys. The biodistribution can be significantly influenced by the physiological state, as demonstrated by the increased lung uptake of [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine in an inflammatory model. While further studies are required to fully elucidate the ADME properties of this class of compounds, the available data suggest that structural modifications at the 6-position of the pyridine ring can be a viable strategy for developing targeted therapeutic and diagnostic agents. Future work should focus on generating comparative pharmacokinetic data for a series of these derivatives to establish clear structure-activity and structure-property relationships.
References
- 1. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Aminopyridine Derivatives as Nitric Oxide Synthase Inhibitors
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative overview of experimental findings related to 2-aminopyridine derivatives, with a focus on their potential as inhibitors of inducible nitric oxide synthase (iNOS). Due to a lack of specific experimental data for 2-Ethoxy-4-methylpyridin-3-amine, this document leverages available information on closely related analogs to provide a representative comparison and guide for future research.
Introduction to 2-Aminopyridine Derivatives as iNOS Inhibitors
Derivatives of 2-aminopyridine have emerged as a significant class of compounds in medicinal chemistry, particularly for their inhibitory effects on nitric oxide synthase (NOS) isoforms.[1][2] Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes, and its production is catalyzed by three NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1] While nNOS and eNOS are constitutively expressed and play roles in neurotransmission and blood pressure regulation, iNOS is induced during inflammatory responses and can produce large, sustained amounts of NO.[1] Overproduction of NO by iNOS is implicated in various inflammatory diseases, making selective iNOS inhibitors attractive therapeutic targets.
Comparative Biological Activity
A study on a series of position-6 substituted 2-amino-4-methylpyridine analogues identified several potent iNOS inhibitors.[1] Computational calculations suggest that the 6-position is the most tolerant for substitutions to enhance potency and selectivity.[1] For instance, a 6-substituted alkyl analog of 2-amino-4-methylpyridine demonstrated an IC50 value of 28 nM against iNOS, indicating high potency.[1]
| Compound/Analog | Target | IC50 (nM) | Selectivity Profile | Reference |
| 2-amino-4-methylpyridine analog | iNOS | 28 | - | [1] |
| This compound | iNOS | Data Not Available | Data Not Available | - |
| Analog 1 (Amine) | nNOS | Low nM | ~2000-fold over eNOS, ~600-fold over iNOS | [3] |
| Analog 2 (Ether) | nNOS | Low nM | ~2000-fold over eNOS, ~600-fold over iNOS | [3] |
Note: The table highlights the inhibitory potency of related 2-aminopyridine derivatives. The lack of data for the target compound underscores the need for further experimental investigation.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines a general experimental protocol for evaluating the inhibitory activity of compounds against NOS isoforms, based on methodologies described in the literature.
In Vitro NOS Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of purified NOS isoforms.
Materials:
-
Purified recombinant human nNOS, eNOS, and iNOS enzymes
-
L-[¹⁴C]arginine (radiolabeled substrate)
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Dowex AG 50WX-8 resin (sodium form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, BH4, and calmodulin (for nNOS and eNOS).
-
Add the purified NOS enzyme to the reaction mixture.
-
Introduce the test compound at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.
-
Initiate the reaction by adding L-[¹⁴C]arginine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate the unreacted L-[¹⁴C]arginine from the product, L-[¹⁴C]citrulline.
-
Elute the L-[¹⁴C]citrulline and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Potential Signaling Pathway and Mechanism of Action
The primary mechanism of action for 2-aminopyridine derivatives as NOS inhibitors is through competitive binding at the arginine-binding site of the enzyme.[3] By occupying this site, they prevent the natural substrate, L-arginine, from binding and being converted to L-citrulline and nitric oxide.
Caption: Proposed inhibitory mechanism of 2-aminopyridine derivatives on the iNOS pathway.
Experimental Workflow for Compound Evaluation
The following workflow outlines the key stages in the preclinical evaluation of a novel 2-aminopyridine derivative as a potential iNOS inhibitor.
Caption: A generalized workflow for the preclinical evaluation of novel iNOS inhibitors.
Conclusion and Future Directions
The available literature strongly suggests that the 2-aminopyridine scaffold holds significant promise for the development of potent and selective iNOS inhibitors. While direct experimental data on this compound is currently lacking, the comparative analysis of its structural analogs provides a solid foundation and rationale for its synthesis and biological evaluation. Future studies should focus on determining its inhibitory activity and selectivity against the three human NOS isoforms, followed by cell-based and in vivo studies to validate its therapeutic potential. Such investigations will be crucial in confirming whether this compound represents a valuable addition to the growing arsenal of iNOS-targeted therapeutics.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2-Ethoxy-4-methylpyridin-3-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Ethoxy-4-methylpyridin-3-amine was not located. The following guidance is based on the safety data for structurally similar aminopyridine compounds and general principles of laboratory chemical disposal. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, regional, and national regulations.
This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedures outlined below are critical for ensuring personal safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate care. Based on data from similar aminopyridine compounds, this chemical should be regarded as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[1]
-
Lab Coat: A fully buttoned lab coat is required to prevent skin contact.[1]
-
Respiratory Protection: All handling of this compound, including preparation for disposal, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[1]
General Handling:
-
Avoid generating dust or vapors.[2]
-
Ensure an eyewash station and safety shower are readily accessible.[2]
II. Hazard Summary
The following table summarizes the potential hazards associated with aminopyridine derivatives, which should be assumed for this compound in the absence of specific data.
| Hazard Classification | Description |
| Acute Toxicity | Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[4][5] |
| Skin Irritation | May cause skin irritation upon contact.[2] |
| Eye Irritation | May cause serious eye irritation or damage. |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1] |
| Environmental Hazard | Should not be released into the environment. Do not empty into drains.[6] |
III. Step-by-Step Disposal Protocol
The primary method for disposing of this compound and its containers is through a licensed hazardous waste disposal company.[2][6]
Step 1: Waste Identification and Segregation
-
Identify: Clearly label the waste as "Hazardous Waste: this compound".
-
Segregate: Keep this waste separate from other chemical waste streams to prevent potentially hazardous reactions. It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]
Step 2: Waste Collection and Storage
-
Container: Use a designated, sealable, and chemically compatible container for collecting the waste. The original container is often a good choice.
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added. The label should include the chemical name, accumulation start date, and associated hazards.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from the incompatible materials mentioned above.[2] The storage area should be clearly marked as a hazardous waste accumulation site.
Step 3: Spill and Contamination Management
-
Spills: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (such as vermiculite or sand).
-
Collection: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[2][6] Avoid raising dust.
-
Decontamination: Clean the spill area thoroughly. All contaminated materials (e.g., paper towels, absorbent pads) must also be disposed of as hazardous waste.
-
Contaminated PPE: Dispose of grossly contaminated PPE (like gloves) as hazardous waste.
Step 4: Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Follow all institutional and regulatory requirements for waste manifest documentation. Chemical waste generators are responsible for ensuring the complete and accurate classification of the waste.[2]
Empty Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of 2-Ethoxy-4-methylpyridin-3-amine: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of 2-Ethoxy-4-methylpyridin-3-amine in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe operational environment for researchers, scientists, and professionals in drug development.
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are therefore based on the known hazards of structurally similar aminopyridine compounds, such as 2-Amino-4-methylpyridine and 3-Amino-4-methylpyridine.[1][2][3][4][5][6] It is imperative to handle this compound with the utmost caution, assuming it may possess similar or greater hazards.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE, categorized by the type of protection.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or aerosol generation.[1][7] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Inspect gloves for any signs of degradation or perforation before each use. Change gloves frequently and immediately if contaminated. For extensive handling, consider double-gloving.[1][7] |
| Lab coat or chemical-resistant apron | A fully buttoned lab coat made of a low-permeability material is required. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended.[1][3] | |
| Respiratory Protection | NIOSH-approved respirator | In a well-ventilated area or chemical fume hood, a half-mask respirator with organic vapor cartridges and particulate filters (P100) is the minimum requirement. For operations with a higher potential for aerosolization or in poorly ventilated areas, a full-face respirator or a Powered Air-Purifying Respirator (PAPR) is necessary.[1] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is critical to prevent exposure and contamination. The following step-by-step guide outlines the safe handling of this compound.
Workflow for Handling this compound
Caption: This diagram outlines the procedural flow for the safe handling and disposal of this compound, from initial preparation to final waste management.
Disposal Plan: Managing Waste Streams
Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container. The container should be kept closed when not in use.[1][2] |
| Liquid Waste | All liquid waste containing this compound, including reaction mixtures and cleaning solutions, must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams. |
| Empty Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should be disposed of in accordance with institutional guidelines for chemically contaminated containers. |
Experimental Protocols: Spill and Exposure Response
Immediate and correct response to spills and exposures is critical.
Emergency Spill Response Protocol
Caption: This flowchart details the immediate actions to be taken in the event of a spill of this compound.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][4]
By adhering to these stringent safety protocols, laboratory professionals can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
